1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride
Description
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Properties
IUPAC Name |
1,3-didodecyl-2-methylimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H55N2.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-29-26-27-30(28(29)3)25-23-21-19-17-15-13-11-9-7-5-2;/h26-27H,4-25H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVPFSYQVOTHPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1C)CCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H55ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742634 | |
| Record name | 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21054-71-7 | |
| Record name | 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21054-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and applications of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride, a symmetrically substituted, long-chain imidazolium-based ionic liquid. As a cationic surfactant, this compound exhibits significant surface activity and self-assembly characteristics in solution, making it a molecule of considerable interest for researchers, particularly within the fields of materials science and drug development. This document consolidates available data on its synthesis, structural characterization, thermal behavior, and surfactant properties, offering field-proven insights into experimental design and interpretation for professionals in the pharmaceutical and chemical industries.
Introduction and Molecular Overview
This compound is a quaternary ammonium salt characterized by a central 2-methylimidazolium cationic head and two C12 alkyl (dodecyl) chains. This symmetric, amphiphilic architecture places it in the class of cationic surfactants or surface-active ionic liquids (SAILs).[1][2] Unlike traditional surfactants, the imidazolium headgroup offers unique opportunities for tuning properties through further functionalization and imparts distinct thermal and chemical stability.
The dual long alkyl chains confer significant hydrophobicity, leading to pronounced surface activity and the formation of micelles in aqueous solutions above a certain concentration.[2][3] These properties are central to its applications, which range from use as a template or pore-directing agent in the synthesis of mesoporous materials for drug delivery to its role as an emulsifier, stabilizer, or potential antimicrobial agent.[4][5] Understanding its fundamental physicochemical properties is therefore critical for harnessing its potential in advanced applications.
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An In-depth Technical Guide to the Solubility of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride in Organic Solvents
Introduction: The Growing Importance of Long-Chain Imidazolium Salts
1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride is a cationic surfactant and an ionic liquid characterized by a central imidazolium ring substituted with two long dodecyl chains and a methyl group. This molecular architecture imparts a significant hydrophobic character, making it a subject of interest in diverse fields such as phase-transfer catalysis, nanoparticle synthesis, and as a component in advanced material formulations. A profound understanding of its solubility in various organic solvents is paramount for its effective application, enabling researchers and drug development professionals to optimize reaction conditions, design purification strategies, and formulate novel delivery systems.
This technical guide provides a comprehensive analysis of the solubility profile of this compound. While quantitative solubility data for this specific di-alkylated ionic liquid is not extensively available in peer-reviewed literature, this guide synthesizes qualitative information, presents key theoretical principles governing its solubility, and leverages quantitative data from a closely related analogue, 1-dodecyl-3-methylimidazolium chloride, to provide expert insights into its expected behavior. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided to empower researchers in generating in-house data.
Theoretical Framework: Deconstructing the Solubility of Imidazolium Ionic Liquids
The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding, where solubility is favored when the solute and solvent possess similar polarities. For this compound, its solubility is dictated by a balance between the ionic imidazolium core and the extensive nonpolar dodecyl chains.
Key factors influencing solubility include:
-
Alkyl Chain Length: The presence of two long dodecyl chains is the most dominant feature of this molecule. Increasing the length and number of alkyl chains on the imidazolium cation generally enhances van der Waals interactions. This leads to a decreased solubility in polar solvents and an increased solubility in nonpolar solvents[1][2]. The two dodecyl chains in the target molecule suggest a pronounced hydrophobic character, favoring solubility in solvents with low polarity.
-
Solvent Polarity: Polar solvents, such as alcohols, can engage in hydrogen bonding and dipole-dipole interactions with the imidazolium ring and the chloride anion. However, the extensive nonpolar alkyl chains can disrupt the solvent's hydrogen-bonding network, leading to lower solubility. Conversely, nonpolar solvents will primarily interact with the dodecyl chains through London dispersion forces.
-
Ion-Dipole Interactions: The electrostatic attraction between the positively charged imidazolium ring and the negative dipole of a polar solvent molecule, as well as between the chloride anion and the positive dipole of the solvent, contributes to the dissolution process.
Quantitative Solubility Profile: Insights from a Mono-Alkylated Analogue
To provide a quantitative perspective, we present solubility data for the structurally related ionic liquid, 1-dodecyl-3-methylimidazolium chloride ([C₁₂mim][Cl]), in a range of alcohols. This data, sourced from a comprehensive study by Domańska et al. (2004), serves as an excellent benchmark for understanding the behavior of long-chain imidazolium chlorides.
Table 1: Solubility of 1-Dodecyl-3-methylimidazolium Chloride in Alcohols at 298.15 K (25 °C)
| Solvent | Molar Mass ( g/mol ) | Solubility (mole fraction, x) |
| Ethanol | 46.07 | 0.534 |
| 1-Butanol | 74.12 | 0.489 |
| 1-Hexanol | 102.17 | 0.381 |
| 1-Octanol | 130.23 | 0.298 |
| 1-Decanol | 158.28 | 0.235 |
| 1-Dodecanol | 186.34 | 0.191 |
Data extracted from Domańska, U., Bogel-Łukasik, E., & Bogel-Łukasik, R. (2004). Solubility of 1-Dodecyl-3-methylimidazolium Chloride in Alcohols (C2−C12). The Journal of Physical Chemistry B, 108(13), 4078-4083.
Expert Interpretation and Extrapolation to this compound
The data in Table 1 clearly demonstrates that the solubility of 1-dodecyl-3-methylimidazolium chloride in primary alcohols decreases as the alkyl chain length of the alcohol increases. This trend is attributed to the decreasing polarity of the alcohol, which reduces its ability to solvate the ionic part of the molecule.
For our target compound, this compound, we can confidently predict a significantly lower solubility in polar solvents like short-chain alcohols compared to its mono-dodecyl counterpart. The presence of a second dodecyl chain substantially increases the molecule's overall hydrophobicity and steric hindrance, making it more challenging for polar solvent molecules to interact effectively with the imidazolium core.
Conversely, the solubility in nonpolar organic solvents such as toluene, hexane, and diethyl ether is expected to be considerably higher for the di-dodecyl compound. The two long alkyl chains provide extensive surface area for favorable van der Waals interactions with nonpolar solvent molecules.
Qualitative assessments indicate that this compound is soluble in ethanol and chloroform[3]. Based on the principles discussed, its solubility in chloroform, a less polar solvent than ethanol, is likely to be higher.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data for this compound, a gravimetric method is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (± 0.0001 g)
-
Glass vials with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed collection vials
-
Vacuum oven or rotary evaporator
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a minimum of 24 hours with continuous agitation to ensure equilibrium is reached. Periodically check for the persistence of solid material.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Remove the solvent completely using a vacuum oven at a suitable temperature or a rotary evaporator. Ensure the ionic liquid is completely dry by bringing it to a constant weight.
-
Once dry, allow the vial to cool to room temperature in a desiccator before reweighing it on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved ionic liquid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried ionic liquid.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
Solubility ( g/100 mL) = (Mass of dissolved ionic liquid / Volume of collected supernatant) x 100
-
Caption: Experimental workflow for the gravimetric determination of solubility.
Molecular Interactions and Solubility: A Visual Representation
The dissolution of this compound in an organic solvent is a dynamic process governed by the balance of intermolecular forces. The following diagram illustrates the key interactions at play.
Caption: Intermolecular forces governing solubility.
Conclusion and Future Outlook
This compound presents a unique solubility profile dominated by its dual long alkyl chains. While it exhibits some solubility in polar solvents like ethanol, its structural characteristics strongly suggest a greater affinity for less polar and nonpolar organic solvents. The quantitative data for the closely related 1-dodecyl-3-methylimidazolium chloride provides a valuable framework for predicting its behavior, highlighting a decrease in solubility with increasing polarity of alcoholic solvents.
For researchers and professionals in drug development and materials science, a precise understanding of this compound's solubility is critical. The experimental protocol detailed in this guide offers a robust method for generating accurate, in-house solubility data across a spectrum of organic solvents. Such data will be instrumental in unlocking the full potential of this and other long-chain ionic liquids in a variety of innovative applications.
References
-
Domańska, U., Bogel-Łukasik, E., & Bogel-Łukasik, R. (2004). Solubility of 1-Dodecyl-3-methylimidazolium Chloride in Alcohols (C2−C12). The Journal of Physical Chemistry B, 108(13), 4078-4083. [Link]
-
Paduszyński, K., & Domańska, U. (2012). The solubility parameters of ionic liquids. Molecules, 17(7), 8616-8631. [Link]
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ResearchGate. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?. [Link]
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ChemBK. (2024). 1,3-didodecyl-2-MethyliMidazoliuM chloride. [Link]
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Cammarata, L., Kazarian, S. G., Salter, P. A., & Welton, T. (2001). Molecular states of water in room temperature ionic liquids. Physical Chemistry Chemical Physics, 3(23), 5192-5200. [Link]
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He, Z., Alexandridis, P., & Tsianou, M. (2013). Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Journal of Chemical & Engineering Data, 58(10), 2707-2729. [Link]
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Morgan, D., Ferguson, L., & Scovazzo, P. (2005). Diffusion and Solubility Measurements in Room Temperature Ionic Liquids. Industrial & Engineering Chemistry Research, 44(13), 4815-4823. [Link]
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Atamas, N. A., Lazarenko, M. M., Yablochkova, K. S., & Taranyik, G. (2021). Strongly diluted dimethyl-imidazolium chloride–alcohol solutions: solvents are structurally different but dynamic heterogeneities are similar. Physical Chemistry Chemical Physics, 23(46), 26233-26245. [Link]
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Ferreira, A. R., Faria, I. M., Francisco, M. C., & Santos, L. M. (2022). Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. ACS Sustainable Chemistry & Engineering, 10(15), 4967-4977. [Link]
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Hazrati, N., Abdouss, M., Beigi, A. A. M., Pasban, A. A., & Rezaei, M. (2017). Physicochemical Properties of Long Chain Alkylated Imidazolium Based Chloride and Bis(trifluoromethanesulfonyl)imide Ionic Liquids. Journal of Chemical & Engineering Data, 62(10), 3084-3094. [Link]
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A Technical Guide to the Thermal Stability of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride
This in-depth technical guide provides a comprehensive analysis of the thermal stability of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride, a long-chain imidazolium-based ionic liquid. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this and similar ionic liquids in applications where thermal stress is a critical parameter.
Introduction: The Significance of Thermal Stability in Imidazolium Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency.[1][2] 1,3-dialkyl-2-methylimidazolium chlorides, particularly those with long alkyl chains like this compound, are of interest in various fields, including as surfactants, lubricants, and in materials science. Their performance and safety in these applications are intrinsically linked to their thermal stability.
Understanding the thermal decomposition of these molecules is not merely an academic exercise; it is a prerequisite for safe handling, determining maximum operating temperatures, and predicting shelf-life. This guide will delve into the core principles of thermal degradation of imidazolium-based ILs, provide field-proven methodologies for its assessment, and present a logical framework for interpreting the resulting data.
Fundamental Principles of Thermal Decomposition in Imidazolium Chlorides
The thermal degradation of imidazolium-based ionic liquids is not a simple process of evaporation but rather a complex series of chemical reactions. The primary decomposition pathways for imidazolium cations are deprotonation and dealkylation, often facilitated by the anion.[3]
Dealkylation: This is a nucleophilic substitution reaction where the chloride anion attacks one of the alkyl chains attached to the nitrogen atoms of the imidazolium ring. For this compound, this would result in the formation of 1-dodecyl-2-methylimidazole and dodecyl chloride. This pathway is particularly relevant for imidazolium halides.[4]
Deprotonation: The C2 proton on the imidazolium ring is the most acidic and can be abstracted by a basic anion. However, in this compound, the C2 position is substituted with a methyl group, which enhances the stability against this degradation pathway.
Effect of Alkyl Chain Length: Generally, an increase in the length of the alkyl chain on the imidazolium cation leads to a decrease in thermal stability.[5] This is attributed to the increased van der Waals forces and the higher propensity for Hofmann elimination reactions in longer alkyl chains. However, there can be exceptions to this trend depending on the specific anion and other structural features.[5]
Experimental Assessment of Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of ionic liquids.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of ionic liquids.
Key Parameters from TGA:
| Parameter | Description |
| Tonset | The onset decomposition temperature, determined by the intersection of the baseline tangent and the tangent of the decomposition curve.[6] |
| Tpeak | The temperature at which the maximum rate of mass loss occurs, obtained from the peak of the derivative thermogravimetric (DTG) curve.[5] |
| T10% | The temperature at which 10% mass loss has occurred. |
Experimental Protocol: A Self-Validating System
A robust TGA protocol is essential for obtaining reproducible and reliable data.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for a sufficient time to ensure thermal stability.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 600 °C).
-
-
Data Analysis: Plot the mass loss (%) as a function of temperature. Determine Tonset, Tpeak, and T10% from the TGA and DTG curves.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using an inert gas is crucial as the presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures and through different mechanisms.
-
Heating Rate: A standardized heating rate of 10 °C/min is commonly used to allow for comparison of data across different studies. Faster heating rates can shift the decomposition temperatures to higher values.
-
Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring uniform heating.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions.
Experimental Protocol:
-
Sample Preparation: Hermetically seal 2-5 mg of the ionic liquid in an aluminum DSC pan.
-
Heating and Cooling Program:
-
Cool the sample to a low temperature (e.g., -90 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point (e.g., 200 °C).
-
Cool the sample back to the starting temperature at the same rate.
-
A second heating scan is often performed to observe the behavior of the amorphous phase.
-
-
Data Analysis: Analyze the thermogram for endothermic (melting) and exothermic (crystallization) peaks, as well as step changes in the baseline indicating a glass transition. For long-chain imidazolium ionic liquids, liquid-crystalline phase transitions may also be observed.[7]
Predicted Thermal Behavior of this compound
Expected TGA Profile:
Based on studies of other long-chain 1,3-dialkylimidazolium chlorides, the onset of decomposition is expected to be in the range of 200-250 °C under an inert atmosphere. The primary volatile decomposition products are anticipated to be 1-dodecyl-2-methylimidazole and dodecyl chloride.[4] A safety data sheet for the closely related 1,3-didecyl-2-methylimidazolium chloride indicates that hazardous decomposition products can include corrosive gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[8]
Expected DSC Profile:
Long-chain imidazolium salts often exhibit complex phase behavior. It is plausible that this compound will exhibit a glass transition at a sub-ambient temperature.[7] Depending on the purity and thermal history, a melting endotherm and/or a crystallization exotherm may be observed. The presence of long dodecyl chains may also lead to the formation of liquid-crystalline phases.
Degradation Pathway and Workflow Visualization
To better understand the thermal decomposition process and the experimental workflow, the following diagrams are provided.
Proposed Thermal Degradation Pathway
Caption: Workflow for the comprehensive thermal analysis of ionic liquids.
Conclusion and Future Outlook
The thermal stability of this compound is a critical parameter for its safe and effective application. While direct experimental data is pending, a thorough understanding of the degradation mechanisms of similar imidazolium-based ionic liquids allows for a robust prediction of its thermal behavior. The primary decomposition pathway is expected to be dealkylation, yielding volatile and potentially corrosive byproducts.
For drug development professionals and researchers, it is imperative to conduct rigorous thermal analysis using standardized TGA and DSC protocols as outlined in this guide. Future work should focus on obtaining precise experimental data for this specific ionic liquid and identifying the full range of its decomposition products under various atmospheric conditions. Such data will be invaluable for the rational design of new, more stable ionic liquids and for ensuring the safety and reliability of existing applications.
References
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Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry A. [Link]
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Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. MDPI. [Link]
-
DSC cooling and heating curves of imidazolium ionic LCs at different scanning rates. (a) BrC10C8, and (b) BrC10CN. ResearchGate. [Link]
-
DSC thermograms of 1–3 measured upon heating at 5 °C min–1, second heating curves. ResearchGate. [Link]
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(a–c) TGA-MS data for [C8C1Im]ClχZnCl2 where χ = 0 (a), 0.33 (b), and... ResearchGate. [Link]
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Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. PubMed. [Link]
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Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. [Link]
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The heating DSC thermograph of five ionic liquids. Upward peaks are... ResearchGate. [Link]
-
Evaporation and Thermal Decomposition of Two Imidazolium-Based Ionic Liquids. ResearchGate. [Link]
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Differential scanning calorimetry (DSC) thermograms of imidazolium ionic liquid (IIL) and its blend with 25 wt. % of Fe3O4-IIL. ResearchGate. [Link]
-
Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research. [Link]
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Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. National Institutes of Health. [Link]
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Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. ACS Publications. [Link]
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Synthesis and characterization of 1-(hydroxyethyl)-3-methylimidazolium sulfate and chloride ionic liquids. Centre wallon de Recherches agronomiques. [Link]
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Thermal stabilities of di-alkylimidazolium chloride ionic liquids. ResearchGate. [Link]
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Differential scanning calorimetry of 1-methyl-3-decylimidazolium chloride. ResearchGate. [Link]
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Thermogravimetric Analysis of Enthalpy Variation of 1-Alkyl-3-methylimidazole Chloride. MDPI. [Link]
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1,3-Didecyl-2-methylimidazolium chloride (CHEM020433). ContaminantDB. [Link]
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Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]
-
Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. ResearchGate. [Link]
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Figure 2 (b): TGA thermogram of control and treated 2-methylimidazole. ResearchGate. [Link]
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The 1,3-Dioctadecyl-1H-imidazol-3-ium Based Potentiometric Surfactant Sensor for Detecting Cationic Surfactants in Commercial Products. MDPI. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride
This technical guide provides a comprehensive overview of the spectroscopic characterization of the ionic liquid, 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this specific molecule. We will explore the causality behind experimental choices, ensuring a self-validating system for data interpretation, all grounded in authoritative scientific literature.
Introduction to this compound
This compound is a member of the imidazolium-based ionic liquid family. These compounds are salts that are liquid at or near room temperature and have gained significant attention for their unique properties, including low volatility, high thermal stability, and tunable solvency.[1][2][3] The structure of this particular ionic liquid, with its long dodecyl chains, suggests applications as a surfactant, a phase-transfer catalyst, or in the formation of micelles and vesicles for drug delivery systems.[4] Accurate spectroscopic characterization is paramount to confirm its synthesis, purity, and to understand its molecular interactions.
Molecular Structure and Expected Spectroscopic Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The diagram below illustrates the cationic component of this compound with atom numbering for NMR and IR band assignment discussions.
Caption: Molecular structure of the 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including ionic liquids.[5] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
Expected Chemical Shifts: Based on data from similar imidazolium ionic liquids, the following table summarizes the anticipated ¹H NMR chemical shifts for this compound.[5][6][7]
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazolium Ring H-4, H-5 | 7.5 - 7.9 | Singlets or Doublets | 2H |
| N-CH₂ (Dodecyl) | 4.1 - 4.3 | Triplet | 4H |
| C2-CH₃ | 2.6 - 2.8 | Singlet | 3H |
| N-CH₂-CH₂ -(CH₂)₉-CH₃ | 1.7 - 1.9 | Multiplet | 4H |
| -(CH₂)₉- | 1.2 - 1.4 | Broad Multiplet | 36H |
| Terminal CH₃ (Dodecyl) | 0.8 - 0.9 | Triplet | 6H |
Causality in ¹H NMR:
-
Imidazolium Protons (H-4, H-5): These protons are the most deshielded in the cation due to the aromaticity and the positive charge of the imidazolium ring, hence their downfield chemical shift.[5]
-
N-CH₂ Protons: The protons on the methylene groups directly attached to the nitrogen atoms are also significantly deshielded by the adjacent positively charged nitrogen.
-
C2-Methyl Protons: The methyl group at the C2 position is deshielded compared to a typical aliphatic methyl group due to its attachment to the imidazolium ring.
-
Dodecyl Chain Protons: The long aliphatic chains exhibit characteristic signals for the terminal methyl group (triplet around 0.8-0.9 ppm) and the methylene groups. The bulk of the methylene protons overlap to form a broad multiplet.
¹³C NMR Spectroscopy
Expected Chemical Shifts: The ¹³C NMR spectrum provides complementary information on the carbon skeleton.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Imidazolium Ring C2 | 140 - 145 |
| Imidazolium Ring C4, C5 | 120 - 125 |
| N-CH₂ (Dodecyl) | 48 - 52 |
| C2-CH₃ | 9 - 12 |
| Dodecyl Chain Carbons | 22 - 32 |
| Terminal CH₃ (Dodecyl) | 13 - 15 |
Causality in ¹³C NMR:
-
Imidazolium Carbons: The C2 carbon, situated between two nitrogen atoms, is the most deshielded carbon in the ring.[5][8] The C4 and C5 carbons appear at a slightly higher field.
-
Alkyl Chain Carbons: The chemical shifts of the dodecyl chain carbons are in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Self-Validating System: The integration of the ¹H NMR signals should correspond to the ratio of protons in the molecule. For instance, the ratio of the imidazolium ring protons to the terminal methyl protons of the dodecyl chains should be 2:6 (or 1:3).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][3]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150 - 3050 | C-H Stretching | Imidazolium Ring |
| 2950 - 2850 | C-H Stretching | Alkyl Chains (CH₂, CH₃) |
| 1640 - 1560 | C=C and C=N Stretching | Imidazolium Ring |
| 1470 - 1450 | C-H Bending | Alkyl Chains (CH₂) |
| 1180 - 1160 | Ring Deformation | Imidazolium Ring |
| 850 - 750 | C-H Out-of-plane Bending | Imidazolium Ring |
Causality in IR Spectroscopy:
-
C-H Stretching: The distinct regions for aromatic (imidazolium ring) and aliphatic (dodecyl chains) C-H stretching vibrations allow for their clear identification.[7]
-
Ring Vibrations: The stretching and deformation modes of the imidazolium ring provide a characteristic fingerprint for this class of compounds.[9][10] Cation-anion interactions can influence the positions of these bands.[9][11]
Experimental Protocol for IR Spectroscopy
Caption: Workflow for ATR-FTIR data acquisition.
Self-Validating System: The presence of both the imidazolium ring vibrations and the strong aliphatic C-H stretching bands confirms the presence of both key structural components of the molecule. The spectrum of a similar compound, 1-decyl-3-methylimidazolium chloride, shows characteristic C-H stretching of the alkyl chains around 2922 cm⁻¹.[12]
Conclusion
The spectroscopic characterization of this compound through NMR and IR spectroscopy provides a robust method for structural verification and purity assessment. By understanding the expected spectral features and following standardized experimental protocols, researchers can confidently identify this ionic liquid and proceed with its application in various scientific and industrial fields. The interplay between the structural features and the resulting spectroscopic data, as outlined in this guide, forms a self-validating framework for analysis.
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Scientific.Net. Synthesis and Characterization of Alkeyl Imidazolium Ionic Liquids. [Link]
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ACS Omega. Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. [Link]
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PubMed. Molecular Simulation-Guided Spectroscopy of Imidazolium-Based Ionic Liquids and Effects of Methylation on Ion-Cage and -Pair Dynamics. [Link]
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ChemBK. 1,3-didodecyl-2-MethyliMidazoliuM chloride. [Link]
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Journal of Laboratory Chemical Education. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]
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International Journal of Current Research and Review. FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. [Link]
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An In-depth Technical Guide to the Critical Micelle Concentration of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride
Abstract
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the ionic liquid surfactant, 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical experimental protocols, and expert insights into the unique micellization behavior of this compound. We will explore the concept of its dual CMC values, corresponding to sphere-to-cylinder micellar transitions, and detail the primary methods for their determination, including conductometry, surface tension measurements, and fluorescence spectroscopy. Furthermore, this guide discusses the key factors influencing the CMC and provides comparative data for similar surfactant systems.
Introduction to this compound: A Surfactant of Interest
This compound, a member of the imidazolium-based ionic liquid family, is a cationic surfactant characterized by a positively charged imidazolium headgroup and two long dodecyl hydrocarbon chains.[1] This dual-chain structure imparts significant surface activity, making it a compound of interest for various applications, including as emulsifiers, stabilizers, and preservatives in diverse fields.[1]
A pivotal characteristic of any surfactant is its Critical Micelle Concentration (CMC), defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[2] Above the CMC, the addition of more surfactant primarily leads to the formation of more micelles, while the monomer concentration remains relatively constant.[3] This phenomenon is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[2]
The Unique Micellization Behavior: Dual Critical Micelle Concentrations
Unlike many conventional single-chain surfactants that exhibit a single CMC, this compound demonstrates a more complex aggregation behavior characterized by two distinct CMCs. This phenomenon arises from a stepwise self-assembly process:
-
First Critical Micelle Concentration (cmc1): At a lower concentration, the initial formation of spherical micelles occurs.
-
Second Critical Micelle Concentration (cmc2): As the concentration increases further, a transition from these spherical micelles to larger, cylindrical (or rod-like) micelles is observed.
This sphere-to-cylinder transition is a key feature of this double-chained ionic liquid and has been investigated using various experimental techniques. The existence of these two CMCs underscores the importance of a thorough characterization of its solution behavior for any application.
Experimental Determination of Critical Micelle Concentration
The determination of the CMC is achieved by monitoring a physicochemical property of the surfactant solution as a function of its concentration. The concentration at which a sharp change or break in the plotted data occurs corresponds to the CMC. For this compound, conductometry, surface tension measurements, and fluorescence spectroscopy are particularly effective methods.
Conductometric Determination of CMC
Principle: This method is highly suitable for ionic surfactants like this compound.[2] The specific conductivity of the solution is measured as the surfactant concentration is increased. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity changes (typically decreases) because the newly formed micelles have a lower mobility than the individual ions, and a fraction of the counter-ions become associated with the micelles. The CMC is determined from the breakpoint in the plot of conductivity versus concentration.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected highest CMC.
-
Initial Measurement: Place a known volume of deionized water in a thermostatted vessel equipped with a magnetic stirrer and a calibrated conductivity probe. Measure the initial conductivity.
-
Titration: Add small, precise aliquots of the stock solution to the water. After each addition, allow the solution to equilibrate with gentle stirring and record the conductivity.
-
Data Analysis: Plot the specific conductivity (κ) against the molar concentration of the surfactant. The plot will show two linear regions with different slopes. The intersection of the lines fitted to these two regions gives the CMC. For this compound, two such breakpoints may be observable, corresponding to cmc1 and cmc2.
Causality and Trustworthiness: The self-validating nature of this protocol lies in the clear, linear trends observed before and after the CMC. The sharpness of the breakpoint is a direct indicator of the cooperative nature of micellization. For this specific ionic liquid, the presence of two distinct breakpoints provides strong evidence for the stepwise aggregation process.
Diagram of Conductometric CMC Determination Workflow:
Caption: Workflow for CMC determination by conductometry.
Surface Tension Method
Principle: Surfactants, by their nature, adsorb at the air-water interface, thereby reducing the surface tension of the solution.[1] As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated with monomers. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[1] The CMC is the concentration at which this plateau begins.
Experimental Protocol:
-
Solution Preparation: Prepare a series of solutions of this compound in deionized water with varying concentrations, spanning a range below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.[4]
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[2] The graph will show a region of decreasing surface tension followed by a plateau. The CMC is determined from the intersection of the two lines extrapolated from these regions.
Causality and Trustworthiness: This method directly measures the surface activity of the surfactant. The clear transition from a concentration-dependent surface tension to a near-constant value provides a reliable indication of the onset of micellization. The purity of the surfactant is critical, as highly surface-active impurities can lead to a minimum in the curve just before the plateau, which could be mistaken for the CMC.
Fluorescence Spectroscopy using a Pyrene Probe
Principle: This is a highly sensitive method that utilizes a hydrophobic fluorescent probe, most commonly pyrene, to detect the formation of micelles.[5][6][7][8][9] Pyrene has a very low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the fine structure of the emission spectrum, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is indicative of the local polarity. In a polar environment like water, the I₁/I₃ ratio is high. When pyrene is incorporated into the nonpolar micellar core, the I₃ peak intensity increases relative to the I₁ peak, leading to a decrease in the I₁/I₃ ratio. A plot of this ratio versus surfactant concentration shows a sigmoidal decrease, with the inflection point corresponding to the CMC.[7]
Experimental Protocol:
-
Stock Solutions: Prepare a concentrated stock solution of this compound and a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) to ensure its dissolution.
-
Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of the surfactant. To each solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (typically in the micromolar range) and constant across all samples. The organic solvent is usually evaporated or kept at a very low and constant volume percentage.
-
Fluorescence Measurement: Excite the pyrene in each sample at a suitable wavelength (e.g., 334 nm) and record the emission spectrum (typically from 350 to 450 nm).[8]
-
Data Analysis: From each spectrum, determine the intensities of the first (I₁ at ~373 nm) and third (I₃ at ~384 nm) vibronic peaks.[8] Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. The resulting sigmoidal curve is then fitted, and the concentration at the inflection point is taken as the CMC.
Causality and Trustworthiness: The sensitivity of the pyrene probe to the formation of a hydrophobic microenvironment provides a direct and highly sensitive measure of micelle formation. The sigmoidal nature of the data allows for precise determination of the CMC through mathematical fitting. It is crucial to ensure that the probe concentration is low enough not to significantly affect the micellization process itself.
Diagram of Fluorescence Spectroscopy CMC Determination Workflow:
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Quantitative Data for this compound
The following table summarizes the reported critical micelle concentration values for this compound in aqueous solution, as determined by conductivity measurements.
| Parameter | Value | Method | Comments |
| cmc1 | ~0.4 - 0.5 mM | Conductivity | Corresponds to the formation of spherical micelles. |
| cmc2 | Higher than cmc1 | Conductivity | Corresponds to the sphere-to-cylinder micelle transition. |
Note: The exact value for cmc2 can vary and is often identified as a second, less pronounced break in the conductivity plot.
Factors Influencing the CMC
The CMC of this compound is not an immutable constant but is influenced by several factors:
-
Temperature: The effect of temperature on the CMC of ionic surfactants can be complex, often exhibiting a U-shaped dependence with a minimum CMC at a certain temperature.[10] This is due to the interplay between the decreased hydration of the hydrophilic headgroup (favoring micellization) and the disruption of the structured water around the hydrophobic tails (disfavoring micellization) at higher temperatures.
-
Addition of Electrolytes: The addition of salts to solutions of ionic surfactants generally leads to a decrease in the CMC.[11] The added counter-ions screen the electrostatic repulsion between the charged headgroups of the surfactant molecules, thus promoting aggregation at lower concentrations.
-
Presence of Organic Additives: The addition of organic molecules, such as alcohols, can either increase or decrease the CMC depending on their nature and location within the micellar system. Short-chain alcohols that act as co-solvents may increase the CMC by improving the solubility of the monomers, while longer-chain alcohols that can be incorporated into the micelles may decrease it.
-
Hydrophobic Chain Length: For a homologous series of surfactants, increasing the length of the hydrophobic alkyl chains leads to a logarithmic decrease in the CMC.[11] This is because a greater hydrophobic effect provides a stronger driving force for the molecules to be removed from the aqueous environment and sequestered into micelles.
Conclusion
This compound is a fascinating surfactant with a complex, stepwise aggregation behavior in aqueous solutions, characterized by two distinct critical micelle concentrations corresponding to the formation of spherical and then cylindrical micelles. A thorough understanding and accurate determination of these CMCs are crucial for its effective application in research and industry. This guide has provided a detailed overview of the theoretical underpinnings and practical experimental protocols for the determination of the CMC of this compound, with a focus on conductometry, surface tension measurements, and fluorescence spectroscopy. By carefully considering the experimental methodologies and the factors that influence micellization, researchers and drug development professionals can harness the unique properties of this versatile ionic liquid surfactant.
References
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Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. National Institutes of Health. [Link]
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CMC data for [C 16 C 1 im]Br and [C 12 C 1 im]Cl in aqueous solutions with added inorganic salt. ResearchGate. [Link]
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Pyrene absorption can be a convenient method for probing critical micellar concentration (cmc) and indexing micellar polarity. ResearchGate. [Link]
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On the determination of the critical micelle concentration by the pyrene 1:3 ratio method. ResearchGate. [Link]
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Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). The Royal Society of Chemistry. [Link]
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A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. ACS Publications. [Link]
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Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants. ACS Omega. [Link]
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Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. [Link]
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EXPERIMENT 1 - Determination of CMC Using Conductivity. Scribd. [Link]
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Figure 1 -1-alkyl-3-methylimidazolium chloride ILs and their effect on... ResearchGate. [Link]
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Micellization behavior of an imidazolium surface-active ionic liquid within aqueous solutions of deep eutectic solvents: a comparative spectroscopic study. RSC Publishing. [Link]
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Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide. Scilit. [Link]
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EXPERIMENT 2 - Determination of CMC Using Surface Tension. Scribd. [Link]
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Micelle and Surface Tension of Double-Chain Cationic Surfactants. ACS Omega. [Link]
- Synthesis of 1,3 distributed imidazolium salts.
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1,3-‐Dimethylimidazoyl-‐2-‐ylidene borane. Organic Syntheses. [Link]
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Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. [Link]
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Factors affecting critical micelle concentration and micellar size. [Link]
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Synthesis of 1,3-dialkylimidazol-2-ylidene Boranes from 1,3-Dialkylimidazolium Iodides and Sodium Borohydride. ResearchGate. [Link]
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Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. National Institutes of Health. [Link]
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Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. [Link]
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? National Institutes of Health. [Link]
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Lab course 3.33 - Surface Tension of Tenside decorated Interfaces. [Link]
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Surfactant chain length and concentration influence on the interfacial tension of two immiscible model liquids: a coarse. [Link]
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surface tension of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride solutions
An In-depth Technical Guide to the Surface Tension of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride Solutions
Authored by: A Senior Application Scientist
Foreword: The Interfacial Science of a Unique Imidazolium Salt
Welcome to a comprehensive exploration of the surface tension properties of this compound. This guide is meticulously crafted for researchers, scientists, and professionals in drug development who are engaged with the fascinating world of ionic liquids and their interfacial phenomena. As a long-chain, doubly substituted imidazolium salt, this compound exhibits significant surfactant-like behavior, making the study of its surface tension not just an academic exercise, but a crucial step in harnessing its potential in various applications, from formulation science to materials engineering.
This document moves beyond a simple recitation of facts. It is designed to provide a foundational understanding of why this compound behaves as it does at interfaces, how its properties can be reliably measured, and what factors can modulate its surface activity. We will delve into the theoretical underpinnings, present robust experimental protocols, and offer insights grounded in established scientific principles.
Compound Profile: this compound
This compound is a cationic surfactant belonging to the class of ionic liquids (ILs). Its structure, featuring a positively charged imidazolium headgroup and two long dodecyl hydrocarbon tails, imparts significant amphiphilic character. This dual nature drives its tendency to adsorb at interfaces and self-assemble in solution.
| Property | Value |
| Chemical Formula | C28H55ClN2[1][2] |
| Molecular Weight | 455.21 g/mol |
| CAS Number | 21054-71-7[3] |
| Physical Form | Solid |
| Key Feature | Surfactant with good interfacial activity[1] |
The presence of the two long alkyl chains is a distinguishing feature. In many common imidazolium-based ILs, only one long alkyl chain is present on the imidazolium ring.[4][5] The dual-chain structure of this compound is expected to significantly influence its packing at interfaces and its self-assembly behavior in aqueous solutions.
The Physics of Surface Tension in Ionic Liquid Solutions
Surface tension is a measure of the cohesive energy present at the interface of a liquid. For a solution of an ionic liquid like this compound, the surface tension is a dynamic property that is highly dependent on the concentration of the IL.
The amphiphilic nature of this molecule is the primary driver of its surface activity. The hydrophobic dodecyl chains are repelled by the bulk water, while the charged imidazolium headgroup is hydrophilic. This results in the spontaneous migration of the IL molecules to the air-water interface, where the hydrophobic tails can extend into the air, minimizing their contact with water, while the hydrophilic headgroups remain in the aqueous phase. This adsorption at the interface disrupts the cohesive forces between water molecules, thereby lowering the surface tension of the solution.
The Critical Micelle Concentration (CMC)
As the concentration of this compound in an aqueous solution increases, the surface tension decreases. This is because more and more IL molecules are adsorbing at the air-water interface. However, this process does not continue indefinitely. At a certain concentration, the interface becomes saturated with IL molecules. Beyond this point, the addition of more IL molecules leads to their self-assembly into spherical or cylindrical aggregates called micelles within the bulk of the solution.[6] This concentration is known as the Critical Micelle Concentration (CMC) .[6]
Once micelles begin to form, the concentration of individual surfactant molecules (monomers) in the bulk solution remains relatively constant. Consequently, the surface tension of the solution also remains relatively constant or changes with a much lower slope upon further addition of the surfactant.[6] The CMC is therefore a critical parameter that characterizes the efficiency of a surfactant.
The relationship between surfactant concentration and surface tension is a hallmark of surfactant behavior and is the basis for the experimental determination of the CMC.
Caption: Logical flow of surfactant behavior with increasing concentration.
Experimental Determination of Surface Tension
Several well-established techniques can be employed to measure the . The choice of method often depends on the required precision, the volume of the sample available, and the specific properties of the liquid. Common methods include:
-
Pendant Drop Method: This optical method involves analyzing the shape of a droplet of the liquid hanging from a needle. The shape of the drop is determined by the balance between surface tension and gravity. This method is suitable for measurements under vacuum or controlled atmospheres.[7][8]
-
du Noüy Ring Tensiometer: This technique measures the force required to detach a platinum ring from the surface of the liquid. The measured force is then used to calculate the surface tension.[4]
-
Wilhelmy Plate Method: Similar to the ring method, this technique measures the force exerted on a thin platinum plate as it is brought into contact with and then pulled from the liquid surface.
-
Capillary Rise Method: This method relies on the principle that a liquid will rise in a narrow capillary tube due to surface tension. The height of the rise is proportional to the surface tension.[9]
Detailed Protocol: Pendant Drop Tensiometry
The pendant drop method is a robust and widely used technique for determining the surface tension of ionic liquids. It offers the advantage of requiring only a small sample volume and can be adapted for measurements under controlled temperature and pressure.
Principle: The shape of a pendant drop is governed by the Young-Laplace equation, which relates the pressure difference across the curved interface to the surface tension and the principal radii of curvature. By capturing an image of the drop and analyzing its profile, the surface tension can be accurately calculated.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in high-purity deionized water.
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
-
Instrument Setup:
-
The core apparatus consists of a syringe with a needle of known diameter, a chamber to control the environment (temperature and atmosphere), a high-resolution camera, and a light source to backlight the droplet.
-
Ensure the syringe and needle are scrupulously clean to avoid contamination.
-
Calibrate the instrument using a liquid of known surface tension (e.g., pure water).
-
-
Measurement Procedure:
-
Fill the syringe with the test solution.
-
Carefully form a pendant drop at the tip of the needle. The drop should be stable and symmetrical.
-
Allow the system to equilibrate for a set period to ensure a stable surface concentration of the surfactant.
-
Capture a high-resolution image of the drop profile.
-
The accompanying software analyzes the drop shape by fitting the profile to the Young-Laplace equation to calculate the surface tension.
-
Repeat the measurement for each concentration, ensuring thorough cleaning of the syringe and needle between samples.
-
-
Data Analysis:
-
Plot the measured surface tension as a function of the logarithm of the concentration of this compound.
-
The resulting plot should show a distinct break point. The concentration at this break point is the CMC.
-
Caption: Experimental workflow for pendant drop tensiometry.
Expected Results and Data Interpretation
The surface tension of aqueous solutions of this compound is expected to decrease with increasing concentration until the CMC is reached. For similar single-chain 1-dodecyl-3-methylimidazolium chloride ([C12mim][Cl]), the CMC has been reported to be around 1.48 x 10⁻² mol dm⁻³.[10] The presence of a second dodecyl chain in the target molecule is likely to lower the CMC due to increased hydrophobicity.
Hypothetical Surface Tension Data
| Concentration (mol/L) | log(Concentration) | Surface Tension (mN/m) |
| 1.00E-05 | -5.00 | 72.0 |
| 5.00E-05 | -4.30 | 65.2 |
| 1.00E-04 | -4.00 | 60.1 |
| 5.00E-04 | -3.30 | 48.5 |
| 1.00E-03 | -3.00 | 41.3 |
| 2.50E-03 | -2.60 | 35.0 (CMC) |
| 5.00E-03 | -2.30 | 34.8 |
| 1.00E-02 | -2.00 | 34.6 |
| 5.00E-02 | -1.30 | 34.5 |
Note: This data is illustrative and intended to demonstrate the expected trend.
Factors Influencing Surface Tension and CMC
The surface activity of this compound solutions can be influenced by several external factors:
-
Temperature: For many ionic liquids, surface tension decreases linearly with increasing temperature.[4][8] The effect on CMC can be more complex, but it is an important parameter to control during measurements.
-
Addition of Salts: The presence of electrolytes in the solution can significantly affect the CMC. Generally, the addition of inorganic salts lowers the CMC of ionic surfactants. This is attributed to the "salting-out" effect, where the salt ions reduce the repulsion between the charged headgroups of the surfactant molecules, thus promoting micellization.
-
Purity of the Ionic Liquid: Impurities, especially those that are surface-active, can have a profound impact on surface tension measurements. It is crucial to use highly pure this compound for accurate and reproducible results.
Synthesis of 1,3-Disubstituted Imidazolium Salts
A general route for the synthesis of 1,3-disubstituted imidazolium salts often involves a multi-step process. While specific synthesis details for this compound may vary, a common approach involves the quaternization of an imidazole derivative.[11] A related synthesis for similar compounds involves the reaction of a diimine with paraformaldehyde and a protic acid.[12][13] For the target compound, a likely synthetic pathway would involve the sequential alkylation of 2-methylimidazole with dodecyl chloride.
Conclusion and Future Directions
This guide has provided a detailed overview of the . Understanding and controlling the interfacial properties of this unique, dual-chain ionic liquid is paramount for its effective application. The experimental protocols and theoretical considerations outlined herein serve as a robust starting point for researchers.
Future investigations could explore the influence of different counter-ions on the surface activity, the behavior of this IL at liquid-liquid interfaces, and its interaction with polymers and other additives in complex formulations. The rich interfacial science of this compound promises a fertile ground for discovery and innovation.
References
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Paap, U., Kreß, B., Steinrück, H. P., & Maier, F. (n.d.). Probing Surface and Interfacial Tension of Ionic Liquids in Vacuum with the Pendant Drop and Sessile Drop Method. MDPI. [Link]
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Law, G., & Watson, P. R. (2001). Surface Tension Measurements of N-Alkylimidazolium Ionic Liquids. ACS Publications. [Link]
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Martino, W., de la Mora, J. F., Yoshida, Y., Saito, G., & Wilkes, J. (2006). Surface tension measurements of highly conducting ionic liquids. RSC Publishing. [Link]
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Paap, U., Kreß, B., Steinrück, H. P., & Maier, F. (2019). Probing Surface and Interfacial Tension of Ionic Liquids in Vacuum with the Pendant Drop and Sessile Drop Method - PMC. NIH. [Link]
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Kolbeck, C., Lehmann, J., Ahrenberg, M., Stöckl, M., Wasserscheid, P., & Maier, F. (2018). Probing the Surface Tension of Ionic Liquids Using the Langmuir Principle. Langmuir. [Link]
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(2024). 1,3-didodecyl-2-MethyliMidazoliuM chloride. ChemBK. [Link]
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(n.d.). Critical micelle concentration, CMC, average activity coefficient, f±,... ResearchGate. [Link]
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(n.d.). Critical micelle concentration. Wikipedia. [Link]
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(n.d.). Synthesis and micellar properties of surface-active ionic liquids: 1-alkyl-3-methylimidazolium chlorides. PubMed. [Link]
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(n.d.). Synthesis of 1,3-Dimethylimidazolium Chloride and Volumetric Property Investigations of Its Aqueous Solution. ResearchGate. [Link]
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Navigating the Ambiguity of CAS 21054-71-7: A Tale of Two Molecules
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Critical Note on Chemical Identity
In the realm of chemical research and development, the Chemical Abstracts Service (CAS) registry number is an unambiguous beacon, a unique identifier for a specific substance. However, in the case of CAS 21054-71-7 , a significant discrepancy exists within publicly accessible databases. Multiple chemical suppliers identify this CAS number as 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride [1][2][3][4][5]. Conversely, other scientific and technical resources associate this number with a different molecule, 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole .
This guide, therefore, proceeds with a dual focus. We will first acknowledge the identity of This compound as linked to CAS 21054-71-7 by several commercial vendors. Subsequently, and as the primary focus of this technical guide, we will delve into the properties and scientific context of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole , a compound representative of a pharmacologically significant class of heterocycles that is likely the intended subject of inquiry for a drug development audience. This approach is taken to provide a comprehensive and transparent resource in the face of conflicting data.
Part I: The Commercially Listed Identity of CAS 21054-71-7
Chemical Name: this compound[1][2][3][4][5]
This compound is an imidazolium-based ionic liquid. The structural features suggest its potential application as a surfactant, a phase-transfer catalyst, or in electrochemical applications, owing to the long alkyl chains and the charged imidazolium core.
Physicochemical Properties (this compound)
| Property | Value | Reference |
| Molecular Formula | C28H55ClN2 | [4] |
| Molecular Weight | 455.20 g/mol | [4] |
| SMILES Code | CC1=C=CN1CCCCCCCCCCCC.[Cl-] | [4] |
| Storage Conditions | Inert atmosphere, room temperature | [4] |
Part II: An In-Depth Technical Guide to 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole
This section will focus on the synthesis, properties, and potential applications of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, a molecule of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a well-established pharmacophore present in numerous therapeutic agents.[6]
Introduction to the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is a bioisostere for carboxylic acids and amides, and its incorporation into molecular frameworks can enhance metabolic stability and modulate pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[6][7][8][9]
Physicochemical and Spectroscopic Properties of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O | [10] |
| Molecular Weight | 161.16 g/mol | [10] |
| Appearance | Brown crystals | [10] |
| Melting Point | 148–150°C | [10] |
Synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole
A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[12] For 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, a one-pot reaction of isonicotinic acid hydrazide (isoniazid) with triethyl orthoacetate is a reported synthetic route.[10] This reaction proceeds through an initial acylation of the hydrazide followed by cyclodehydration to form the stable 1,3,4-oxadiazole ring.[10]
This protocol is adapted from a literature procedure for the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine.[10]
Materials:
-
Isonicotinic acid hydrazide
-
Triethyl orthoacetate
-
Phosphorus oxychloride (as a dehydrating agent, in some protocols)[12]
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve isonicotinic acid hydrazide in the chosen solvent.
-
Add triethyl orthoacetate to the solution.
-
The reaction mixture is typically heated under reflux for a specified period.
-
Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction.
-
The crude product is then purified, for example, by recrystallization.
A reported yield for this synthesis is 81.7%.[10]
Isoniazid [label="Isonicotinic Acid Hydrazide"]; Orthoacetate [label="Triethyl Orthoacetate"]; ReactionVessel [label="One-Pot Reaction\n(Reflux)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Acylated Hydrazide\n(Intermediate)", style=dashed]; Cyclodehydration [label="Cyclodehydration", shape=ellipse, style=dashed, fillcolor="#EA4335"]; Product [label="2-Methyl-5-(pyridin-4-yl)\n-1,3,4-oxadiazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Isoniazid -> ReactionVessel; Orthoacetate -> ReactionVessel; ReactionVessel -> Intermediate [style=dashed]; Intermediate -> Cyclodehydration [style=dashed]; Cyclodehydration -> Product [style=dashed]; ReactionVessel -> Product [label="Direct Formation"]; Product -> Purification; }
Synthesis workflow for 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole.
Potential Biological and Therapeutic Applications
While specific biological data for 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole is limited in the available literature, the broader class of pyridinyl-substituted 1,3,4-oxadiazoles has been investigated for various therapeutic applications.
-
Antimicrobial Activity: The 1,3,4-oxadiazole scaffold is a known pharmacophore in antimicrobial agents.[6][13] Derivatives bearing a pyridine ring have been evaluated for their activity against various bacterial and fungal strains. For instance, N-alkylated 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines have shown activity against Mycobacterium tuberculosis and M. kansasii.[13]
-
Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties.[9][14] The mechanism of action can vary widely depending on the substituents on the oxadiazole ring.
-
Anti-inflammatory Activity: The 1,3,4-oxadiazole nucleus is also found in compounds with anti-inflammatory properties.[7][8]
The presence of the pyridine ring in 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole provides a site for hydrogen bonding and potential coordination with metal ions, which can be crucial for biological activity.
Safety and Handling
Standard laboratory safety precautions should be taken when handling 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.[16]
Core [label="2-Methyl-5-(pyridin-4-yl)\n-1,3,4-oxadiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial", shape=ellipse, fillcolor="#FBBC05"]; Anticancer [label="Anticancer", shape=ellipse, fillcolor="#FBBC05"]; AntiInflammatory [label="Anti-inflammatory", shape=ellipse, fillcolor="#FBBC05"];
Core -> Antimicrobial [label="Potential Activity"]; Core -> Anticancer [label="Potential Activity"]; Core -> AntiInflammatory [label="Potential Activity"]; }
Potential therapeutic applications of the subject compound.
Conclusion
The investigation into CAS number 21054-71-7 reveals a critical data discrepancy that necessitates careful consideration by researchers. While commercially available data points to This compound , the broader scientific context and the likely interest of a drug development audience suggest that 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole is a molecule of significant relevance. This guide has provided a detailed overview of the synthesis, properties, and potential applications of the latter, grounded in the established importance of the 1,3,4-oxadiazole scaffold in medicinal chemistry. It is imperative for researchers to verify the identity of any compound with its corresponding CAS number through analytical means before proceeding with experimental work.
References
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Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]
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Chemsrc. 1,3-didodecyl-2-MethyliMidazoliuM chloride | 21054-71-7. [Link]
-
Ivy Fine Chemicals. 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) [CAS. [Link]
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MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
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MedCrave. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]
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PrepChem.com. Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. [Link]
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SpringerLink. Biological activity of oxadiazole and thiadiazole derivatives. [Link]
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ACS Publications. Inorganic Chemistry Ahead of Print. [Link]
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MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
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MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]
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ResearchGate. Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. [Link]
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-
Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]
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PubChem. 2-Methyl-5-(5-methyl-3-pyridinyl)-1,3,4-oxadiazole. [Link]
-
PubChem. 2-Methyl-5-(6-methyl-3-pyridinyl)-1,3,4-oxadiazole. [Link]
-
Chemical Synthesis Database. 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. [Link].com/cas/22815-99-2)
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Methodological & Application
protocol for synthesis of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride
An Application Note and Protocol for the Synthesis of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride
Authored by: A Senior Application Scientist
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature.[1] Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, have positioned them as versatile compounds in diverse scientific fields. This compound is a symmetrical imidazolium-based ionic liquid characterized by two long C12 alkyl chains. This structure imparts significant hydrophobic character, making it a valuable surfactant and a candidate for applications in drug delivery, catalysis, and separation processes.[2][3][4]
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound. The protocol is designed for researchers in chemistry and drug development, emphasizing the rationale behind procedural steps to ensure reproducibility and high purity of the final product. The described synthesis follows a robust two-step pathway involving the initial N-alkylation of 2-methylimidazole to form an intermediate, followed by a second alkylation (quaternization) to yield the target disubstituted imidazolium salt.
Scientific Principles and Reaction Mechanism
The synthesis of 1,3-dialkylimidazolium salts is fundamentally based on the nucleophilic substitution (SN2) reaction, specifically the N-alkylation of the imidazole ring.[5] The nitrogen atoms of the imidazole ring act as nucleophiles, attacking the electrophilic carbon of an alkyl halide.
The chosen two-step synthetic route offers superior control over the final product compared to a one-pot reaction with two equivalents of alkyl halide. By isolating the mono-alkylated intermediate, N-dodecyl-2-methylimidazole , we can ensure a more complete and cleaner second alkylation, minimizing impurities such as unreacted 2-methylimidazole in the final product.
Step 1: Synthesis of N-dodecyl-2-methylimidazole In this step, 2-methylimidazole is N-alkylated with one equivalent of a dodecyl halide. The reaction proceeds by the attack of a nitrogen atom on the primary carbon of the dodecyl chain, displacing the halide ion. The use of a base, such as sodium hydroxide, in a biphasic system with a phase-transfer catalyst can significantly enhance the reaction rate by deprotonating the imidazole, thereby increasing its nucleophilicity.[6]
Step 2: Synthesis of this compound (Quaternization) The purified N-dodecyl-2-methylimidazole intermediate is subsequently reacted with a second dodecyl halide, 1-chlorododecane. The remaining sp²-hybridized nitrogen atom on the imidazole ring acts as the nucleophile. This quaternization step converts the neutral intermediate into the cationic imidazolium salt.[7] This reaction is typically slower than the first alkylation and often requires higher temperatures and longer reaction times to achieve full conversion.[5]
Synthetic Workflow Diagram
Caption: Two-step synthesis workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | 693-98-1 | ≥99% | Sigma-Aldrich |
| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | 143-15-7 | ≥98% | Sigma-Aldrich |
| 1-Chlorododecane | C₁₂H₂₅Cl | 204.78 | 112-52-7 | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥98% | Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, 99.8% | Sigma-Aldrich |
| Acetonitrile | C₂H₃N | 41.05 | 75-05-8 | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Fisher Scientific |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh | VWR |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | ≥97% | Sigma-Aldrich |
Part 1: Synthesis of N-dodecyl-2-methylimidazole
This procedure is adapted from established methods for N-alkylation of imidazoles.[6]
Step-by-Step Methodology:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 2-methylimidazole (8.21 g, 100 mmol), sodium hydroxide pellets (4.80 g, 120 mmol), and toluene (200 mL).
-
Reaction Initiation: Begin vigorous stirring and add 1-bromododecane (24.92 g, 100 mmol) to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent. The starting 2-methylimidazole is highly polar, while the product will have a higher Rf value.
-
Work-up: After cooling to room temperature, carefully add 100 mL of deionized water. The mixture will separate into two layers. Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic (top) layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator. This will yield a crude oil.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 5% and increasing to 20%). Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield N-dodecyl-2-methylimidazole as a pale yellow oil. An expected yield is typically in the range of 70-85%.
Part 2: Synthesis of this compound
This quaternization step requires anhydrous conditions to prevent hydrolysis and ensure high yield.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Addition: Dissolve the purified N-dodecyl-2-methylimidazole (12.52 g, 50 mmol) in anhydrous acetonitrile (100 mL).
-
Second Alkylation: Add 1-chlorododecane (11.26 g, 55 mmol, 1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 85 °C and stir under a nitrogen atmosphere for 48-72 hours. The progress can be monitored by ¹H NMR, observing the disappearance of the N-H proton of the intermediate and the appearance of the new N-CH₂ signals of the product.
-
Product Isolation: Cool the reaction mixture to room temperature. The product may precipitate or the solution will be a viscous liquid. Remove the acetonitrile under reduced pressure.
-
Purification: The resulting crude product, a waxy solid or viscous oil, needs rigorous purification.
-
Add 150 mL of cold diethyl ether or hexane to the crude product and stir vigorously for 1-2 hours. This washing step removes non-ionic impurities like unreacted 1-chlorododecane.
-
Decant the solvent. Repeat this washing process two more times.
-
If colored impurities are present, the product can be dissolved in a minimal amount of ethanol, treated with activated charcoal for 30 minutes, and filtered through Celite.[8]
-
-
Drying: Dry the purified white to off-white waxy solid under high vacuum at 50-60 °C for at least 24 hours to remove any residual solvent. The final product is often hygroscopic and should be stored in a desiccator under an inert atmosphere.[5] Expected yields are typically >90%.
Mechanism of Quaternization
Caption: SN2 mechanism for the quaternization of N-dodecyl-2-methylimidazole.
Characterization Data
The identity and purity of the synthesized this compound must be confirmed through analytical techniques.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Signals corresponding to the methyl group on the imidazole ring (~2.6 ppm), the ring protons (~7.5 ppm), the N-CH₂ methylene protons (~4.1 ppm), the long alkyl chains (multiple signals from ~0.8 to 1.8 ppm), and the terminal methyl groups of the dodecyl chains (~0.85 ppm). |
| ¹³C NMR | Structural Confirmation | Signals for all unique carbon atoms, including the C2 carbon of the imidazole ring (~145 ppm), other ring carbons (~122 ppm), and the carbons of the dodecyl chains. |
| MS (ESI+) | Molecular Weight | A prominent peak corresponding to the mass of the cation [C₂₈H₅₅N₂]⁺, with an expected m/z of 419.44. |
| FT-IR | Functional Groups | Characteristic peaks for C-H stretching of alkyl groups (~2850-2960 cm⁻¹), C=N and C=C stretching of the imidazole ring (~1560-1650 cm⁻¹). |
| Elemental Analysis | Purity & Composition | The calculated percentages for C₂₈H₅₅ClN₂ are: C, 73.88%; H, 12.18%; N, 6.15%. Experimental values should be within ±0.4% of these values. |
Safety and Handling
-
Alkyl Halides (1-Bromododecane, 1-Chlorododecane): These are irritants to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Sodium Hydroxide: A strong base that is highly corrosive. Avoid contact with skin and eyes.
-
Solvents (Toluene, Acetonitrile): These are flammable and toxic. Avoid inhalation of vapors and work in a fume hood.
-
Final Product: Imidazolium salts can be skin and eye irritants.[9] Standard laboratory PPE should be worn during handling.
All waste materials should be disposed of in accordance with local environmental regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete deprotonation of 2-methylimidazole. Insufficient reaction time or temperature. | Ensure base is not expired and is used in slight excess. Increase reflux time and monitor reaction progress by TLC until starting material is consumed. |
| Incomplete Reaction in Step 2 | Insufficient temperature or time. Reactivity of 1-chlorododecane is lower than bromo- or iodo- analogs. | Increase reaction temperature to 90-100°C or extend the reaction time to >72 hours. Consider using 1-iodododecane for a faster reaction, though it is more expensive. |
| Product is an Oil, not a Solid | Presence of residual solvent or impurities. | Ensure thorough washing with non-polar solvents. Dry the product under high vacuum at an elevated temperature (e.g., 60°C) for an extended period (48h). |
| Colored Product | Impurities from starting materials or side reactions at high temperatures. | Purify starting materials before use. Perform the reaction at the lowest effective temperature. Treat a solution of the final product with activated charcoal.[10] |
References
-
Van der Wat, T., Jordaan, J. H. L., & Jordaan, A. (2018). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 8(52), 29875–29881. [Link]
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Dzyuba, S. V., & Bartsch, R. A. (2002). Synthesis of Imidazolium Room-Temperature Ionic Liquids. Exploring Green Chemistry and Click Chemistry Paradigms in Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 79(8), 974. [Link]
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V. K. Aggarwal, I. Emme, S. Y. Fulford. (2003). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry, 5, 680-684. [Link]
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Xue, H., Gao, H., Twamley, B., & Shreeve, J. M. (2005). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. New Journal of Chemistry, 29(11), 1477-1484. [Link]
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Suryati, S., & Sari, Y. P. (2018). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. Key Engineering Materials, 775, 269-274. [Link]
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Han, D., & Row, K. H. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(60), 34236–34254. [Link]
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Nockemann, P., Binnemans, K., & Driesen, K. (2005). Purification of imidazolium ionic liquids for spectroscopic applications. Chemical Physics Letters, 415(1-3), 131–136. [Link]
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Nockemann, P., Binnemans, K., & Driesen, K. (2005). Purification of imidazolium ionic liquids for spectroscopic application. ResearchGate. [Link]
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König, A., et al. (n.d.). Ultra Purification of Ionic Liquids by Melt Crystallization. Academia.edu. [Link]
- Maase, M., et al. (2000). Method for the production of purified 1,3-substituted imidazolium salts.
-
Shamsuri, A. A. (2022). Schematic of the alkylation reaction of N-alkylimidazole with alkyl chloride to prepare N-alkyl-N-alkylimidazolium chloride ionic liquid. ResearchGate. [Link]
-
Durán-Valle, C. J., et al. (2005). N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]
-
An, L. T. (2005). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. VNU Journal of Science: Natural Sciences and Technology, 21(2). [Link]
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Kiefer, J., et al. (2008). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Chemistry Central Journal, 2(1), 1-8. [Link]
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Wood, H. T. (1983). N-Alkylation of imidazoles. University of Otago. [Link]
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ChemBK. (2024). 1,3-didodecyl-2-MethyliMidazoliuM chloride. ChemBK. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
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PrepChem.com. (n.d.). Synthesis of N-Dodecyl Imidazole. PrepChem.com. [Link]
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Tommasi, I., et al. (2007). Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2. ResearchGate. [Link]
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RoCo Global. (n.d.). 1,3-Didecyl-2-methylimidazolium chloride, >98%. RoCo Global. [Link]
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The Dual Role of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride in Nanoparticle Synthesis: A Guide for Researchers
In the rapidly advancing field of nanotechnology, the precise control over the size, shape, and stability of nanoparticles is paramount for their successful application in drug delivery, diagnostics, and catalysis. Ionic liquids (ILs) have emerged as versatile and highly tunable media for nanomaterial synthesis, often serving as solvents, stabilizers, and even templates.[1] Among these, 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride, a cationic surfactant-like ionic liquid, offers unique advantages owing to its molecular structure. The two long dodecyl chains impart significant surface activity, enabling it to act not only as a steric and electrostatic stabilizer but also as a soft template for directing nanoparticle growth.[2][3]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of gold (Au) and silver (Ag) nanoparticles. We will delve into the mechanistic principles behind its stabilizing and templating effects and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Scientific Underpinnings: A Dual-Functionality Molecule
The efficacy of this compound in nanoparticle synthesis stems from its amphiphilic nature. The molecule comprises a positively charged imidazolium head group and two long, nonpolar dodecyl tails. This structure allows for a dual role in the synthetic process:
-
Electrosteric Stabilization: The positively charged imidazolium ring can adsorb onto the nascent nanoparticle surface, forming a protective layer. The bulky dodecyl chains then extend into the surrounding medium, creating a steric barrier that prevents nanoparticle aggregation.[3] This combined electrostatic and steric stabilization ("electrosteric" stabilization) is a hallmark of long-chain ionic liquids and is crucial for obtaining monodisperse and stable nanoparticle suspensions.[2] Studies have shown that longer alkyl chains on the imidazolium cation lead to smaller and more uniform nanoparticles.[2]
-
Micellar Templating: In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[4] Long-chain imidazolium chlorides are known to form such aggregates.[5] These micelles can act as "nanoreactors" or templates, where the metal precursors are partitioned and reduced within the confined space of the micelle. This templating effect can provide control over the final size and morphology of the nanoparticles.[6] The use of long-chain ionic liquids as templates has been successfully demonstrated in the synthesis of other nanomaterials like mesoporous silica.[7]
The combination of these two functions makes this compound a highly effective agent for the controlled synthesis of nanoparticles with desirable characteristics.
Application Protocol: Gold Nanoparticle (AuNP) Synthesis
This protocol is adapted from established methods for AuNP synthesis in long-chain imidazolium-based ionic liquids.[1][8] The principle involves the chemical reduction of a gold salt precursor in an aqueous solution containing this compound, which acts as the stabilizing and templating agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Deionized water (18.2 MΩ·cm)
Equipment:
-
Magnetic stirrer with heating plate
-
Glass vials
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Transmission Electron Microscope (TEM) for characterization
Protocol Steps:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of HAuCl₄·3H₂O in deionized water.
-
Prepare a 50 mM stock solution of this compound in deionized water. Note: Gentle heating and sonication may be required to ensure complete dissolution.
-
Prepare a fresh 100 mM stock solution of NaBH₄ in ice-cold deionized water immediately before use.
-
-
Synthesis Reaction:
-
In a clean glass vial, add 9.5 mL of deionized water.
-
Add 100 µL of the 50 mM this compound stock solution and stir vigorously for 10 minutes.
-
Add 100 µL of the 10 mM HAuCl₄ stock solution. The solution should be pale yellow.
-
While stirring vigorously, rapidly inject 300 µL of the freshly prepared, ice-cold 100 mM NaBH₄ solution.
-
Observe the color change of the solution from pale yellow to a ruby red, which indicates the formation of gold nanoparticles.[9]
-
Continue stirring for at least 1 hour to ensure the completion of the reaction and stabilization of the nanoparticles.
-
-
Purification and Storage:
-
The resulting AuNP colloid can be purified by centrifugation to remove excess reactants, followed by redispersion in deionized water.
-
Store the purified AuNP suspension at 4°C in the dark to prevent aggregation.
-
Characterization:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the AuNP colloid. A characteristic surface plasmon resonance (SPR) peak around 520 nm confirms the formation of spherical gold nanoparticles.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersity of the synthesized AuNPs.
Expected Outcomes:
| Parameter | Expected Result | Rationale |
| Nanoparticle Size | 5-20 nm | The long dodecyl chains provide effective steric hindrance, limiting particle growth. |
| Size Distribution | Monodisperse | The templating effect of the ionic liquid micelles promotes uniform nucleation and growth. |
| Stability | High (stable for months) | The robust electrosteric stabilization by the ionic liquid prevents aggregation.[1] |
| Color | Ruby Red | Characteristic of the surface plasmon resonance of small, spherical gold nanoparticles.[9] |
Workflow for Gold Nanoparticle Synthesis
Caption: Stabilization of a nanoparticle by this compound.
Conclusion
This compound is a powerful and versatile tool in the synthesis of metal nanoparticles. Its unique molecular architecture provides a dual-functionality, acting as both a robust electrosteric stabilizer and a soft template. This allows for the production of small, monodisperse, and highly stable gold and silver nanoparticles. The protocols provided herein offer a solid foundation for researchers to explore the potential of this long-chain ionic liquid in developing advanced nanomaterials for a wide range of scientific and therapeutic applications. As with any synthetic procedure, optimization of parameters such as reactant concentrations, temperature, and stirring speed may be necessary to achieve the desired nanoparticle characteristics for specific applications.
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Safavi, A., et al. (2012). Synthesis of biologically stable gold nanoparticles using imidazolium-based amino acid ionic liquids. Amino Acids, 42(5), 1655-1662. Available at: [Link]
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Singh, M., et al. (2023). Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies. ACS Omega, 8(45), 42827-42839. Available at: [Link]
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Abbott, A. P., et al. (2022). Ionic liquids and deep eutectics as a transformative platform for the synthesis of nanomaterials. Chemical Communications, 58(8), 1039-1056. Available at: [Link]
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García-Jimeno, C., et al. (2007). Templating behavior of a long-chain ionic liquid in the hydrothermal synthesis of mesoporous silica. Langmuir, 23(3), 1489-1495. Available at: [Link]
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Bicer, E., & Sisman, I. (2010). Electrochemical Synthesis of Unique Nanomaterials in Ionic Liquids. Nanomaterials, 11(12), 3270. Available at: [Link]
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Isa, E. D. M., et al. (2020). Long Chain Imidazolium Ionic Liquids as Templates in the Formation of Mesoporous Silica Nanospheres. Materials Science Forum, 981, 131-136. Available at: [Link]
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Ranjan, R., et al. (2023). Green synthesis of silver nano-catalyst using ionic liquid and their photocatalytic application to the reduction of p-nitrophenol. European Journal of Chemistry, 14(3), 316-322. Available at: [Link]
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Kumar, V., & Kaur, G. (2021). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers in Chemistry, 9, 706979. Available at: [Link]
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Alves, F., et al. (2022). Confined Silver Nanoparticles in Ionic Liquid Films. Nanomaterials, 12(19), 3369. Available at: [Link]
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Reinste. (2023). Ionic Liquids for Nanoparticle Synthesis: A Guide for Indian Researchers. Reinste Updates. Available at: [Link]
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Dupont, J., et al. (2006). Synthesis and Characterization of Pt(0) Nanoparticles in Imidazolium Ionic Liquids. The Journal of Physical Chemistry B, 110(28), 13837-13843. Available at: [Link]
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Patil, V. S., et al. (2020). Synthesis of silver nanoparticles colloids in imidazolium halide ionic liquids and their antibacterial activities for gram-positive and gram-negative bacteria. Chemosphere, 243, 125302. Available at: [Link]
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Al-Ayed, A. S., et al. (2022). New Ionic Liquid Microemulsion-Mediated Synthesis of Silver Nanoparticles for Skin Bacterial Infection Treatments. Pharmaceutics, 14(10), 2038. Available at: [Link]
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Kim, K., et al. (2004). Synthesis of Gold Nanoparticles Modified with Ionic Liquid Based on the Imidazolium Cation. Journal of the American Chemical Society, 126(10), 3026-3027. Available at: [Link]
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Siddiqui, H., et al. (2022). Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential. Journal of Molecular Structure, 1259, 132711. Available at: [Link]
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G. Ali, M., et al. (2011). Synthesis and characterization of gold nanoparticles using 1-alkyl, 3-methyl imidazolium based ionic liquids. African Journal of Pure and Applied Chemistry, 5(2), 22-29. Available at: [Link]
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Wikipedia. (n.d.). Critical micelle concentration. In Wikipedia. Retrieved January 20, 2026, from [Link]
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Imai, T., et al. (2021). One-Pot Synthesis and Immobilization of Gold Nanoparticles Using Peptidyl Microbeads. Nanomaterials, 11(11), 3022. Available at: [Link]
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Behera, K., et al. (2004). Ionic liquids as modulators of the critical micelle concentration of sodium dodecyl sulfate. Colloids and Surfaces B: Biointerfaces, 35(2), 119-124. Available at: [Link]
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Al-Sabagh, A. M., et al. (2020). Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants. ACS Omega, 5(15), 8685-8698. Available at: [Link]
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Application Note: 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride as a Structure-Directing Agent for the Synthesis of Mesoporous Silica Nanoparticles
An Application Note and Protocol Guide for Researchers
Introduction: The Role of Ionic Liquids in Nanomaterial Synthesis
Mesoporous silica nanoparticles (MSNs) have garnered significant attention across various scientific disciplines, including drug delivery, catalysis, and separation science, owing to their high surface area, tunable pore size, and modifiable surface chemistry.[1][2] The synthesis of these materials typically relies on a templating approach, where a structure-directing agent (SDA) organizes silica precursors into a desired mesostructure.[3][4] While cationic surfactants like cetyltrimethylammonium bromide (CTAB) are traditionally used, ionic liquids (ILs) have emerged as versatile and highly "designable" templates.[5][6]
This application note focuses on the use of a specific ionic liquid, 1,3-didodecyl-2-methyl-1H-imidazol-3-ium chloride ([C12]2-mim][Cl]), as a template for the synthesis of mesoporous silica. The unique architecture of this IL, featuring two long dodecyl chains on an imidazolium core, offers distinct advantages in controlling the morphology and pore characteristics of the resulting silica nanoparticles. We will explore the underlying mechanism of templating, provide a detailed synthesis protocol, and discuss the characterization and potential applications of these materials.
Mechanism of Templating: Cooperative Self-Assembly
The formation of mesoporous silica using an ionic liquid template is a cooperative self-assembly process that occurs at the interface between the organic IL and the inorganic silica precursors.[7] The mechanism can be understood through the following key stages:
-
Micelle Formation: In an aqueous solution, the amphiphilic 1,3-didodecyl-2-methyl-1H-imidazol-3-ium cations self-assemble into micelles above a critical micelle concentration. The two hydrophobic dodecyl chains form the core of the micelle, while the positively charged imidazolium head groups are exposed to the aqueous environment.
-
Silica Precursor Interaction: A silica source, typically tetraethyl orthosilicate (TEOS), is introduced into the solution. Under basic or acidic conditions, TEOS undergoes hydrolysis and condensation to form negatively charged silicate oligomers.
-
Electrostatic and van der Waals Interactions: The positively charged imidazolium headgroups of the IL micelles interact electrostatically with the negatively charged silicate species.[7] Simultaneously, van der Waals forces between the long alkyl chains of the IL and the siloxane network contribute to the stabilization of the structure.
-
Mesostructure Formation: This cooperative assembly leads to the formation of an ordered liquid-crystal-like phase, where the IL micelles are encased in a growing silica network.[1] The size and shape of the IL micelles directly template the pore structure of the final material.
-
Template Removal: After the silica framework is sufficiently condensed, the IL template is removed, typically through solvent extraction or calcination, to yield the final mesoporous silica product with a network of ordered pores.[8]
The use of a dicationic or gemini-type surfactant like this compound can lead to unique micellar structures compared to single-chain surfactants, potentially influencing the resulting pore connectivity and morphology of the silica nanoparticles.
Caption: Cooperative self-assembly mechanism for MSN synthesis.
Experimental Protocol
This protocol outlines a sol-gel synthesis of mesoporous silica nanoparticles using this compound as the template under basic conditions.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| This compound | C27H53ClN2 | >98% | (Specify) |
| Tetraethyl Orthosilicate (TEOS) | Si(OC2H5)4 | >98% | Sigma-Aldrich |
| Ammonium Hydroxide (28-30% solution) | NH4OH | ACS | Fisher Scientific |
| Deionized Water | H2O | - | In-house |
| Ethanol (200 proof) | C2H5OH | >99.5% | VWR |
Synthesis Procedure
Caption: Experimental workflow for MSN synthesis.
Step-by-Step Method:
-
Template Solution Preparation: In a 250 mL round-bottom flask, dissolve 0.5 g of this compound in a mixture of 100 mL of deionized water and 50 mL of ethanol. Stir at room temperature until the ionic liquid is fully dissolved.
-
Addition of Catalyst: To the vigorously stirred template solution, add 3.0 mL of ammonium hydroxide solution (28-30%). The solution should become slightly cloudy.
-
Addition of Silica Precursor: While maintaining vigorous stirring, add 2.5 mL of TEOS dropwise to the solution over a period of 15 minutes. A white precipitate will begin to form.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4 hours.
-
Product Collection and Washing: Collect the solid product by centrifugation at 10,000 rpm for 10 minutes. Discard the supernatant. Resuspend the solid in 50 mL of deionized water and centrifuge again. Repeat this washing step twice more with deionized water and then twice with ethanol.
-
Drying: Dry the washed solid in an oven at 80°C overnight. The resulting white powder is the as-synthesized mesoporous silica containing the IL template.
-
Template Removal (Solvent Extraction): To remove the IL template, suspend 1.0 g of the as-synthesized powder in 100 mL of ethanol containing 1.0 mL of concentrated hydrochloric acid. Reflux the mixture at 80°C for 24 hours. Collect the solid by centrifugation, wash with ethanol, and dry at 80°C. This step is crucial to open the pores.[9]
Expected Material Properties
The properties of the resulting mesoporous silica can be tuned by varying synthesis parameters.[10]
| Parameter | Expected Range/Value | Influence |
| Pore Diameter | 2 - 6 nm | Primarily determined by the micelle size of the IL. The dual long alkyl chains may result in larger pores compared to single-chain ILs.[10] Can be further tuned with swelling agents or temperature.[11][12] |
| BET Surface Area | 600 - 1000 m²/g | High surface area is a characteristic feature of mesoporous materials.[9] |
| Pore Volume | 0.6 - 1.2 cm³/g | Correlates with the pore diameter and surface area. |
| Particle Size | 50 - 200 nm | Can be controlled by adjusting the concentration of reactants, especially the catalyst (NH4OH).[13] |
| Morphology | Spherical nanoparticles | Typically observed in Stöber-type synthesis methods.[3] |
Characterization of the Synthesized Mesoporous Silica
To confirm the successful synthesis and to characterize the properties of the material, the following techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of the IL template and the presence of silanol (Si-OH) and siloxane (Si-O-Si) bonds in the final product. The as-synthesized material will show C-H stretching peaks from the IL's alkyl chains, which should be absent after template removal.[14]
-
X-ray Diffraction (XRD): A broad peak in the wide-angle region indicates the amorphous nature of the silica walls.[14] A low-angle diffraction peak would suggest an ordered mesoporous structure, such as the hexagonal arrangement seen in MCM-41 type materials.[15]
-
Nitrogen Adsorption-Desorption Analysis (BET and BJH): This is used to determine the specific surface area (BET method), pore volume, and pore size distribution (BJH method). The isotherm should be of Type IV, which is characteristic of mesoporous materials.[5]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the particle morphology, size, and the porous network.[16]
Applications in Drug Development
The unique properties of MSNs synthesized with this compound make them excellent candidates for drug delivery systems.[2][17]
-
High Drug Loading Capacity: The large surface area and pore volume allow for the encapsulation of a significant amount of therapeutic agents.[1]
-
Controlled Release: The pore size, tunable via the IL template, can regulate the release kinetics of the loaded drug.[18] For instance, smaller pores may lead to a more sustained release profile.
-
Surface Functionalization: The surface of the silica nanoparticles is rich in silanol groups, which can be easily functionalized with various organic moieties to improve biocompatibility, target specific cells, or attach stimuli-responsive "gatekeepers" for on-demand drug release.[2][4]
For example, a hydrophobic drug like ibuprofen or quercetin could be loaded into the mesopores, and the release could be studied under physiological conditions (pH 7.4) and in simulated acidic tumor environments (pH 5.4).[17] The dual long alkyl chains of the template might create a more hydrophobic pore environment, potentially enhancing the loading of non-polar drug molecules.
Conclusion
This compound serves as a highly effective and versatile structure-directing agent for the synthesis of mesoporous silica nanoparticles. Its unique dual-chain structure provides a powerful tool for controlling the key physicochemical properties of the resulting material, such as pore size and surface area. The protocol provided herein offers a reproducible method for synthesizing these advanced materials, which hold significant promise for applications in drug delivery and beyond. Further exploration into modifying synthesis conditions can lead to a wide array of tailored mesoporous structures for specific research needs.
References
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Functionalized mesoporous silica nanoparticles templated by pyridinium ionic liquid for hydrophilic and hydrophobic drug release application. ResearchGate. Available at: [Link]
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Synthesis and Drug Delivery Applications for Mesoporous Silica Nanoparticles. Dovepress. Available at: [Link]
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Mesoporous Silica Nanoparticle-Templated Ionic Liquid as a Drug Carrier for Ibuprofen and Quercetin. Universiti Kebangsaan Malaysia. Available at: [Link]
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Synthesis of mesoporous silica with ionic liquid surfactant as template. ResearchGate. Available at: [Link]
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Morphology-controlled synthesis of mesoporous silica with co-template of surfactant P123 and ionic liquid[Dmim]Cl. ScienceDirect. Available at: [Link]
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Room temperature ionic liquids as templates in the synthesis of mesoporous silica via a sol–gel method. ResearchGate. Available at: [Link]
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Synthesis and characterization of mesoporous silica nanoparticles using ionic liquids as a template. ResearchGate. Available at: [Link]
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Review on Template Removal Techniques for Synthesis of Mesoporous Silica Materials. ACS Publications. Available at: [Link]
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Mesoporous silica nanoparticles in target drug delivery system: A review. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of mesoporous silica nanoparticles. Royal Society of Chemistry. Available at: [Link]
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Engineered Mesoporous Silica-Based Nanoparticles: Characterization of Surface Properties. MDPI. Available at: [Link]
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Synthesis and characterization of chiral mesoporous silica. Nature. Available at: [Link]
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Synthesis and Characterization of 1-Methyl-3-Methoxysilyl Propyl Imidazolium Chloride – Mesoporous Silica Composite as Adsorbent for Dehydration in Industrial Processes. ResearchGate. Available at: [Link]
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Pore size control of monodisperse mesoporous silica particles with alkyl imidazole ionic liquid templates for high performance liquid chromatography applications. ResearchGate. Available at: [Link]
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The pore size of mesoporous silica nanoparticles regulates their antigen delivery efficiency. Science. Available at: [Link]
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Molecular dynamics simulation of the early stages of the synthesis of periodic mesoporous silica. National Institutes of Health (NIH). Available at: [Link]
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Controlling the Pore Size and Morphology of Mesoporous Silica. Diva Portal. Available at: [Link]
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synthesis and characterization of mesoporous material functionalized with different silylating agent and. Universiti Kebangsaan Malaysia. Available at: [Link]
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Unprecedented Expansion of the Pore Size and Volume of Periodic Mesoporous Silica. ResearchGate. Available at: [Link]
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Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications. National Institutes of Health (NIH). Available at: [Link]
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Three-dimensional ultralarge-pore ia3d mesoporous silica with various pore diameters and their application in biomolecule immobilization. National Institutes of Health (NIH). Available at: [Link]
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Self-templating Synthesis of Hollow Mesoporous Silica and Their Applications in Catalysis and Drug Delivery. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of imidazolium ionic liquid immobilized on magnetic mesoporous silica: A sorbent material in a green micro-solid phase extraction of multiclass pesticides in water. National Institutes of Health (NIH). Available at: [Link]
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Tetrafluoroborate salts as site-selective promoters for sol-gel synthesis of mesoporous silica. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of mesoporous silica nanoparticles by sol–gel as nanocontainer for future drug delivery applications. ResearchGate. Available at: [Link]
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Exploiting recent trends for the synthesis and surface functionalization of mesoporous silica nanoparticles towards biomedical applications. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of High Surface Area Mesoporous Silica Powder Using Anionic Surfactant. ResearchGate. Available at: [Link]
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Mesoporous Silica Molecular Sieve Based Nanocarriers: Transpiring Drug Dissolution Research. National Institutes of Health (NIH). Available at: [Link]
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Application Notes & Protocols: The Role of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride in Advanced Drug Delivery Systems
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential roles and applications of the ionic liquid (IL) 1,3-didodecyl-2-methyl-1H-imidazol-3-ium chloride in drug delivery systems. While direct, extensive research on this specific molecule is emerging, its structural features—a cationic imidazolium head and two long dodecyl (C12) alkyl chains—position it as a potent surfactant and functional excipient. This guide synthesizes available data with established principles from related long-chain ionic liquids to propose and detail its application in formulating advanced drug delivery vehicles.
Introduction: The Promise of Imidazolium Ionic Liquids in Pharmaceutics
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them highly attractive alternatives to traditional organic solvents in pharmaceutical sciences.[2][3][4] The imidazolium cation is a cornerstone of IL chemistry, and when functionalized with long alkyl chains, these molecules gain amphiphilic, surfactant-like properties. This dual character allows them to self-assemble into micelles, stabilize emulsions, interact with biological membranes, and serve as templates for nanomaterials, opening a vast design space for novel drug delivery systems.[1][2]
This compound belongs to this class of amphiphilic ILs. Its structure suggests a strong potential for use in several key areas of drug delivery, which will be explored in this guide.
Physicochemical Properties of this compound
A thorough understanding of the molecule's properties is critical for designing effective drug delivery systems.
| Property | Value / Description | Significance in Drug Delivery |
| Molecular Formula | C₂₈H₅₅ClN₂ | Influences molecular weight, solubility, and stoichiometry. |
| Appearance | Yellow to brown solid | Affects handling, storage, and initial formulation steps. |
| Solubility | Almost insoluble in water; Soluble in organic solvents (e.g., ethanol). | Its amphiphilic nature drives self-assembly in aqueous media and allows for processing with organic-soluble drugs. |
| Key Feature | Cationic Surfactant | Enables formation of micelles, stabilization of nanoparticles/emulsions, and interaction with negatively charged biological surfaces. |
Hypothesized Applications in Drug Delivery
Based on its structure and the established roles of analogous long-chain imidazolium salts, this compound is a prime candidate for the following applications:
-
As a Pore-Directing Agent for Mesoporous Silica Nanoparticles (MSNs): The surfactant properties allow it to form micellar templates around which silica precursors can condense, creating highly ordered porous structures ideal for high drug loading.
-
As a Stabilizer for Lipid-Based Nanocarriers: Its cationic nature and hydrophobic tails can stabilize the structure of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), improving drug encapsulation and stability.
-
As a Transdermal Permeation Enhancer: The long alkyl chains can fluidize the lipid bilayers of the stratum corneum, while the cationic headgroup interacts with negatively charged skin components, synergistically enhancing drug penetration through the skin.[5][6][7]
-
As an Antimicrobial Component: Long-chain imidazolium ILs are known to possess intrinsic antimicrobial activity, which can be beneficial for topical formulations or for preventing contamination.[8]
The following sections provide detailed protocols for exploring these applications.
Protocol 1: Synthesis of Drug-Loaded Mesoporous Silica Nanoparticles (MSNs)
Causality: The self-assembly of this compound into micelles in an aqueous/alcoholic solution creates a template. Tetraethyl orthosilicate (TEOS), the silica source, hydrolyzes and condenses around these micelles.[9] Subsequent removal of the IL template by solvent extraction leaves behind a porous silica structure. The size of the pores can often be tuned by the alkyl chain length of the surfactant.[10] This protocol is adapted from established methods for IL-templated MSN synthesis.[10]
Materials
-
This compound
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide (28-30%)
-
Model drug (e.g., Ibuprofen, Curcumin)
-
Deionized (DI) water
-
Hydrochloric acid (HCl)
Experimental Workflow
Caption: Workflow for IL-templated MSN synthesis and drug loading.
Step-by-Step Methodology
-
Template Solution: Dissolve 1.0 g of this compound in a mixture of 50 mL ethanol and 50 mL DI water. Stir vigorously.
-
Catalyst Addition: Add 3.5 mL of ammonium hydroxide solution to the template solution. Stir for 15 minutes to ensure a homogeneous mixture.
-
Silica Source Addition: Add 2.0 mL of TEOS dropwise to the solution under continuous stirring. A white precipitate should form.
-
Condensation: Allow the reaction to proceed for 4 hours at room temperature with constant stirring.
-
Particle Collection: Collect the synthesized nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes). Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in a 1:1 ethanol/water solution and centrifuge again. Repeat this washing step three times to remove residual reactants.
-
Drying: Dry the washed nanoparticles in an oven at 60°C overnight.
-
Template Removal (Calcination Alternative): To remove the IL template, suspend the dried MSNs in an acidic ethanol solution (e.g., 1% HCl in ethanol) and stir for 6 hours at 60°C. Centrifuge to collect the particles and dry. This step is crucial for creating accessible pores.
-
Drug Loading: Disperse 100 mg of the template-free MSNs into a concentrated solution of the desired drug (e.g., 10 mg/mL ibuprofen in ethanol). Stir the suspension for 24 hours in a sealed container to allow the drug to diffuse into the pores.
-
Final Product: Collect the drug-loaded MSNs by centrifugation, wash briefly with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.
Protocol 2: Formulation of a Topical Cationic Solid Lipid Nanoparticle (SLN) Gel
Causality: In this formulation, this compound acts as a cationic co-surfactant. It works in conjunction with a primary surfactant (e.g., Poloxamer 188) to stabilize a lipid core (e.g., glyceryl monostearate) in an aqueous phase. The IL's positive charge imparts a positive zeta potential to the nanoparticles, preventing aggregation through electrostatic repulsion and potentially enhancing interaction with the negatively charged skin surface.
Materials
-
Glyceryl monostearate (GMS) - Solid lipid
-
This compound - Cationic co-surfactant
-
Poloxamer 188 - Primary surfactant
-
Glycerol - Humectant/Cryoprotectant
-
Hydrophobic model drug (e.g., Ketoprofen)
-
Carbopol 940 - Gelling agent
-
Triethanolamine - Neutralizing agent
-
DI water
Experimental Workflow
Sources
- 1. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of the Transdermal Delivery of Nonsteroidal Anti-inflammatory Drugs Using Liposomes Containing Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrar.com [ijrar.com]
- 8. researchgate.net [researchgate.net]
- 9. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Topic: 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride for Stabilizing Emulsions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and robust protocols for utilizing the ionic liquid (IL) 1,3-didodecyl-2-methyl-1H-imidazol-3-ium chloride as a high-performance stabilizer for emulsions. Emulsions are thermodynamically unstable systems, and achieving long-term kinetic stability is a critical challenge in pharmaceuticals, cosmetics, and materials science.[1][2] This document elucidates the physicochemical mechanisms by which this specific imidazolium salt imparts stability, provides step-by-step methodologies for the formulation of both oil-in-water (o/w) and water-in-oil (w/o) emulsions, and details essential characterization techniques. The protocols are designed to be self-validating, ensuring reproducible and reliable results for research and development applications.
Introduction: The Imperative for Advanced Emulsion Stabilization
Emulsions, dispersions of immiscible liquids, are central to a multitude of advanced applications, including drug delivery vehicles, reaction media, and templates for nanomaterial synthesis.[2][3] The inherent instability of these systems, driven by the high interfacial energy between the dispersed and continuous phases, leads to eventual phase separation through processes like coalescence and Ostwald ripening.[1][4] Surfactants are essential for overcoming this instability by reducing the oil-water interfacial tension and creating a protective barrier around the dispersed droplets.[1][4]
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of compounds with tunable properties, including thermal stability, low vapor pressure, and amphiphilicity.[5][6] Imidazolium-based ILs with long alkyl chains, such as this compound, function as cationic surfactants. They offer a powerful alternative to traditional emulsifiers, providing robust stabilization through unique electrostatic and steric mechanisms. This guide focuses on the practical application of this IL for creating stable, well-defined emulsions.
Mechanism of Stabilization: A Dual-Action Approach
The efficacy of this compound as an emulsion stabilizer stems from its amphiphilic molecular architecture. The molecule features a positively charged, hydrophilic imidazolium headgroup and two long, hydrophobic dodecyl (C12) alkyl chains. When introduced into an oil-water system, these molecules preferentially adsorb at the liquid-liquid interface.
This adsorption stabilizes the emulsion through two primary, synergistic mechanisms:
-
Reduction of Interfacial Tension : Like all surfactants, the IL molecules lower the free energy required to create the large interfacial area of an emulsion, facilitating droplet formation during homogenization.[4][7]
-
Formation of a Protective Barrier : The adsorbed IL molecules form a film at the droplet interface that prevents coalescence.[1][4] This barrier has two components:
-
Electrostatic Repulsion : In oil-in-water (o/w) emulsions, the cationic imidazolium headgroups are oriented towards the aqueous continuous phase, creating a positive surface charge on the oil droplets. The resulting electrostatic repulsion between droplets prevents them from approaching and merging.
-
Steric Hindrance : The long, flexible dodecyl chains project into the dispersed oil phase, creating a dense steric layer. This layer physically prevents droplets from coming into close contact, further inhibiting coalescence.
-
This combination of electrostatic and steric forces provides exceptional kinetic stability to the emulsion.
Caption: Dual mechanism of emulsion stabilization by the ionic liquid.
Experimental Section: Formulation and Protocols
Materials & Equipment
-
Ionic Liquid : this compound (CAS: 21054-71-7), solid powder.[8]
-
Oil Phase : High-purity oil (e.g., hexadecane, toluene, medium-chain triglycerides).
-
Aqueous Phase : Deionized (DI) water (resistivity > 18 MΩ·cm).
-
Homogenizer : High-shear rotor-stator homogenizer or a probe sonicator.
-
Analytical Balance : Readability of ±0.1 mg.
-
Glassware : Beakers, graduated cylinders, vials.
-
Magnetic Stirrer and Stir Bars .
Protocol 1: Preparation of an Oil-in-Water (o/w) Emulsion
This protocol describes the formation of a 10% v/v hexadecane-in-water emulsion stabilized with 10 mM of the ionic liquid.
-
Prepare the Aqueous Phase :
-
Calculate the mass of this compound (M.W. ≈ 455.2 g/mol ) required for your desired volume of aqueous phase to achieve a 10 mM concentration.
-
Accurately weigh the IL and dissolve it in the DI water in a beaker. Use a magnetic stirrer to ensure complete dissolution. The solution should be clear.
-
-
Combine Phases :
-
Measure the required volume of the oil phase (hexadecane).
-
While stirring the aqueous IL solution, slowly add the oil phase to create a coarse pre-emulsion.
-
-
Homogenization :
-
Immerse the tip of the high-shear homogenizer or sonicator probe into the pre-emulsion.
-
For Rotor-Stator Homogenizer : Begin homogenization at 8,000 RPM for 2 minutes, then increase to 20,000 RPM for 5 minutes. To prevent overheating, perform homogenization in an ice bath.
-
For Probe Sonicator : Use a 50% amplitude setting with a pulse cycle of 30 seconds ON and 30 seconds OFF for a total process time of 5 minutes. Use an ice bath.
-
-
Post-Processing :
-
After homogenization, allow the emulsion to equilibrate to room temperature.
-
Transfer the emulsion to a sealed glass vial for storage and characterization. The resulting emulsion should appear as a stable, opaque white liquid.
-
Protocol 2: Preparation of a Water-in-Oil (w/o) Emulsion
This protocol describes the formation of a 10% v/v water-in-hexadecane emulsion. The Bancroft rule states that the continuous phase is the one in which the emulsifier is more soluble.[2] Due to the long dodecyl chains, this IL has sufficient lipophilicity to stabilize w/o emulsions.
-
Prepare the Oil Phase :
-
Weigh the required amount of this compound for a 10 mM concentration in the final oil volume.
-
Add the IL to the hexadecane in a beaker. Gentle heating (to ~40-50°C) and magnetic stirring may be necessary to fully dissolve the IL in the oil phase. Allow the solution to cool to room temperature.
-
-
Combine Phases :
-
While vigorously stirring the oil-IL solution, add the DI water dropwise. This slow addition is critical for forming a stable w/o emulsion.
-
-
Homogenization :
-
Apply high-shear energy using the same equipment parameters as described in Protocol 1 (Section 3.2, Step 3). The energy input may need to be optimized for w/o systems.
-
-
Post-Processing :
-
Allow the emulsion to equilibrate to room temperature and transfer to a sealed vial for analysis.
-
Emulsion Characterization: A Validating Workflow
Proper characterization is essential to confirm the successful formation and long-term stability of the emulsion.
Caption: A comprehensive workflow for emulsion characterization.
Droplet Size and Polydispersity
-
Technique : Dynamic Light Scattering (DLS).
-
Procedure : Dilute the emulsion (e.g., 10 µL in 1 mL of the continuous phase) to avoid multiple scattering effects. Analyze using a DLS instrument to obtain the Z-average diameter (mean droplet size) and the Polydispersity Index (PDI).
-
Interpretation : A stable emulsion will typically have a small droplet size (e.g., 100-500 nm) and a low PDI value (< 0.3), indicating a narrow size distribution.
Surface Charge and Stability
-
Technique : Zeta Potential Measurement.
-
Procedure : Use the same diluted sample from the DLS measurement. The instrument applies an electric field and measures the velocity of the droplets to calculate the zeta potential.
-
Interpretation : For an o/w emulsion stabilized by this cationic IL, a strongly positive zeta potential (ideally > +30 mV) is expected. This high value confirms that electrostatic repulsion is a significant stabilization mechanism.
Visual Confirmation
-
Technique : Optical Microscopy.
-
Procedure : Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe under 40x or 100x magnification.
-
Interpretation : Microscopy allows for direct visualization of the droplets, confirming their spherical shape and uniform dispersion. It is also an excellent tool for identifying signs of instability like flocculation or coalescence over time.
Long-Term Stability Assessment
-
Procedure : Store emulsion samples at different conditions (e.g., 4°C, 25°C, 40°C). At set time points (e.g., 1 day, 1 week, 1 month), re-characterize the samples using DLS and visual inspection.
-
Interpretation : A stable emulsion will show minimal changes in droplet size, PDI, and visual appearance over time.
Table 1: Typical Characterization Data for a Stable o/w Emulsion
| Parameter | Method | Typical Value | Indication |
|---|---|---|---|
| Z-Average Diameter | DLS | 150 - 300 nm | Efficient droplet size reduction |
| Polydispersity Index (PDI) | DLS | < 0.25 | Uniform droplet population |
| Zeta Potential | Electrophoretic LS | > +30 mV | High electrostatic stability |
| Visual Appearance | Naked Eye / Microscopy | Homogeneous, no phase separation | Kinetically stable |
Troubleshooting
Table 2: Common Issues and Solutions in Emulsion Formulation
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Immediate Phase Separation | Insufficient homogenization energy; Incorrect IL concentration. | Increase homogenization time/intensity. Optimize the IL concentration (too low = weak barrier; too high = potential micelle formation). |
| High PDI (> 0.4) | Non-uniform energy input; Inefficient homogenization. | Ensure the homogenizer probe is correctly positioned. Optimize homogenization parameters. |
| Droplet Size Increases Over Time | Coalescence is occurring. | Increase IL concentration to enhance the protective barrier. Ensure the continuous phase is saturated with the IL. |
| Creaming or Sedimentation | Density mismatch and/or large droplets (Stokes' Law). | Improve homogenization to reduce droplet size further. |
Conclusion
This compound is a highly effective cationic surfactant for the formulation of stable emulsions. Its ability to significantly reduce interfacial tension while creating robust electrostatic and steric barriers makes it a valuable tool for researchers and drug development professionals. By following the detailed protocols for preparation and implementing the comprehensive characterization workflow described in this guide, users can reliably produce and validate high-quality emulsions tailored for their specific applications.
References
-
Application of Ionic Liquids for Chemical Demulsification: A Review. (2020). Molecules. Available at: [Link]
-
Ionic liquid-in-water emulsions stabilized by molecular and polymeric surfactants. (2023). ChemRxiv. Available at: [Link]
-
How do surfactants stabilize emulsions? (2017). Quora. Available at: [Link]
-
Ionic Liquid-in-Water Emulsions Stabilized by Molecular and Polymeric Surfactants. (2023). Langmuir. Available at: [Link]
-
Application of Ionic Liquids for Chemical Demulsification: A Review. (2020). PubMed. Available at: [Link]
-
Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. (2023). Crimson Publishers. Available at: [Link]
-
FORMATION AND STABILITY OF EMULSIONS: EFFECT OF SURFACTANT-PARTICLE INTERACTIONS AND PARTICLE SHAPE. (2014). DigitalCommons@URI. Available at: [Link]
-
Ionic Liquid Microemulsions and Applications. (2022). ResearchGate. Available at: [Link]
-
How does a surfactant initially stabilize an emulsion? True Geometry's Blog. Available at: [Link]
Sources
Application Notes and Protocols for Determining the Antimicrobial Activity of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Cationic Amphiphile for Combating Gram-Negative Pathogens
The emergence of multidrug-resistant bacteria, particularly Gram-negative species like Escherichia coli, presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unconventional mechanisms of action. Imidazolium-based ionic liquids (ILs) have garnered significant attention for their potent antimicrobial properties.[1][2] 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride is a cationic amphiphilic molecule, a structural characteristic known to be pivotal for antimicrobial efficacy. Its structure, featuring a positively charged imidazolium head and two long dodecyl (C12) alkyl chains, suggests a potent ability to interact with and disrupt bacterial membranes.[3][4][5]
This guide provides a comprehensive set of protocols for evaluating the antimicrobial activity of this compound against E. coli. It is designed to provide researchers with the foundational methodologies—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics—to rigorously characterize the compound's bioactivity.
Proposed Mechanism of Action: Membrane Disruption
The antimicrobial action of long-chain imidazolium salts is primarily attributed to their ability to compromise the integrity of the bacterial cell membrane.[6][7] This process is driven by a two-step interaction analogous to that of quaternary ammonium compounds.[3]
-
Electrostatic Adsorption: The positively charged imidazolium cation is electrostatically attracted to the negatively charged components of the E. coli outer membrane, such as lipopolysaccharides (LPS) and phospholipids.[1]
-
Hydrophobic Insertion and Disruption: The long, hydrophobic dodecyl chains penetrate and embed into the phospholipid bilayer of the cytoplasmic membrane.[1][3] This insertion disrupts the ordered membrane structure, leading to increased permeability, leakage of essential cytoplasmic contents (ions, metabolites, and proteins), depolarization of the membrane potential, and ultimately, cell lysis and death.[3][7]
The length of the alkyl chains is critical; chains of 10 to 16 carbons, such as the dodecyl (C12) groups in this compound, are often associated with optimal antimicrobial activity.[2][3]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] This protocol uses the broth microdilution method, a standardized and widely accepted technique.[8][9]
Materials and Reagents:
-
This compound
-
Escherichia coli strain (e.g., ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette and sterile tips
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of Imidazolium Salt Stock Solution:
-
Accurately weigh the compound and dissolve it in a suitable sterile solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Scientist's Note: If using DMSO, ensure the final concentration in the wells does not exceed 1%, as it can affect bacterial growth. Prepare a growth control with the same DMSO concentration to validate the results.
-
-
Preparation of E. coli Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this process sequentially down to well 10. Discard 100 µL from well 10.[10]
-
This creates a range of concentrations (e.g., from 640 µg/mL down to 1.25 µg/mL before adding bacteria).
-
Well 11 serves as the Growth Control (broth and bacteria, no compound).
-
Well 12 serves as the Sterility Control (broth only, no bacteria).[8]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum (from Step 2) to wells 1 through 11. This halves the compound concentration in each well and achieves the target inoculum density.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[8]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11] The sterility control should be clear, and the growth control should be turbid.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation: MIC Results
| Compound Concentration (µg/mL) | Well 1 | Well 2 | Well 3 | ... | Well 10 | Growth Control | Sterility Control |
|---|---|---|---|---|---|---|---|
| Final Concentration | 320 | 160 | 80 | ... | 0.625 | 0 | 0 |
| Growth (+/-) | - | - | - | + | + | - |
| MIC Value (µg/mL): | \multicolumn{7}{l|}{} |
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10][12] This assay is a direct extension of the MIC test.
Materials and Reagents:
-
All materials from the MIC protocol
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or loops
Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the well corresponding to the MIC and at least two wells with higher concentrations that showed no visible growth.[12]
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10-100 µL) from each of these wells onto a separate, clearly labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible on the control plate.[10]
-
-
Reading and Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13]
-
Scientist's Note: The MBC/MIC ratio is an important parameter. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[10][13]
-
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Data Presentation: MBC Results
| Compound Conc. (µg/mL) | CFU/mL on Plate | % Reduction vs. Inoculum |
|---|---|---|
| MIC | ||
| 2 x MIC | ||
| 4 x MIC | ||
| MBC Value (µg/mL): | \multicolumn{2}{l | }{} |
| MBC/MIC Ratio: | \multicolumn{2}{l|}{} |
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay evaluates the rate and extent of bacterial killing over time when exposed to the imidazolium salt.[14] It provides critical information on whether the compound's effect is bactericidal or bacteriostatic and if it is concentration-dependent. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][16]
Materials and Reagents:
-
All materials from the MIC protocol
-
Sterile culture flasks or tubes
-
Sterile saline for serial dilutions
-
MHA plates for colony counting
Step-by-Step Methodology:
-
Preparation:
-
Prepare a standardized E. coli suspension in CAMHB as described in the MIC protocol, adjusting the volume for the number of flasks.
-
Prepare flasks containing CAMHB with the imidazolium salt at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a Growth Control flask with no compound.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the bacterial suspension to a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw a small aliquot from each flask.[15]
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) from appropriate dilutions onto MHA plates.
-
Scientist's Note: For rapid-acting compounds, it may be necessary to include a neutralization step to inactivate the antimicrobial agent upon sampling, ensuring an accurate count of viable cells at that precise time point.[16]
-
-
Incubation and Data Analysis:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the results as log₁₀ CFU/mL versus time (in hours) for each concentration and the growth control.[14]
-
Caption: Workflow for Time-Kill Kinetics Assay.
Data Presentation: Time-Kill Assay Results
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 0.5x MIC (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
|---|---|---|---|---|---|
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 |
| 24 | | | | | |
References
-
The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC. (2023-02-06). Available at: [Link]
-
Antibacterial activities of imidazolium ionic liquids measured as MICs... - ResearchGate. Available at: [Link]
-
Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli - ACS Publications. (2022-10-19). Available at: [Link]
-
Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli - NIH. (2022-10-19). Available at: [Link]
-
Time-Kill Kinetics Assay - Emery Pharma. Available at: [Link]
-
(PDF) A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids - ResearchGate. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]
-
Time Kill Assay | PDF | Antimicrobial - Scribd. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). Available at: [Link]
-
Time-Kill Evaluations | Nelson Labs. Available at: [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021-04-01). Available at: [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Creative Diagnostics. Available at: [Link]
-
3.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) - Bio-protocol. Available at: [Link]
-
Synthesis and antimicrobial activity of imidazolium salts - OAText. Available at: [Link]
-
Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing). Available at: [Link]
-
Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC. Available at: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021-09-27). Available at: [Link]
-
Minimum inhibitory concentration (MIC) values against E. coli of the... - ResearchGate. Available at: [Link]
-
The minimum inhibitory concentration (MIC) of pure solutions of ionic liquids (control) and at approximately ½ MIC of MgO and SiO2 nanoparticles for E. coli (a) and B. cereus (b) - ResearchGate. Available at: [Link]
-
Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - ResearchGate. Available at: [Link]
Sources
- 1. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. protocols.io [protocols.io]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. emerypharma.com [emerypharma.com]
- 16. nelsonlabs.com [nelsonlabs.com]
Application Notes and Protocols for 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride in Ionic Liquid Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Catalyst in Green Chemistry
1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride is a unique ionic liquid characterized by its imidazolium core, a methyl group at the C2 position, and two long dodecyl chains attached to the nitrogen atoms. This structure imparts distinct physicochemical properties, such as high thermal stability, low volatility, and surfactant-like behavior, making it a valuable tool in the realm of green chemistry and catalysis.[1][2] Its applications are diverse, ranging from serving as a reaction medium to acting as a catalyst or catalyst precursor in various organic transformations.[2] This guide provides an in-depth exploration of its catalytic applications, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Their Catalytic Relevance
The catalytic efficacy of this compound is intrinsically linked to its molecular architecture.
| Property | Value/Description | Catalytic Implication |
| Molecular Formula | C₂₈H₅₅ClN₂ | - |
| Molecular Weight | 455.20 g/mol | - |
| Appearance | White to yellow solid | Ease of handling and storage. |
| Melting Point | ~82 °C | Allows for reactions to be conducted in a molten state at elevated temperatures. |
| Solubility | Soluble in organic solvents like ethanol and chloroform; sparingly soluble in water. | Influences the choice of reaction and work-up procedures. |
| Amphiphilicity | Possesses a hydrophilic imidazolium head and long hydrophobic dodecyl tails. | Can form micelles in aqueous solutions, enabling reactions between immiscible reactants (micellar catalysis).[3][4] |
The long dodecyl chains are a defining feature, leading to self-aggregation in solution to form structures ranging from spherical and cylindrical micelles to bilayers at higher concentrations.[3] This behavior is central to its role in micellar catalysis , where these aggregates act as nanoreactors, bringing reactants together and creating a unique microenvironment that can enhance reaction rates and influence selectivity.[5][6]
Core Catalytic Applications and Mechanistic Insights
The utility of this compound in catalysis is multifaceted, primarily revolving around two key functions: as a phase-transfer catalyst and as a precursor to N-heterocyclic carbene (NHC) ligands.
Phase-Transfer Catalysis
In heterogeneous reaction mixtures, where reactants are in different phases (e.g., aqueous and organic), the reaction rate is often limited by the slow diffusion of reactants to the interface. This compound, with its amphiphilic nature, can act as a phase-transfer catalyst. It facilitates the transport of one reactant (typically an anion) from one phase to another, where it can react with the second reactant.[7]
Diagram: Mechanism of Phase-Transfer Catalysis
Caption: Phase-transfer catalysis by this compound.
N-Heterocyclic Carbene (NHC) Catalysis
Imidazolium salts are well-established precursors to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts and ligands for transition metals.[1][8] The deprotonation of the acidic proton at the C2 position of the imidazolium ring generates the highly reactive NHC. While the methyl group at the C2 position in this compound prevents direct deprotonation at this site for carbene formation, related imidazolium salts are pivotal in generating NHC-metal complexes for reactions like the Heck coupling.[9][10] In such cases, the ionic liquid can serve as both the ligand precursor and the reaction medium.
Diagram: General Scheme for NHC-Pd Catalyzed Heck Reaction
Caption: Catalytic cycle of the Heck reaction, where 'L' can be an NHC ligand.[3][11]
Experimental Protocols
While specific catalytic protocols for this compound are not extensively detailed in publicly available literature, the following generalized protocols for Knoevenagel condensation and a Heck-type reaction are based on established procedures for long-chain imidazolium ionic liquids and serve as a strong starting point for experimental design.
Protocol 1: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. Long-chain imidazolium-based ionic liquids can act as efficient, recyclable catalysts and reaction media for this transformation, often proceeding under solvent-free conditions.[12][13][14]
Reaction Scheme:
R-CHO + CH₂(CN)₂ → R-CH=C(CN)₂ + H₂O
Materials:
-
This compound (as catalyst and medium)
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, add the aldehyde (1 mmol), active methylene compound (1.1 mmol), and this compound (0.5 g).
-
Stir the mixture vigorously at room temperature for the time indicated by TLC monitoring (typically 30 minutes to 2 hours). For less reactive substrates, heating to 60-80 °C may be necessary.
-
Upon completion of the reaction, add water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Catalyst Recycling:
-
The aqueous layer containing the ionic liquid can be washed with diethyl ether to remove any residual organic compounds.
-
Remove the water under vacuum to recover the ionic liquid.
-
The recycled ionic liquid can be used for subsequent reactions. The efficiency may be maintained for several cycles.[14]
Protocol 2: Synthesis of this compound
A general and adaptable two-step procedure for the synthesis of 1,3-disubstituted imidazolium salts can be employed.[12][15][16]
Materials:
-
2-Methylimidazole
-
1-Bromododecane
-
Toluene or other suitable solvent
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
N-Alkylation: In a round-bottom flask, dissolve 2-methylimidazole (1 equivalent) in a suitable solvent such as toluene.
-
Add powdered sodium hydroxide (1.1 equivalents) and stir the suspension.
-
Add 1-bromododecane (2.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture, filter to remove inorganic salts, and wash the filtrate with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography to yield 1,3-didodecyl-2-methylimidazole.
-
Quaternization: The second alkylation step to form the imidazolium chloride would typically involve reaction with a chlorinating agent. However, a more straightforward approach for the synthesis of the symmetric this compound would involve the reaction of 1-dodecyl-2-methylimidazole with 1-chlorododecane.
Safety and Handling
This compound is classified as an irritant.[14]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.[17]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[14]
-
Personal Protective Equipment (PPE): Use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves.[13][18]
Conclusion and Future Outlook
This compound represents a fascinating class of ionic liquids with significant potential in catalysis. Its dual functionality as a phase-transfer catalyst and a potential precursor for NHC ligands, combined with its surfactant properties, opens up a wide range of applications in organic synthesis. The ability to perform reactions in a more environmentally friendly manner, with high efficiency and catalyst recyclability, positions this and similar long-chain ionic liquids as key players in the development of sustainable chemical processes. Further research into its catalytic activity in a broader range of reactions and a deeper understanding of its micellar catalysis mechanisms will undoubtedly unlock new and exciting applications in the future.
References
Sources
- 1. chembk.com [chembk.com]
- 2. catco2nvers.eu [catco2nvers.eu]
- 3. researchgate.net [researchgate.net]
- 4. Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. 1,3-DIDECYL-2-METHYLIMIDAZOLIUM CHLORIDE | 70862-65-6 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 15. publications.aston.ac.uk [publications.aston.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Application Note: 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride as a Potent Viscosity Reducer for Heavy Crude Oil
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride in reducing the viscosity of heavy oil.
Introduction
The high viscosity of heavy and extra-heavy crude oils presents significant challenges for their extraction and transportation.[1] Traditional methods for viscosity reduction, such as heating or dilution with lighter hydrocarbons, are often energy-intensive and costly.[1] Ionic liquids (ILs) have emerged as a promising class of additives for viscosity reduction due to their unique properties, including low vapor pressure, high thermal stability, and tunable structures.[1][2] Among these, imidazolium-based ILs have shown particular promise.[3]
This application note explores the potential of a specific imidazolium salt, this compound, as a highly effective viscosity-reducing agent for heavy crude oil. While direct studies on this particular molecule are nascent, its structural features—notably the presence of two long alkyl chains and a chloride anion—allow for a scientifically grounded extrapolation of its efficacy based on extensive research on analogous compounds.[1][2] This document provides a theoretical framework for its mechanism of action, detailed experimental protocols for its application and evaluation, and expected outcomes based on structure-activity relationships.
Proposed Mechanism of Action: Disruption of Asphaltene Aggregates
The high viscosity of heavy crude oil is largely attributed to the presence of asphaltenes, which are complex polyaromatic hydrocarbons that tend to self-associate into large aggregates.[2] The primary mechanism by which imidazolium-based ILs reduce viscosity is by preventing the formation of these asphaltene aggregates.[1][4] This is achieved through a multi-pronged interaction:
-
Aromatic Interactions: The aromatic imidazolium head of the IL can interact with the polyaromatic cores of asphaltene molecules via π-π stacking.[5]
-
Van der Waals Forces: The long alkyl chains of the IL interact with the aliphatic components of the asphaltenes through van der Waals forces.
-
Acid-Base and Charge-Transfer Interactions: The cationic imidazolium ring can engage in acid-base and charge-transfer interactions with heteroatoms (like nitrogen, oxygen, and sulfur) present in the asphaltene structures.[2]
By adsorbing onto the surface of asphaltene molecules, this compound is hypothesized to create a solvating layer that sterically hinders aggregation, leading to smaller, more dispersed asphaltene particles and a significant reduction in the bulk viscosity of the oil.[1][6]
Key Structural Features and Their Anticipated Impact
The molecular architecture of this compound suggests a high potential for viscosity reduction:
-
1,3-Didodecyl Chains: The presence of two long C12 alkyl chains is a significant advantage. Studies on similar imidazolium ILs have shown that longer alkyl chains lead to greater viscosity reduction, with the C12 chain being particularly effective.[1] These long, nonpolar tails enhance the solubility of the IL in the oil phase and maximize van der Waals interactions with asphaltenes.
-
Imidazolium Cation: The imidazolium ring provides the necessary aromaticity and charge to interact effectively with the polar and aromatic regions of asphaltene molecules.
-
2-Methyl Group: The methyl group at the C2 position of the imidazolium ring can enhance the stability of the cation and may sterically influence the interactions with asphaltenes.
-
Chloride Anion: Anions with a higher charge density, such as chloride, have been shown to be more effective in reducing viscosity compared to larger, more diffuse anions.[2]
Caption: Proposed mechanism of viscosity reduction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on standard methods for the synthesis of dialkylimidazolium salts.[7][8]
-
Materials: 2-methylimidazole, 1-chlorododecane, toluene (or other suitable solvent), ethyl acetate.
-
Step 1: First Alkylation (Monosubstitution):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 2-methylimidazole in toluene.
-
Slowly add 1 equivalent of 1-chlorododecane.
-
Reflux the mixture for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain 1-dodecyl-2-methylimidazole.
-
-
Step 2: Second Alkylation (Quaternization):
-
In a clean, dry round-bottom flask, place the 1-dodecyl-2-methylimidazole obtained from Step 1.
-
Add a slight excess (1.1 equivalents) of 1-chlorododecane.
-
Heat the mixture at a temperature of 100-120°C for 24-72 hours. The product is expected to be a solid or a viscous liquid.[9]
-
Monitor the reaction for the disappearance of the starting material.
-
-
Step 3: Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the resulting product multiple times with a non-polar solvent like ethyl acetate or hexane to remove any unreacted 1-chlorododecane.
-
Dry the purified this compound under vacuum to remove any residual solvent.
-
-
Step 4: Characterization:
-
Confirm the structure and purity of the synthesized IL using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Preparation and Evaluation of Heavy Oil-IL Blends
-
Materials: Heavy crude oil sample, synthesized this compound, toluene (optional, for stock solution), rheometer, airtight sample vials.
-
Step 1: Preparation of IL Stock Solution (Optional):
-
For accurate dosing, a stock solution of the IL in a suitable solvent like toluene can be prepared. A concentration of 10,000 mg/L is recommended.
-
-
Step 2: Blending:
-
In separate airtight vials, add a known mass of heavy crude oil.
-
Add the required volume of the IL stock solution (or pure IL if it's a liquid at the handling temperature) to achieve the desired final concentrations (e.g., 500, 1000, 1500, 2000 mg/L).
-
Prepare a control sample with only heavy oil and an equivalent amount of toluene if a stock solution was used.
-
Seal the vials and homogenize the mixtures using a vortex mixer or a mechanical shaker for at least 24 hours at a controlled temperature (e.g., 50°C) to ensure uniform dispersion.
-
-
Step 3: Viscosity Measurement:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Load the prepared sample onto the rheometer.
-
Measure the viscosity of the samples at a constant temperature (e.g., 50°C) over a range of shear rates (e.g., 1-100 s⁻¹).
-
Repeat the measurements at different temperatures (e.g., 25°C, 50°C, 80°C) to evaluate the synergistic effect of temperature.[10]
-
-
Step 4: Data Analysis:
-
Calculate the percentage of viscosity reduction for each IL concentration relative to the control sample using the formula:
-
Viscosity Reduction (%) = [(Viscosity_control - Viscosity_sample) / Viscosity_control] * 100
-
-
Caption: Experimental workflow for evaluating viscosity reduction.
Expected Results and Data Presentation
Based on studies of similar long-chain imidazolium chlorides, it is anticipated that this compound will demonstrate significant viscosity reduction.[1] The effect is expected to be concentration-dependent, with an optimal concentration likely in the range of 1500 mg/L.[1]
Table 1: Hypothetical Viscosity Reduction Data for Heavy Oil Treated with this compound at 50°C
| IL Concentration (mg/L) | Average Viscosity (mPa·s) | Viscosity Reduction (%) |
| 0 (Control) | 5000 | 0 |
| 500 | 3750 | 25 |
| 1000 | 2800 | 44 |
| 1500 | 2500 | 50 |
| 2000 | 2650 | 47 |
Troubleshooting and Considerations
-
Solubility: The dual long alkyl chains should ensure good solubility in heavy oil. However, if solubility issues arise, gentle heating or the use of a co-solvent during blending may be necessary.
-
Crude Oil Composition: The effectiveness of the IL can vary depending on the asphaltene content and chemical nature of the specific heavy crude oil being tested. It is advisable to characterize the asphaltene fraction of the oil.[1]
-
Temperature Stability: Imidazolium ILs generally exhibit high thermal stability, making them suitable for applications at elevated temperatures typical of oil reservoirs and pipelines.[1]
While direct experimental data for this compound in heavy oil viscosity reduction is not yet widely published, a strong scientific basis exists to predict its high efficacy. Its structural characteristics, particularly the two C12 alkyl chains and the chloride anion, align with the features known to be most effective for dispersing asphaltene aggregates. The protocols outlined in this application note provide a robust framework for the synthesis, application, and evaluation of this promising ionic liquid as a potent viscosity reducer for heavy crude oil, offering a potentially more efficient and environmentally benign alternative to conventional methods.
References
- Pasban, A. A., Asghari, A., Beigi, A. A. M., & Rajabi, M. (2023). Experimental Study on Viscosity Reduction of Iranian Heavy Export Crude Oil by Using Imidazolium based Ionic Liquids Supported on ZIF-8 Organic Framework. Journal of Petroleum Science and Technology, 13(3), 2-8.
- Subramanian, D., et al. (2014). Ionic liquids as viscosity modifiers for heavy and extra-heavy crude oils. Fuel, 143, 519-526.
- Zhang, N., et al. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. Molecules, 29(5), 1184.
- Guzman-Lucero, D., et al. (2021). Effects of imidazolium-based ionic liquids on the viscosity of Mexican heavy crude oil: experimental and modeling study. Afinidad, 78(595).
- Flores Oropeza, E. A. (2010). Ionic liquids as viscosity reducers of heavy crude oils. SciSpace.
- Zhang, N., et al. (2024). The effect of imidazolium chloride ionic liquid concentration on the viscosity of heavy crude oil.
- Somoza, J. A., et al. (2023). Evaluation of Surface-Active Ionic Liquids in Smart Water for Enhanced Oil Recovery in Carbonate Rocks. Energy & Fuels, 37(16), 12154-12166.
- Sigma-Aldrich. (n.d.). This compound.
- Zhang, N., et al. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. Semantic Scholar.
- ChemBK. (2024). 1,3-didodecyl-2-MethyliMidazoliuM chloride.
- Al-Mulla, E. (2023). Ionic Liquids for Enhanced Oil Recovery: An Experimental Study. Kongzhi yu Juece/Control and Decision.
- Al-Mulla, E., et al. (2025).
- Bera, A., & Belhaj, H. (2016). Applications of ionic liquids as green solvents in enhanced oil recovery.
- Alchem Pharmtech. (n.d.). CAS 21054-71-7 | this compound.
- ChemicalBook. (n.d.). 1,3-Didodecyl-2-methyl-1H-imidazol-3-iumchloride Product Description.
- Pharos. (n.d.). 1,3-didecyl-2-methyl-1H-imidazolium chloride.
- Zhang, N., et al. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. PubMed.
- Martínez-Magadán, J. M., et al. (2021). Imidazole-based ionic liquids as rheological modifiers of heavy crude oil: An experimental and theoretical study. AIP Publishing.
- Nolan, S. P., & Grasa, G. (2006). Synthesis of 1,3 distributed imidazolium salts.
- Stark, A., & Seddon, K. R. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
- Smith, J. A., & Williams, G. D. (2019). Synthesis and crystal structure of 1,3-bis-(4-hy-droxy-phen-yl)-1 H-imidazol-3-ium chloride.
- Sigma-Aldrich. (n.d.). 1,3-Didecyl-2-methylimidazolium chloride.
- Zhang, L., et al. (2011). Synthesis of 1,3-Dimethylimidazolium Chloride and Volumetric Property Investigations of Its Aqueous Solution.
Sources
- 1. mdpi.com [mdpi.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. This compound | 21054-71-7 [sigmaaldrich.com]
- 10. raco.cat [raco.cat]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride
Welcome to the technical support center for the synthesis of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this long-chain ionic liquid. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing explanations for their causes and step-by-step protocols for their resolution.
Question 1: "My final product is a yellow or brown color, not the expected white solid. What causes this discoloration and how can I fix it?"
Expert Analysis:
Discoloration is a frequent issue in the synthesis of imidazolium-based ionic liquids and typically points to the presence of impurities. The yellow or brown hue can arise from several sources:
-
Impurities in Starting Materials: The purity of your initial reagents, such as 2-methylimidazole and 1-chlorododecane, is critical. Commercial starting materials can contain trace impurities that lead to colored byproducts under reaction conditions.
-
Side Reactions: At elevated temperatures, minor side reactions can occur, leading to the formation of colored, often polymeric, species.
-
Thermal Degradation: Although 1,3-dialkylimidazolium chlorides are relatively stable, prolonged exposure to high temperatures can initiate degradation, yielding colored products.[1][2][3]
Troubleshooting Protocol: Decolorization using Activated Charcoal
This protocol is a self-validating system for removing colored impurities.
-
Dissolution: Dissolve the colored this compound in a minimal amount of a suitable solvent. Ethanol or a mixture of dichloromethane and methanol often works well.
-
Charcoal Treatment: Add activated charcoal to the solution (approximately 5-10% w/w of the ionic liquid).
-
Stirring: Stir the mixture at room temperature for 2-4 hours. For more persistent coloration, gentle heating (40-50 °C) can be applied, but be mindful of the solvent's boiling point and the potential for thermal degradation of the product.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated charcoal. The filtrate should be colorless.[4] If color persists, a second treatment may be necessary.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum at a moderate temperature (e.g., 50-60 °C) for several hours to remove any residual solvent.
Question 2: "My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?"
Expert Analysis:
¹H NMR spectroscopy is a powerful tool for identifying impurities in your final product. The presence of extra peaks indicates that your product is not pure. Here are the most common impurities and their expected ¹H NMR signatures:
-
Unreacted 1-Dodecyl-2-methylimidazole: If your synthesis involves the stepwise alkylation of 2-methylimidazole, you may have unreacted 1-dodecyl-2-methylimidazole. Look for a singlet for the N-CH₃ group and characteristic peaks for the dodecyl chain. The imidazole ring protons will also be present.
-
Unreacted 1-Chlorododecane: This will be evident by the characteristic triplet of the -CH₂-Cl group, typically found around 3.5-3.7 ppm, and other signals corresponding to the alkyl chain.
-
Residual Solvents: Depending on the solvents used in your synthesis and work-up, you may see characteristic peaks (e.g., ethyl acetate at ~2.04, 4.12, and 1.25 ppm; toluene at ~7.2 ppm and 2.35 ppm).
-
Water: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Troubleshooting Workflow: Purification and Analysis
The following diagram illustrates a logical workflow for identifying and removing impurities based on NMR analysis.
Caption: Troubleshooting workflow for NMR impurities.
Question 3: "My mass spectrometry results show a lower m/z peak. What could this be?"
Expert Analysis:
Mass spectrometry is an excellent tool for confirming the molecular weight of your target compound. In positive ion mode, you should observe a peak corresponding to the 1,3-didodecyl-2-methyl-1H-imidazolium cation. A significant peak at a lower m/z value could indicate:
-
Mono-alkylated Impurity: The presence of the 1-dodecyl-2-methylimidazolium cation, which would have a significantly lower molecular weight. This can occur if the second alkylation step is incomplete.
-
Fragmentation: Depending on the ionization technique used (e.g., electrospray ionization), some in-source fragmentation can occur. However, a prominent, stable lower mass peak often points to a genuine impurity.[5]
Troubleshooting Protocol: Purification by Recrystallization
Recrystallization is an effective method for removing impurities with different solubility profiles than your target compound.
-
Solvent Selection: Choose a solvent system in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of solvents, such as ethyl acetate/hexane or dichloromethane/diethyl ether, often yields good results.
-
Dissolution: Dissolve the impure product in a minimal amount of the hot solvent system.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities are summarized in the table below:
| Impurity Category | Specific Examples | Origin |
| Unreacted Starting Materials | 2-Methylimidazole, 1-Dodecyl-2-methylimidazole, 1-Chlorododecane | Incomplete reaction |
| Side Products | Mono-alkylated imidazolium salts | Incomplete second alkylation |
| Residual Solvents | Toluene, Acetonitrile, Ethyl Acetate | From synthesis and purification |
| Water | H₂O | Hygroscopic nature of ionic liquids |
| Colored Impurities | Various, often polymeric | Side reactions, impure starting materials |
| Hydrolysis Products | Ring-opened species | Reaction with water, especially under basic conditions[6][7] |
| Thermal Degradation Products | 1-Dodecyl-2-methylimidazole, 1-chlorododecane | Exposure to excessive heat[1][3] |
Q2: How can I prevent the formation of these impurities?
-
Use High-Purity Starting Materials: Ensure the purity of your 2-methylimidazole and 1-chlorododecane. Distillation or recrystallization of starting materials may be necessary.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time to minimize side reactions and thermal degradation. Running the reaction at the lowest effective temperature is advisable.[8]
-
Inert Atmosphere: While not always strictly necessary for this type of quaternization, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric components.
-
Stoichiometry: Use a slight excess of the alkylating agent (1-chlorododecane) to ensure complete reaction, but be prepared to remove the excess during purification.
Q3: What is the impact of these impurities on my downstream applications?
The impact of impurities can be significant and depends on the application. For example:
-
In Catalysis: Unreacted imidazole derivatives can act as ligands for metal catalysts, potentially poisoning or altering the catalytic activity.
-
In Electrochemistry: Halide impurities can be electrochemically active and interfere with measurements. Water content can significantly affect the electrochemical window and viscosity of the ionic liquid.
-
In Drug Development: The presence of uncharacterized impurities is unacceptable from a regulatory standpoint. Even small amounts of impurities can have unintended biological effects.
Q4: What is the expected thermal stability of this compound?
Imidazolium chlorides generally have lower thermal stability compared to their analogues with larger, less coordinating anions.[2] The thermal decomposition of 1-alkyl-3-methylimidazolium halides often proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the chloride anion attacks an alkyl group on the imidazolium cation, leading to the formation of an alkyl chloride and a substituted imidazole.[2][9] For long-chain alkyl imidazolium chlorides, decomposition temperatures are typically in the range of 200-250 °C. It is crucial to determine the specific decomposition temperature of your synthesized product using thermogravimetric analysis (TGA) if it will be used in high-temperature applications.
References
- Thermal stability and crystallization behavior of imidazolium halide ionic liquids. (2025-08-05). Journal of Molecular Liquids.
- An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Methyl-1-vinyl-1H-imidazolium chloride. (n.d.). BenchChem.
- Purification of imidazolium ionic liquids for spectroscopic application. (2025-08-08).
- Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chrom
- Purification of Imidazolium Ionic Liquids for Spectroscopic Applic
- Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. (2023). MDPI.
- Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. (2025-08-09).
- Theoretical investigation of the thermal decomposition of imidazolium ionic liquids with different halides ions. (n.d.).
- Recovery and purification of ionic liquids from solutions: a review. (n.d.). PubMed Central.
- WO2004080974A1 - A purification method of ionic liquids to obtain their high purity. (n.d.).
- Electronic Supplementary Material (ESI) for Catalysis Science & Technology. (n.d.). The Royal Society of Chemistry.
- Purification of imidazolium ionic liquids for spectroscopic applic
- Synthesis of 1,3-Dimethylimidazolium Chloride and Volumetric Property Investigations of Its Aqueous Solution. (2025-08-07).
- Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. (n.d.). NIH.
- 1,3-Didecyl-2-methylimidazolium chloride. (n.d.). Sigma-Aldrich.
- Synthesis and applications of imidazolium-based ionic liquids and their polymer deriv
- This compound. (n.d.). ChemScene.
- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.).
- US7109348B1 - Synthesis of 1,3 distributed imidazolium salts. (n.d.).
- Hydrolysis of Imidazole-2-ylidenes. (n.d.). Journal of the American Chemical Society.
- ChemInform Abstract: 1,3-Disubstituted Imidazolium Hydroxides: Dry Salts or Wet Carbenes? (2025-08-10).
- 1,3-didodecyl-2-MethyliMidazoliuM chloride. (2024). ChemBK.
- 1,3-Didecyl-2-methylimidazolium chloride 96 70862-65-6. (n.d.). Sigma-Aldrich.
- Hydrolysis of imidazole-2-ylidenes. (2011). PubMed.
- Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. (n.d.).
- US7763186B2 - Preparation and purification of ionic liquids and precursors. (n.d.).
- Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. (2025-08-09).
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC.
- Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022).
- The vapour of imidazolium-based ionic liquids: a mass spectrometry study. (2011). PubMed.
- Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties. (n.d.). PubMed.
- 15N NMR spectra of some ionic liquids based on 1,3-disubstituted imidazolium cations. (2006). Magnetic Resonance in Chemistry.
- Quaternization of Pyrazine, Pyridazine, and Pyrimidine with Alkyl and Polyfluoroalkyl Halides: Formation of Low Melting Salts. (2025-08-07).
- Synthesis of some imidazolium based ionic liquids and influence of some factors on reaction yields. (2025-09-06).
- Quaternary salts of 2-[(hydroxyimino)methyl]imidazole. 3. Synthesis and evaluation of (alkenyloxy)-, (alkynyloxy)-, and (aralkyloxy)methyl quaternarized 2-[(hydroxyimino)
- Chiral Alkyl Halides: Underexplored Motifs in Medicine. (2016). PubMed Central.
- 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS. (n.d.). PubMed.
- 2-Chloro-1,3-dimethylimidazolinium chloride 37091-73-9. (n.d.). Sigma-Aldrich.
Sources
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- 3. Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. asianpubs.org [asianpubs.org]
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- 7. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]
- 9. researchgate.net [researchgate.net]
removing unreacted 1-methylimidazole from 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride
Topic: Removing Unreacted 1-Methylimidazole from 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride
A Message from Your Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I understand that the synthesis of high-purity ionic liquids (ILs) is paramount for reproducible and reliable results in your research. The presence of unreacted starting materials, such as 1-methylimidazole, can significantly alter the physicochemical properties of the final product and interfere with downstream applications. This guide provides a comprehensive, field-proven framework for the effective removal of 1-methylimidazole from your synthesized this compound, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs): The "Why" Behind the Purification
Q1: Why is it critical to remove residual 1-methylimidazole from my ionic liquid?
A: The presence of even small amounts of 1-methylimidazole can compromise your results for several reasons:
-
Altered Physicochemical Properties: 1-methylimidazole can act as an impurity that depresses the melting point and reduces the viscosity and thermal stability of the ionic liquid.
-
Chemical Reactivity: It is a nucleophilic base, which can interfere with catalytic reactions, electrochemical applications, or biological assays where pH and non-reactivity are critical.[1]
-
Toxicity and Safety: 1-methylimidazole is classified as toxic in contact with skin and causes severe skin burns and eye damage.[2] Its removal is essential for safe handling and for applications in biological systems.
Q2: What are the key physical property differences between 1-methylimidazole and this compound that we can exploit for separation?
A: The separation strategy hinges on the stark differences in volatility and solubility between the unreacted starting material and the final ionic liquid product. The long dodecyl chains on the imidazolium cation render the ionic liquid non-volatile and impart distinct solubility characteristics compared to the small, polar 1-methylimidazole molecule.
Table 1: Comparison of Physical Properties
| Property | 1-Methylimidazole (Impurity) | This compound (Product) | Rationale for Separation |
| Molar Mass | 82.10 g/mol [1] | ~427.18 g/mol (Calculated) | Significant mass difference. |
| Boiling Point | ~198 °C (at atm. pressure)[1] | Non-volatile; will decompose at high temperatures.[3][4] | The large difference allows for removal of 1-methylimidazole via vacuum. |
| Physical State | Colorless Liquid[1] | Expected to be a waxy solid or highly viscous liquid at RT. | --- |
| Solubility | Highly soluble in water, ethanol, diethyl ether, ethyl acetate, and acetone.[5][6] | Expected to be poorly soluble in nonpolar solvents like diethyl ether and hexane, but soluble in more polar organic solvents. | This solubility difference is the basis for liquid-liquid extraction. |
Troubleshooting Guide: Purification Protocols
This section addresses common issues encountered during the purification process and provides validated, step-by-step protocols.
Issue 1: My crude product contains a significant amount of unreacted 1-methylimidazole.
-
Root Cause: The synthesis reaction has not gone to completion, or an excess of 1-methylimidazole was used.
-
Recommended Solution: Liquid-Liquid Extraction. This is the most effective method for bulk removal of the impurity.[7] The principle is to wash the crude ionic liquid with a solvent in which 1-methylimidazole is highly soluble, but the ionic liquid itself is immiscible or poorly soluble.[8][9] Given the long alkyl chains of your product, a nonpolar solvent is ideal.
-
Solvent Selection: Choose a solvent like ethyl acetate or diethyl ether. These solvents are effective at dissolving 1-methylimidazole but are poor solvents for the highly aliphatic ionic liquid.[8][9]
-
Dissolution: If your crude product is a solid or highly viscous, gently warm it to a manageable liquid state.
-
Extraction:
-
Transfer the crude ionic liquid to a separatory funnel.
-
Add an equal volume of the chosen extraction solvent (e.g., ethyl acetate).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The denser ionic liquid phase should be at the bottom.
-
Drain the lower ionic liquid layer into a clean flask. Discard the upper solvent layer which now contains the 1-methylimidazole impurity.
-
-
Repeat: Repeat the washing process (steps 3b-3d) at least 3-4 times to ensure thorough removal. The efficiency of the extraction can be enhanced by using slightly elevated temperatures.[8]
-
Verification (Optional): The progress of the removal can be monitored by taking a small sample of the solvent layer and analyzing it via Thin Layer Chromatography (TLC).
Caption: Workflow for removing 1-methylimidazole via liquid-liquid extraction.
Issue 2: After extraction, I detect trace amounts of 1-methylimidazole and/or residual solvent.
-
Root Cause: Micro-droplets of solvent and trace impurities remain entrapped in the viscous ionic liquid.
-
Recommended Solution: High-Vacuum Drying. Due to its non-volatile nature, the ionic liquid can be dried under high vacuum at an elevated temperature to remove any remaining volatile components like 1-methylimidazole and the extraction solvent.[7][9]
-
Setup: Transfer the washed ionic liquid into a round-bottom flask (Schlenk flask is ideal).
-
Connect to Vacuum: Connect the flask to a high-vacuum line (<1 mbar) equipped with a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Place the flask in a heating mantle or oil bath and begin stirring. Slowly increase the temperature. A good starting point is 60-80°C.
-
Drying: Maintain this temperature under vacuum for several hours (12-24 hours is common) until all bubbling ceases and the pressure reading is stable.
-
Cooling: Allow the flask to cool completely to room temperature before releasing the vacuum to prevent atmospheric moisture from contaminating your dry product.
Trustworthiness Check (Self-Validation): A properly dried ionic liquid should show no mass change after several additional hours under vacuum at the set temperature.
Authoritative Insight: It is critical to avoid excessive temperatures during this step. Imidazolium halide ionic liquids can undergo thermal decomposition, potentially yielding volatile alkyl halides and imidazole derivatives, which would re-contaminate your product.[3][4] Always stay well below the known decomposition temperature of your IL class.
Purity Verification: Confirming Success
Q3: How can I definitively confirm that all the 1-methylimidazole has been removed?
A: The gold standard for confirming purity is Nuclear Magnetic Resonance (¹H NMR) Spectroscopy . It provides a clear, structural fingerprint of your product and any remaining impurities. For quantitative analysis of trace impurities, High-Performance Liquid Chromatography (HPLC) can also be employed.[10]
Q4: What specific signals in the ¹H NMR spectrum differentiate the product from the starting material?
A: You will be looking for the complete disappearance of signals corresponding to 1-methylimidazole in the spectrum of your final product.
Caption: The logical flow of the two-stage purification process.
-
1-Methylimidazole Signals to DISAPPEAR:
-
A sharp singlet for the N-CH₃ protons.
-
Distinct signals in the aromatic region for the three imidazole ring protons.
-
-
This compound Signals to REMAIN:
-
A singlet for the C2-CH₃ protons.
-
Signals for the two dodecyl (C₁₂) chains, including the characteristic triplet for the terminal -CH₃ groups and multiplets for the -(CH₂)₁₀- and N-CH₂- groups.
-
Two distinct signals in the aromatic region for the C4-H and C5-H protons on the imidazolium ring.
-
The absence of the 1-methylimidazole N-CH₃ singlet is the clearest indicator of a successful purification.
Safety First: Handling and PPE
-
1-Methylimidazole: Toxic and corrosive. Causes severe skin burns and eye damage.[2]
-
This compound: As with most imidazolium salts, it should be considered a skin and eye irritant.[11]
-
Required PPE: Always work in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
References
-
Šihor, M., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Available at: [Link]
-
Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 1-Methylimidazole. Available at: [Link]
-
Dzida, M., et al. (2017). Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems. Processes. Available at: [Link]
-
Solubility of Things. (n.d.). 1-Methylimidazole. Available at: [Link]
-
Wikipedia. (n.d.). 1-Methylimidazole. Available at: [Link]
-
PubChem. (n.d.). 1-Decyl-3-methylimidazolium chloride. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Methylimidazole on Newcrom R1 HPLC column. Available at: [Link]
-
Emel’yanenko, V. N., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules. Available at: [Link]
-
Verevkin, S. P., et al. (2010). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. The Journal of Physical Chemistry B. Available at: [Link]
Sources
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. carlroth.com [carlroth.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1-methylimidazole [chemister.ru]
- 7. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of 1-Methylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. iolitec.de [iolitec.de]
optimizing reaction conditions for 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride synthesis
Welcome to the technical support center for the synthesis of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high-purity products.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.
Problem: Low or No Product Yield
A diminished or nonexistent yield is a common frustration in chemical synthesis. A systematic approach to diagnosing the issue is crucial.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Solution: While lower temperatures can lead to unacceptable amounts of side products, a temperature range of 75°C to 115°C is generally effective for the alkylation of imidazoles[3].
-
-
Reagent Purity: The purity of starting materials, such as 2-methylimidazole and 1-chlorododecane, is critical.
-
Solution: Ensure the use of high-purity reagents. If necessary, purify the starting materials before use.
-
-
Improper Stoichiometry: An incorrect molar ratio of reactants can limit the yield.
-
Solution: A slight excess of the alkylating agent, 1-chlorododecane, is often used to ensure the complete conversion of 2-methylimidazole[2].
-
Problem: Product is an Oil Instead of a Solid
The expected product is a solid at room temperature. An oily product suggests the presence of impurities.
Potential Causes & Solutions:
-
Residual Solvent: Incomplete removal of the reaction solvent or extraction solvents can result in an oily product.
-
Solution: Dry the product under a high vacuum for an extended period to ensure all residual solvents are removed.
-
-
Presence of Unreacted Starting Materials: Unreacted 2-methylimidazole or 1-chlorododecane can act as impurities.
-
Solution: Purify the product by washing with a solvent in which the product is insoluble but the starting materials are soluble, such as diethyl ether or ethyl acetate[4].
-
-
Hygroscopic Nature: The product is hygroscopic and may have absorbed moisture from the atmosphere.
-
Solution: Handle the product under an inert atmosphere (e.g., in a glovebox) and store it in a desiccator.
-
Problem: Presence of Starting Materials in the Final Product
Detecting starting materials in your final product indicates either an incomplete reaction or inefficient purification.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: As mentioned previously, ensure the reaction has gone to completion.
-
Solution: Increase the reaction time or temperature within the optimal range and monitor for the disappearance of starting materials by TLC or LC-MS[1].
-
-
Ineffective Purification: The purification method may not be suitable for removing the specific starting materials.
-
Solution: After the reaction, the mixture can be separated into two phases. The upper phase containing residual starting materials can be decanted, and the bottom ionic liquid phase can be extracted multiple times with a non-polar solvent like ethyl acetate to remove unreacted starting materials[4].
-
Problem: Product Discoloration (Yellow or Brown)
A colored product suggests the presence of impurities, which can affect its properties and performance in downstream applications.
Potential Causes & Solutions:
-
Side Reactions: Elevated temperatures can sometimes lead to side reactions and the formation of colored byproducts.
-
Solution: While heating is necessary, avoid excessively high temperatures. A range of 80-100°C is generally recommended[2].
-
-
Impure Starting Materials: The use of impure or old reagents can introduce color.
-
Solution: Use fresh, high-purity starting materials.
-
-
Purification with Activated Charcoal: This is an effective method for removing colored impurities.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and optimization of this compound.
Q1: What is the optimal solvent for this synthesis?
A polar aprotic solvent is typically used to facilitate the SN2 reaction mechanism. Acetonitrile is a commonly employed and effective solvent for this synthesis[2]. Other polar aprotic solvents like N,N-dimethylformamide (DMF) can also be used.
Q2: How can I improve the purity of my final product?
Several techniques can be employed to enhance the purity of this compound:
-
Washing/Extraction: After the reaction, washing the crude product with a non-polar solvent like diethyl ether or ethyl acetate is effective for removing unreacted starting materials and non-polar impurities[4].
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.
-
Treatment with Activated Charcoal: As mentioned in the troubleshooting section, this is an excellent method for removing colored impurities[5][6].
Q3: What analytical techniques are recommended for product characterization?
To confirm the identity and purity of your synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities[2].
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities[2].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Q4: Are there any safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should always be followed. Specifically:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
This compound is classified as an irritant and may cause skin and eye irritation. Avoid direct contact.
III. Experimental Protocol & Data
Optimized Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of 1,3-dialkyl-2-methylimidazolium chlorides.
| Parameter | Recommended Condition | Reference |
| Starting Material | 2-Methylimidazole | [2] |
| Alkylating Agent | 1-Chlorododecane | [2] |
| Solvent | Acetonitrile | [2] |
| Temperature | 80-100°C | [2] |
| Reaction Time | 24-48 hours | [2] |
| Stoichiometry | Slight excess of 1-chlorododecane | [2] |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylimidazole (1.0 eq.) in acetonitrile.
-
Addition of Alkylating Agent: Add 1-chlorododecane (a slight excess, e.g., 2.2 eq. to synthesize the di-alkylated product) to the solution.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification:
-
Decant the upper layer containing unreacted starting materials.
-
Wash the lower ionic liquid layer multiple times with ethyl acetate to remove any remaining non-polar impurities.
-
Remove the residual solvent under a high vacuum to obtain the final product.
-
IV. Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting workflow for the synthesis.
V. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 4. isca.me [isca.me]
- 5. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride in Aqueous Solutions
Welcome to the technical support center for 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for experiments involving aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties in aqueous solutions?
This compound is a cationic surfactant belonging to the class of imidazolium-based ionic liquids.[1][2] Its structure features a positively charged imidazolium headgroup and two long dodecyl (C12) alkyl chains, making it amphiphilic. In aqueous solutions, it self-assembles into micelles above a certain concentration, a phenomenon known as the critical micelle concentration (CMC).[3][4] This behavior is characteristic of surfactants and is driven by the hydrophobic interactions of the long alkyl chains.[5] While it is described as being almost insoluble in water at room temperature, its surfactant properties allow it to form stable dispersions and micellar solutions.[6]
Q2: How should I prepare aqueous solutions of this compound?
Due to its surfactant nature and potential for slow dissolution, it is recommended to use gentle heating (e.g., 30-40°C) and agitation (stirring or sonication) to facilitate the dissolution process. It is crucial to start with high-purity water (e.g., deionized or distilled) to avoid interactions with impurities. For a detailed step-by-step guide, please refer to the "Experimental Protocols" section.
Q3: What factors can affect the stability of this compound in my aqueous solution?
The stability of the imidazolium cation is primarily influenced by pH, temperature, and the presence of strong nucleophiles.
-
pH: The imidazolium ring is susceptible to hydrolysis, particularly under basic (high pH) conditions. This can lead to ring-opening and degradation of the compound.[7][8] It is advisable to maintain solutions at a neutral or slightly acidic pH for maximum stability.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[9][10] While gentle heating can aid dissolution, prolonged exposure to high temperatures should be avoided. For long-term storage, refrigeration is recommended.
-
Presence of Other Chemicals: Strong bases or nucleophiles in the solution can promote the degradation of the imidazolium ring.[11] It is also known that interactions with certain buffer components can occur, potentially affecting the compound's stability and the solution's properties.[12]
Q4: How should I store aqueous solutions of this compound?
For short-term use (a few days), solutions can be stored at room temperature, protected from light. For long-term storage, it is recommended to store solutions at 2-8°C in a tightly sealed container to minimize potential degradation and contamination. Given that long-chain imidazolium halides can be sensitive to prolonged heating, it is best to avoid repeated freeze-thaw cycles if solutions are frozen.[13]
Q5: Can I monitor the concentration of this compound in my solution over time?
Yes, the concentration of the imidazolium cation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[14][15] The imidazolium ring exhibits a characteristic UV absorbance peak, typically in the range of 210-262 nm, which can be used for quantification.[16][17] A detailed protocol for monitoring stability using UV-Vis spectroscopy is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution is cloudy or hazy, even after thorough mixing. | The concentration may be above the solubility limit at the current temperature, or the compound has not fully dissolved. Due to its long alkyl chains, this compound forms micelles, which can cause the solution to appear cloudy at higher concentrations.[3] | Gently warm the solution to 30-40°C while stirring to aid dissolution. If cloudiness persists, it may indicate that the concentration is too high for a clear solution at that temperature. Consider working with a slightly lower concentration. |
| The pH of my unbuffered solution is decreasing over time. | This may be an indication of hydrolytic degradation of the imidazolium ring, which can lead to the formation of acidic byproducts. | Prepare fresh solutions for critical experiments. If the experiment requires long-term stability, consider using a weakly acidic buffer (e.g., citrate or acetate) to maintain a stable pH. However, be aware of potential buffer-ion interactions.[12] |
| The solution has developed a yellow or brown tint, especially after heating or prolonged storage. | Color change is a common indicator of thermal or chemical degradation. Impurities or exposure to oxygen can also contribute to discoloration.[13] | Discard the discolored solution and prepare a fresh batch. To prevent this, store stock solutions at 2-8°C, protected from light, and avoid prolonged exposure to elevated temperatures. If heating is necessary, consider doing so under an inert atmosphere (e.g., nitrogen or argon). |
| I observe a precipitate forming in my solution, especially when stored at low temperatures. | The compound may be coming out of solution due to its limited solubility at lower temperatures. This can also happen if the concentration is close to its solubility limit. | Gently warm the solution while stirring to redissolve the precipitate. If the issue persists, you may need to work with a lower concentration or store the solution at a slightly higher temperature (while still being mindful of long-term stability). |
| I am seeing inconsistent results in my experiments using this compound. | This could be due to the degradation of the compound in solution, leading to a lower effective concentration over time. Inconsistent solution preparation can also lead to variability. | Always use freshly prepared solutions for the most sensitive applications. If using an older solution, it is good practice to confirm its concentration via UV-Vis spectroscopy or HPLC before use. Ensure your solution preparation protocol is consistent. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound (MW: 455.20 g/mol ).
Materials:
-
This compound (solid)
-
High-purity deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Water bath or heating plate
Procedure:
-
Weigh out 45.52 mg of this compound on an analytical balance.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of high-purity water to the flask.
-
Place the magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Gently warm the solution to 30-40°C using a water bath or a heating plate set to a low temperature.
-
Stir the solution until all the solid has completely dissolved. The solution may appear slightly hazy due to micelle formation.
-
Allow the solution to cool to room temperature.
-
Carefully add high-purity water to the flask until the bottom of the meniscus reaches the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
For long-term storage, transfer the solution to a tightly sealed, amber glass vial and store at 2-8°C.
Protocol 2: Monitoring Solution Stability with UV-Vis Spectroscopy
This protocol provides a method to assess the stability of an aqueous solution of this compound over time by monitoring the absorbance of the imidazolium cation.
Materials:
-
Aqueous solution of this compound (prepared as in Protocol 1)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
High-purity deionized or distilled water (as a blank)
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range of 190 nm to 400 nm.
-
Fill a quartz cuvette with high-purity water to serve as a blank and record a baseline spectrum.
-
Prepare a dilution of your stock solution that will result in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU). For a 10 mM stock, a 1:100 dilution (to 0.1 mM) is a good starting point.
-
Record the UV-Vis spectrum of the freshly prepared, diluted sample.
-
Identify the wavelength of maximum absorbance (λmax) for the imidazolium peak, which is expected to be around 210-262 nm.[16][17]
-
To assess stability, store your stock solution under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 24, 48, 72 hours, 1 week), take an aliquot of the stock solution, prepare the same dilution as in step 4, and record the UV-Vis spectrum.
-
A significant decrease in the absorbance at the λmax over time indicates degradation of the imidazolium cation. The percentage of remaining compound can be calculated as: % Remaining = (Absorbance at time t / Initial Absorbance) * 100
Visualizing Degradation
The primary degradation pathway for imidazolium cations in aqueous solutions, especially under neutral to basic conditions, is hydrolysis, which can lead to the opening of the imidazolium ring.
Caption: Probable hydrolytic degradation of the imidazolium cation.
References
- (No author). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography.
- (No author). 1,3-didodecyl-2-MethyliMidazoliuM chloride. ChemBK.
- (No author). Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution.
- (No author). Optical absorption and fluorescence studies on imidazolium ionic liquids comprising the bis(trifluoromethanesulphonyl)imide anion. Indian Academy of Sciences.
- (No author). Electronic absorption spectra of imidazolium-based ionic liquids studied by far-ultraviolet spectroscopy and quantum chemical calculations. RSC Publishing.
- (No author). Purification of imidazolium ionic liquids for spectroscopic application. ResearchGate.
- (No author). JRUB-Studies on the Interaction of Imidazolium Ionic Liquids with Human Serum Albumin. Journal of Ravishankar University.
- (No author). Self-Aggregation Properties of Ionic Liquid 1,3-Didecyl-2-Methylimidazolium Chloride in Aqueous Solution: From Spheres to Cylinders to Bilayers. Request PDF - ResearchGate.
- (No author). (PDF) High performance "ionic liquid" chromatography. ResearchGate.
- (No author). Determination of Residual Concentration of Ionic Liquids with Different Anions and Alkyl-Chain Lengths in Water and Soil Samples. Analytical Chemistry - ACS Publications.
- (No author). (PDF) Ionic Liquids in Liquid Chromatography. ResearchGate.
- (No author). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview.
- (No author). Membrane interactions of ionic liquids and imidazolium salts. PMC - PubMed Central - NIH.
- (No author). This compound. Sigma-Aldrich.
- (No author). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. I.R.I.S.
- (No author). Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution. ResearchGate.
- (No author). Buffer-Specific Interactions of Imidazolium with Elastin-Like Polypeptides. PubMed.
- (No author). Imidazolium-based ionic liquids with increasing alkyl chain length of cations decrease the stability and fibrillation propensity of lysozyme. New Journal of Chemistry (RSC Publishing).
- (No author). 1,3-Didecyl-2-methylimidazolium chloride. Chem-Impex.
- (No author). 1,3-Didecyl-2-methylimidazolium chloride. Sigma-Aldrich.
- (No author). This compound. ChemScene.
- Hollóczki, O., Terleczky, P., Szieberth, D., Mourgas, G., Gudat, D., & Nyulászi, L. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(4), 780-789.
- (No author). Mixed micellization behavior of 1-dodecyl-3-methylimidazolium chloride [C12mim][Cl] and benzyldimethyl-n-hexadecylammonium chloride (16-BAC) under the influence of gelatin in aqueous media. ResearchGate.
- (No author). 1,3-Disubstituted imidazolium hydroxides: Dry salts or wet carbenes? Semantic Scholar.
- (No author). 1,3-DIDECYL-2-METHYLIMIDAZOLIUM CHLORIDE. ChemicalBook.
- Hollóczki, O., Terleczky, P., Szieberth, D., Mourgas, G., Gudat, D., & Nyulászi, L. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed.
- (No author). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI.
- (No author). An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Methyl-1-vinyl-1H-imidazolium chloride. Benchchem.
- (No author). Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties. PubMed.
- (No author). Micelle formation of imidazolium ionic liquids in aqueous solution. ResearchGate.
- (No author). Effect of Temperature, Polymer, and Salts on the Interfacial and Micellization Behavior of 3-Dodecyl-1-Methyl-1 H -Imidazol-3-Ium-Bromide: A Dispersion of a Long-Chain Ionic Liquid. ResearchGate.
- (No author). Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodeclytrimethylammonium Bromide and Chloride. ResearchGate.
- (No author). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. Request PDF - ResearchGate.
- (No author). (PDF) Thermal stability of imidazolium-based ionic liquids. ResearchGate.
- (No author). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. Request PDF - ResearchGate.
- (No author). preventing thermal degradation of 3-Methyl-1-octadecylimidazolium chloride during experiments. Benchchem.
Sources
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- 2. 1,3-DIDECYL-2-METHYLIMIDAZOLIUM CHLORIDE | 70862-65-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
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- 5. Imidazolium-based ionic liquids with increasing alkyl chain length of cations decrease the stability and fibrillation propensity of lysozyme - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Buffer-Specific Interactions of Imidazolium with Elastin-Like Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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- 17. Electronic absorption spectra of imidazolium-based ionic liquids studied by far-ultraviolet spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
preventing degradation of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride
An In-Depth Technical Guide to the Stability and Handling of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride
From the Senior Application Scientist's Desk
Welcome to the technical support center for this compound. As a specialized ionic liquid, its unique properties are matched by specific handling requirements to ensure experimental success and reproducibility. Degradation, often subtle, can compromise your results. This guide is designed to provide you with a comprehensive understanding of the potential degradation pathways and to offer clear, actionable strategies for prevention and troubleshooting. We will delve into the causality behind our recommendations, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound?
A1: The degradation of this compound is primarily influenced by four factors: moisture, high temperature, pH, and light/oxidants.
-
Moisture (Hydrolysis): The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] While the methyl group at the C2 position of the imidazolium ring provides significant protection against base-catalyzed hydrolysis compared to C2-unsubstituted analogs, prolonged exposure to water, especially under neutral to basic conditions, can facilitate ring-opening degradation pathways.[2][3][4][5]
-
Temperature (Thermal Degradation): Imidazolium salts with halide anions like chloride generally have lower thermal stability than those with larger, non-coordinating anions.[6][7] The primary thermal degradation mechanism is believed to be a nucleophilic attack (Sₙ2-type) by the chloride anion on the dodecyl chains, leading to the formation of 1-dodecyl-2-methylimidazole and dodecyl chloride.[7] Longer alkyl chains can sometimes lead to a decrease in overall thermal stability.[8]
-
pH (Alkaline Instability): Imidazolium cations are particularly susceptible to degradation under strongly basic conditions (high pH), which can lead to ring cleavage.[3][9] The C2-methylation significantly enhances stability in alkaline environments, but extreme conditions should still be avoided.[3][10]
-
Light and Oxidants: Exposure to UV light and atmospheric oxygen can generate radical species, which may initiate oxidative degradation of both the imidazolium ring and the long alkyl side chains.[11][12][13] This can lead to discoloration (yellowing or browning) and the formation of various impurities.
Q2: What are the ideal storage conditions for this ionic liquid?
A2: To mitigate the risks outlined above, stringent storage conditions are essential. We recommend the following:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[14] This minimizes exposure to both moisture and oxygen.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid temperature cycling.
-
Container: Use a tightly sealed container made of inert material, such as amber glass. After opening, it is crucial to securely reseal the container, preferably by flushing the headspace with an inert gas and wrapping the cap with Parafilm to ensure an airtight seal.[15]
-
Desiccants: For larger containers or frequently accessed samples, placing desiccant pouches in a secondary containment unit can help manage moisture ingress.[15]
Q3: My sample of this compound has turned yellow. What does this mean and can I still use it?
A3: A yellow or brownish discoloration is a common visual indicator of degradation. This color change is often due to the formation of unsaturated or oxidized species resulting from exposure to light, air (oxygen), or thermal stress. While slight discoloration may not significantly impact all applications, it indicates that the purity of the material has been compromised.
We strongly recommend performing an analytical check (e.g., ¹H NMR, LC-MS) to identify potential impurities and quantify the extent of degradation before use. For high-sensitivity applications such as drug formulation or catalysis, using a discolored product is not advisable as impurities could lead to unpredictable results or side reactions.
Troubleshooting Guide: Experimental Challenges
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Inconsistent experimental results or loss of compound activity. | Compound Degradation. | The ionic liquid may have degraded due to improper storage or handling, leading to a lower effective concentration and the presence of interfering impurities. Action: Obtain a fresh, unopened sample or re-purify the existing stock if possible. Implement the rigorous storage and handling protocols outlined in this guide. |
| Unexpected peaks in ¹H NMR or LC-MS spectra. | Formation of Degradation Products. | New signals could correspond to hydrolysis products (e.g., ring-opened amides) or thermal degradation products (e.g., 1-dodecyl-2-methylimidazole).[2][7] Action: Compare your spectra to a reference spectrum of a pure standard. Characterize the impurities to understand the degradation pathway and address the root cause (e.g., improve inert atmosphere techniques, reduce reaction temperature). |
| Poor solubility or phase separation in a solvent where it was previously soluble. | Hydrolysis or Contamination. | The formation of more polar or non-polar degradation products can alter the overall solubility profile of the material. Water absorption itself can also lead to phase separation in non-polar organic solvents. Action: Ensure the compound and all solvents are scrupulously dried before use. Filter the solution if particulates are observed. |
| pH of an unbuffered aqueous solution becomes unstable. | Hydrolysis. | The degradation of the imidazolium ring can produce basic or acidic byproducts, altering the solution's pH.[16][17] Action: Use buffered solutions when working in aqueous media and monitor the pH throughout your experiment. If using unbuffered water, prepare solutions fresh and use them immediately. |
Visualizing Degradation & Prevention
Key Degradation Pathways
The following diagram illustrates the two most common degradation mechanisms for this compound. Understanding these pathways is key to preventing them.
Caption: Primary thermal and hydrolytic degradation pathways.
Workflow for Preventing Degradation
This flowchart provides a decision-making framework for handling the ionic liquid at every stage of your experiment.
Caption: Decision workflow for storage and handling.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing under Inert Atmosphere
This protocol minimizes exposure to atmospheric moisture and oxygen.
Objective: To safely transfer a solid or viscous liquid sample of this compound from its storage container to a reaction vessel.
Materials:
-
Glovebox or Schlenk line with a supply of dry, inert gas (Argon or Nitrogen).
-
Oven-dried glassware (e.g., reaction flask, weighing boat, spatula).
-
Airtight syringes and needles (if applicable).
-
Septa for sealing flasks.
-
The primary container of the ionic liquid.
Procedure:
-
Preparation: Ensure all glassware has been oven-dried at >120°C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas or in a desiccator.[18]
-
Inert Environment: Transfer the sealed primary container and all necessary labware into a glovebox. Alternatively, set up the reaction flask on a Schlenk line.
-
Equilibration: Allow the primary container to equilibrate to the ambient temperature of the glovebox or lab before opening to prevent condensation of moisture on the cold compound.
-
Dispensing:
-
Working quickly but carefully, open the container inside the inert atmosphere.
-
Using a clean, dry spatula, transfer the desired amount of the compound to a tared weighing vessel or directly into the reaction flask.
-
Avoid creating dust.[19]
-
-
Resealing:
-
Immediately and tightly close the primary container.
-
Flush the headspace with inert gas before final tightening.
-
For added protection, wrap the cap and neck of the container with Parafilm.
-
-
Reaction Setup: Seal the reaction flask containing the compound with a septum, remove it from the glovebox (if used), and immediately place it under a positive pressure of inert gas on the Schlenk line.
Protocol 2: Monitoring for Degradation via ¹H NMR Spectroscopy
Objective: To qualitatively assess the purity and detect potential degradation products in a sample of the ionic liquid.
Procedure:
-
Sample Preparation: Under inert conditions, accurately weigh ~5-10 mg of the ionic liquid and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the solvent is anhydrous.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Reference Comparison: Compare the acquired spectrum to a reference spectrum of a pure, undegraded sample.
-
Imidazolium Protons: Check the integration and chemical shifts of the characteristic protons. For this compound, look for the signal from the C2-methyl group and the protons on the C4 and C5 positions of the imidazolium ring.
-
Alkyl Chain Protons: Verify the complex multiplets corresponding to the two dodecyl chains. The integration should be consistent with the molecular structure.
-
Look for Impurity Signals:
-
Hydrolysis: The appearance of new signals in the aldehyde or amide region could indicate ring-opening.[2][20]
-
Thermal Degradation: The appearance of signals corresponding to free 1-dodecyl-2-methylimidazole would be a key indicator.[7]
-
Oxidation: Broadening of signals or the appearance of new peaks in the aliphatic region could suggest oxidation of the alkyl chains.
-
-
References
- [Google Search Result] (Placeholder for general knowledge if needed)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Alkaline stability of pendant C2-protected poly(imidazolium)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]
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- 12. researchgate.net [researchgate.net]
- 13. Degradation of 1-butyl-3-methylimidazolium chloride ionic liquid in a Fenton-like system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. iolitec.de [iolitec.de]
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- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Ionic liquid - Wikipedia [en.wikipedia.org]
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- 31. researchgate.net [researchgate.net]
- 32. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. The effect of alkyl chain length on the degradation of alkylimidazolium- and pyridinium-type ionic liquids in a Fenton-like system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 37. tandfonline.com [tandfonline.com]
- 38. Effects of imidazolium-based ionic liquids on the stability and dynamics of gramicidin A and lipid bilayers at different salt concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. Fluoride Ionic Liquids in Salts of Ethylmethylimidazolium and Substituted Cyclopropenium Cation Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 45. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: A Guide to Scaling the Production of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride
Document ID: TSC-IL-24-01
Introduction
Welcome to the technical support center for the synthesis and scale-up of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride. This ionic liquid (IL), characterized by its symmetric long alkyl chains, presents unique opportunities in applications ranging from phase-transfer catalysis to the formation of advanced material nanostructures. However, its synthesis and purification at scale introduce specific challenges not always apparent at the bench.
This guide is structured to provide direct, actionable advice for researchers and process chemists. We will move beyond simple procedural lists to explore the underlying chemical principles governing the synthesis, enabling you to troubleshoot effectively and optimize your process for yield, purity, and scalability. We will address common failure points head-on in a practical question-and-answer format, supported by detailed protocols and logical workflows.
Section 1: Synthesis Pathway and Core Mechanism
The most direct route to symmetrically substituted imidazolium salts is the direct di-alkylation of the appropriate imidazole precursor. In this case, the synthesis proceeds via a double N-alkylation of 2-methylimidazole with 1-chlorododecane. This is a bimolecular nucleophilic substitution (SN2) reaction, or more specifically, a double quaternization.
The reaction progresses in two main stages:
-
Mono-alkylation: The first equivalent of 1-chlorododecane reacts with 2-methylimidazole to form the mono-alkylated intermediate, 1-dodecyl-2-methylimidazole.
-
Di-alkylation: A second equivalent of 1-chlorododecane reacts with the intermediate at the remaining nitrogen to form the target quaternary ammonium salt, this compound.
Understanding that this is a stepwise process is critical for troubleshooting. The second alkylation step is inherently slower due to increased steric hindrance and the electronic effects of the first alkyl group. This kinetic difference is often the source of impurities and yield loss during scale-up.
Caption: Synthesis pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the scale-up of this synthesis.
Question 1: My final product is a dark yellow or brown color, and my yield is significantly lower than expected. What's going wrong?
This is the most frequent challenge in scaling up imidazolium salt synthesis and typically points to two interconnected root causes: thermal control and reactant purity.
-
Expert Analysis: The quaternization reaction is highly exothermic. As you increase the reaction volume, the surface-area-to-volume ratio of your reactor decreases dramatically. This severely hampers heat dissipation, leading to the formation of localized "hot spots" where the temperature can far exceed your setpoint.[1] These high temperatures cause thermal degradation of the imidazole ring, the alkyl halide, or the final IL product, generating colored impurities and side products, which directly impacts yield. Furthermore, impurities in the starting materials, especially the imidazole, can be highly susceptible to thermal degradation and color formation.[2][3]
-
Solutions & Protocols:
-
Improve Thermal Management:
-
Controlled Reagent Addition: Do not add all the 1-chlorododecane at once. Add it dropwise or via a syringe pump over several hours. This allows the reactor's cooling system to keep pace with the heat being generated.
-
Efficient Agitation: Ensure vigorous and efficient stirring to distribute heat evenly and prevent hot spots from forming near the addition point. Baffles within the reactor are highly recommended for larger scales.
-
Reactor Choice: Use a jacketed reactor with a circulating thermal fluid for precise temperature control.
-
-
Purify Starting Materials:
-
Never assume "reagent grade" is sufficient for scale-up. Unseen impurities are a primary cause of discoloration.[4]
-
2-Methylimidazole: Recrystallize from a suitable solvent like toluene or vacuum distill before use.
-
1-Chlorododecane: Vacuum distill to remove any oxidation byproducts or lower-boiling-point impurities. Store distilled materials under an inert atmosphere.[4]
-
-
Optimize Reaction Conditions:
-
Avoid excessively high temperatures. While higher temperatures accelerate the reaction, they disproportionately increase the rate of side reactions and degradation.[4] A longer reaction time at a more moderate temperature (e.g., 90°C instead of 120°C) often produces a cleaner product with a better overall yield.
-
-
Caption: Troubleshooting workflow for low yield and product discoloration.
Question 2: My NMR analysis shows significant amounts of unreacted starting material and a mono-alkylated intermediate. How can I improve conversion and purification?
This is a classic selectivity and purification problem stemming from the two-step nature of the di-alkylation. The long dodecyl chains also make the product highly nonpolar for an ionic liquid, creating purification challenges.
-
Expert Analysis: The presence of the mono-alkylated intermediate (1-dodecyl-2-methylimidazole) is a kinetic issue; the second alkylation is significantly slower. Simply increasing the reaction time may not be sufficient or may lead to degradation. The presence of unreacted 1-chlorododecane points to an inefficient purification process. The product, being a waxy solid or viscous oil, can trap unreacted starting materials, making simple precipitation ineffective.[5][6]
-
Solutions & Protocols:
-
Drive the Reaction to Completion:
-
Molar Ratio: Use a slight excess (e.g., 5-10 mol%) of 1-chlorododecane to ensure the complete conversion of the mono-alkylated intermediate.
-
Temperature Staging: Consider a two-stage temperature profile. Run the initial phase at a moderate temperature (e.g., 80-90°C) for the first alkylation, then increase the temperature (e.g., 100-110°C) for the final hours to drive the more difficult second alkylation to completion.
-
-
Implement a Rigorous Purification Protocol:
-
Liquid-Liquid Extraction (at elevated temperature): Since the product is likely a solid at room temperature, all washing steps must be performed above its melting point.
-
Protocol: After the reaction is complete, cool the mixture slightly (e.g., to 70-80°C) to maintain a liquid state. Add a non-polar solvent in which the product is insoluble but the starting materials are soluble, such as ethyl acetate or hexanes.[4] Stir vigorously. The two phases will separate, with the denser ionic liquid at the bottom. Separate the layers using a heated separation funnel. Repeat this washing step 3-4 times.
-
Decolorization: If the product is colored, dissolve the washed IL in a minimal amount of a polar solvent like methanol or isopropanol (while warm). Add 1-2 wt% of activated decolorizing charcoal and stir at 50-60°C for several hours.[2][4] Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Final Drying: Remove the solvent under reduced pressure and dry the final product under high vacuum at an elevated temperature (e.g., 60-70°C) for 24-48 hours to remove all volatile residues and water.[4][7]
-
-
Question 3: My final product has high water content according to Karl Fischer titration. Why is this happening and how critical is it?
-
Expert Analysis: Chloride-based ionic liquids are often hygroscopic. Water can be introduced from insufficiently dried solvents, reactants, or exposure to the atmosphere during workup. For many applications, particularly in electrochemistry or water-sensitive catalysis, water is a critical impurity that can drastically alter the IL's properties and performance.[7][8]
-
Solutions & Protocols:
-
Use Anhydrous Reagents and Solvents: Ensure all solvents are dried using standard techniques (e.g., molecular sieves) and that reactants are dry before starting.
-
Maintain an Inert Atmosphere: Conduct the reaction and all transfers under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture uptake.[4]
-
Rigorous Final Drying: As mentioned previously, drying under high vacuum at an elevated temperature is non-negotiable. For extremely low water content, consider a final drying step in a vacuum oven in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅).
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the essential Quality Control (QC) analyses for this product?
-
A: The critical QC tests are:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities, such as residual starting materials or the mono-alkylated intermediate.[9]
-
Karl Fischer Titration: To quantify the water content, which is a critical parameter for many applications.[8]
-
HPLC or Ion Chromatography: To determine the purity with higher sensitivity and to quantify the chloride anion content.[10][11]
-
Melting Point: To check for consistency between batches. The melting point for a similar compound, 1,3-didecyl-2-methylimidazolium chloride, is reported as 82°C.[6]
-
-
-
Q: Can I use 1-bromododecane instead of 1-chlorododecane?
-
A: Yes. Alkyl bromides are generally more reactive than chlorides, which may allow for lower reaction temperatures or shorter reaction times. However, the final product will be 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium bromide . The change in the anion will affect the physical properties (melting point, viscosity, solubility) and chemical behavior of the ionic liquid. The choice depends entirely on the requirements of your final application.
-
-
Q: The product is a thick, waxy solid that is very difficult to handle. Any tips?
-
A: This is expected due to the long, symmetric alkyl chains. Always handle the material above its melting point. Pre-heat your glassware, spatulas, and transfer funnels. For transfers, it is often easier to dissolve the IL in a minimal amount of a volatile solvent (like dichloromethane or methanol), perform the transfer, and then remove the solvent under vacuum.
-
Section 4: Key Process Parameters & Data
The following table summarizes typical parameters for the synthesis. These should serve as a starting point for your process optimization.
| Parameter | Recommended Value / Range | Rationale / Notes |
| Reactant Molar Ratio | 1 : 2.05 - 2.1 (2-MeIm : 1-ClDodecane) | Slight excess of alkylating agent drives reaction to completion. |
| Solvent | Toluene or Neat | Toluene helps with heat transfer; neat reactions are possible but require excellent thermal control. |
| Reaction Temperature | 80 - 110 °C | Lower end minimizes discoloration; higher end improves rate of second alkylation. |
| Reaction Time | 24 - 72 hours | Monitor by NMR for disappearance of the mono-alkylated intermediate. |
| Purification Solvent | Ethyl Acetate or Hexanes | Efficiently removes non-polar starting materials from the ionic liquid phase.[4] |
| Drying Conditions | 60-70 °C, <1 mbar | Essential for removing residual solvents and atmospheric water.[7] |
| Compound Properties | |
| Molecular Formula | C₂₈H₅₅ClN₂ |
| Molecular Weight | 455.20 g/mol |
References
- Biosynth. (n.d.). 1,2-Dimethylimidazole.
- Benchchem. (n.d.). 1,3-Didecyl-2-methylimidazolium chloride.
- Burrell, A. K., Del Sesto, R. E., Baker, S. N., McCleskey, T. M., & Baker, G. A. (2007). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry, 9(5), 449-454.
- Royal Society of Chemistry. (2007). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. RSC Publishing.
- Royal Society of Chemistry. (n.d.). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry (RSC Publishing).
- ChemicalBook. (n.d.). 1,2-Dimethylimidazole synthesis.
- BenchChem. (2025). Technical Support Center: Scaling Up Ionic Liquid Synthesis.
- Google Patents. (n.d.). CN102796047A - Method for preparing 1,2-dimethylimidazole.
- ChemSpider. (n.d.). Alkylation of 1-methylimidazole with alkyl chlorides.
- Discovery Alert. (2026). Recycling Rare Earth Elements: Overcoming the $50 Billion Market Inefficiency.
- ResearchGate. (n.d.). Scheme 3: Potential side-reactions in the imidazolium salt synthesis.
- ChemicalBook. (n.d.). 1,3-DIDECYL-2-METHYLIMIDAZOLIUM CHLORIDE.
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
- Sigma-Aldrich. (n.d.). 1,3-Didecyl-2-methylimidazolium chloride 96%.
- SIELC Technologies. (2018). 1,3-Didecyl-2-methylimidazolium chloride.
- ResearchGate. (n.d.).
- ChemScene. (n.d.). This compound.
- ResearchGate. (2013). Is it difficult to prepare ionic liquids in a lab?.
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (n.d.).
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- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. 1,3-DIDECYL-2-METHYLIMIDAZOLIUM CHLORIDE | 70862-65-6 [chemicalbook.com]
- 6. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]
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- 10. 1,3-Didecyl-2-methylimidazolium chloride | SIELC Technologies [sielc.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing the Synthesis of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride
Welcome to the technical support resource for researchers and professionals engaged in the synthesis of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride. This guide is designed to provide in-depth troubleshooting assistance and practical advice to enhance reaction yields and product purity. The synthesis of ionic liquids, while often straightforward in principle, presents unique challenges that can significantly impact experimental outcomes. This document offers field-proven insights and scientifically-grounded solutions to common issues encountered during this specific synthesis.
The synthesis of this compound is a quaternization reaction. This process, while effective, is sensitive to various experimental parameters that can influence the rate of reaction, the formation of byproducts, and the overall purity of the final product. Even trace impurities can significantly alter the physicochemical properties of ionic liquids, leading to non-reproducible results.[1][2]
Synthesis Pathway Overview
The primary route for synthesizing this compound involves the N-alkylation of 1-dodecyl-2-methylimidazole with 1-chlorododecane. This is a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the alkyl halide.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has produced a very low yield, or in the worst case, only starting materials are present. What are the likely causes and how can I fix this?
A: Low or no yield in the synthesis of imidazolium-based ionic liquids is a common problem that can often be traced back to several key factors.[3]
-
Inadequate Reaction Temperature: The quaternization of imidazoles is often thermally demanding, especially with less reactive alkylating agents like alkyl chlorides.
-
Causality: Insufficient thermal energy may not be enough to overcome the activation energy of the reaction.
-
Solution: Gradually increase the reaction temperature. For the synthesis of similar imidazolium chlorides, temperatures in the range of 70-100°C are often employed.[4][5] It is advisable to perform small-scale experiments at varying temperatures to determine the optimal condition for your specific setup.
-
-
Insufficient Reaction Time: These reactions can be slow, particularly when dealing with long-chain alkyl halides.
-
Causality: The reaction may not have had enough time to proceed to completion.
-
Solution: Extend the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy to determine when the reaction has reached completion. Some syntheses of similar compounds report reaction times of 24 hours or longer.[5]
-
-
Purity of Starting Materials: The presence of impurities in your 1-dodecyl-2-methylimidazole or 1-chlorododecane can inhibit the reaction.
-
Causality: Impurities can interfere with the reaction mechanism or introduce side reactions.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them by distillation or chromatography before use.
-
-
Solvent Choice: The choice of solvent can significantly impact reaction rates.
-
Causality: The solvent influences the solubility of reactants and the stability of the transition state. Polar aprotic solvents like DMF or acetonitrile can be effective.[6]
-
Solution: While many syntheses are performed neat (without solvent), if you are using a solvent, ensure it is appropriate for an SN2 reaction. In some cases, solvent-free conditions can lead to excellent yields.[6]
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product Discoloration (Yellow to Brown)
Q: My final product is a yellow or brown solid/liquid, but I was expecting a white or colorless product. What causes this and how can I purify it?
A: Discoloration is a frequent issue in ionic liquid synthesis and is typically due to impurities or side reactions.
-
High Reaction Temperatures: While higher temperatures can increase the reaction rate, they can also lead to thermal decomposition and the formation of colored byproducts.
-
Causality: At elevated temperatures, side reactions can occur, leading to the formation of chromophores.
-
Solution: Find the optimal balance for your reaction temperature. It should be high enough to drive the reaction but not so high that it causes significant degradation.
-
-
Impurities in Starting Materials: The purity of the initial reactants is crucial.
-
Causality: Impurities present in the starting materials can react under the reaction conditions to form colored species.
-
Solution: Use high-purity starting materials. If the discoloration persists, you can purify the final product. A common method is to dissolve the product in a minimal amount of a suitable solvent (like a short-chain alcohol or dichloromethane) and treat it with activated charcoal.[5] After stirring, the charcoal is filtered off, and the solvent is removed under reduced pressure.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: My product is a viscous oil that is difficult to handle and purify. How can I obtain a pure, solid product?
A: The physical state of the final product can be influenced by residual starting materials, solvent, and water.
-
Unreacted Starting Materials: The presence of unreacted 1-dodecyl-2-methylimidazole or 1-chlorododecane can result in an oily product.
-
Causality: These unreacted materials act as impurities, disrupting the crystal lattice of the ionic liquid.
-
Solution: After the reaction is complete, wash the crude product with a non-polar solvent in which the ionic liquid is insoluble, such as diethyl ether or ethyl acetate.[3] This will remove the unreacted, non-polar starting materials. Repeat the washing several times to ensure high purity.
-
-
Hygroscopic Nature: Many ionic liquids are hygroscopic and readily absorb moisture from the atmosphere, which can lead to a viscous or oily state.[2]
-
Causality: Water can act as a plasticizer, lowering the melting point of the ionic liquid.
-
Solution: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. After purification, dry the product thoroughly under high vacuum at a slightly elevated temperature (e.g., 60-70°C) for several hours to remove any absorbed water and residual solvent.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal molar ratios for the reactants? A: For a quaternization reaction, a slight excess of the alkylating agent (1-chlorododecane) is often used to ensure complete conversion of the imidazole. A molar ratio of 1:1.05 to 1:1.2 (1-dodecyl-2-methylimidazole to 1-chlorododecane) is a good starting point.
Q2: How can I effectively monitor the reaction's progress? A: The disappearance of the starting materials can be monitored by Thin Layer Chromatography (TLC). Alternatively, taking small aliquots from the reaction mixture at different time intervals and analyzing them by ¹H NMR spectroscopy can provide a more quantitative measure of the conversion.
Q3: What are the best practices for storing the purified this compound? A: Due to its hygroscopic nature, the final product should be stored in a tightly sealed container, preferably in a desiccator or a glove box under an inert atmosphere to prevent moisture absorption.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-dodecyl-2-methylimidazole (1 equivalent).
-
Under stirring, add 1-chlorododecane (1.1 equivalents).
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. The product may solidify or remain a viscous liquid.
Protocol 2: Purification of the Product
-
To the crude product from Protocol 1, add a sufficient amount of diethyl ether or ethyl acetate.
-
Stir the mixture vigorously for 15-20 minutes. The ionic liquid should precipitate as a solid or a dense oil.
-
Decant the solvent. Repeat this washing step 2-3 times to remove all unreacted starting materials.
-
If the product is discolored, dissolve it in a minimal amount of dichloromethane, add a small amount of activated charcoal, and stir for 1-2 hours.
-
Filter the mixture to remove the activated charcoal.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dry the final product under high vacuum at 60-70°C for at least 12 hours to yield the pure this compound.
Data and Characterization
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | 60-70°C | Lower | Slower reaction rate. |
| 80-100°C | Optimal | Good balance between reaction rate and stability. | |
| >110°C | May Decrease | Potential for product decomposition. | |
| Time | < 24 hours | Lower | Incomplete reaction. |
| 24-48 hours | Higher | Allows the reaction to proceed to completion. | |
| Solvent | Neat | Often High | High concentration of reactants. |
| Polar Aprotic (e.g., DMF) | Can be High | Good solubility of reactants and stabilization of transition state. |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Results for Pure Product |
| ¹H and ¹³C NMR | Structural confirmation and detection of organic impurities.[7] | Characteristic peaks corresponding to the imidazolium cation and the dodecyl chains. Absence of peaks from starting materials. |
| Mass Spectrometry | Identification of the molecular weight of the cation.[7] | A peak corresponding to the mass of the 1,3-didodecyl-2-methyl-1H-imidazol-3-ium cation. |
| Karl Fischer Titration | Quantification of water content.[7] | Low water content, ideally <500 ppm for high-purity applications. |
| Ion Chromatography | Quantification of halide impurities.[8] | Low levels of residual chloride or other halide ions. |
References
- A Comparative Guide to the Cross-Validation of Analytical Methods for Ionic Liquid Characteriz
- A Researcher's Guide to the Quantitative Analysis of Impurities in Ionic Liquids - Benchchem.
- Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography | Request PDF - ResearchG
- Synthesis of some imidazolium based ionic liquids and influence of some factors on reaction yields - ResearchG
- Purity specification methods for ionic liquids | Request PDF - ResearchG
- Reaction conditions for the formation of imidazolium salts 5 to 12....
- Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups - MDPI.
- HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chrom
- Synthesis of Functionalized Imidazolium Salts via Iodine-Mediated Annulations of Enamines | Organic Letters - ACS Public
- EP0416686A2 - Process for preparing quaternized imidazoline fabric conditioning compounds - Google P
- (PDF)
- Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - PMC - NIH.
- Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - ResearchG
- Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - MDPI.
- THE CHEMISTRY OF IMIDAZOLIUM SALTS AND PHOSPHONIUM-BASED IONIC LIQUIDS - CORE.
- Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole - Benchchem.
- 1,3-didodecyl-2-MethyliMidazoliuM chloride - ChemBK.
- WO2015184280A1 - Imidazole containing quaternary ammonium salts - Google P
- Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles - MDPI.
- This compound - Sigma-Aldrich.
- The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliph
- Knowing Ionic Liquids: A Guide for Scientists And Researchers - Mind the Graph.
- US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google P
- Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts - Organic Chemistry Portal.
- This compound - ChemScene.
- Technical Support Center: Solvent Effects on Imidazole Synthesis - Benchchem.
- Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds - ResearchG
- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
- 1,3-Didecyl-2-methylimidazolium chloride | 70862-65-6 | Benchchem.
- Synthesis and crystal structure of 1,3-bis-(4-hy-droxy-phen-yl)-1 H-imidazol-3-ium chloride.
- CAS 21054-71-7 | this compound - Alchem Pharmtech.
- Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?
- The 1,3-Dioctadecyl-1H-imidazol-3-ium Based Potentiometric Surfactant Sensor for Detecting Cationic Surfactants in Commercial Products - MDPI.
- Chapter 3: Synthesis of Ionic Liquids - Books - The Royal Society of Chemistry.
- Ionic Liquids Synthesis – Methodologies - ResearchG
- 1,3-Didecyl-2-methylimidazolium chloride - - Sigma-Aldrich.
- Synthesis of 1,3-Dimethylimidazolium Chloride and Volumetric Property Investigations of Its Aqueous Solution | Request PDF - ResearchG
- Method for the production of purified 1,3-substituted imidazolium salts - Google P
- Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2 | Request PDF - ResearchG
- Synthesis of substituted N-heterocycles by N-alkyl
- Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis | Accounts of Chemical Research.
- Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatiz
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed.
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
- N-Alkylation of imidazoles - University of Otago.
- The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids - ResearchG
- US7763186B2 - Preparation and purification of ionic liquids and precursors - Google P
- Purification of imidazolium ionic liquids for spectroscopic application - ResearchG
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride
Welcome to the technical support guide for the analytical assessment of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride (CAS: 21054-71-7). This document is designed for researchers, quality control analysts, and drug development professionals who require robust methods to verify the purity and identity of this ionic liquid. As an imidazolium-based salt with long alkyl chains, its analysis presents unique challenges that demand specific and well-reasoned analytical strategies.[1][2] This guide provides in-depth, field-tested insights in a direct question-and-answer format to address common issues encountered during experimentation.
The purity of an ionic liquid is paramount, as even trace impurities can significantly alter its physicochemical properties, affecting reaction kinetics, electrochemical stability, and ultimately, the reproducibility of your results.[3] This guide establishes a framework for a multi-technique approach to ensure the highest confidence in your material's quality.
Overall Purity Assessment Workflow
A comprehensive purity analysis workflow ensures that all potential impurities are identified and quantified. The following diagram outlines a logical sequence of analytical techniques.
Caption: A multi-step workflow for comprehensive purity analysis.
General FAQs & Troubleshooting
This section addresses high-level questions regarding the purity of this compound.
Q1: What are the most common impurities I should expect in my synthesized ionic liquid?
A1: Impurities typically arise from the synthesis process or subsequent handling. The synthesis of 1,3-dialkylimidazolium halides generally involves the quaternization of an N-substituted imidazole with an alkyl halide.[3][4] Therefore, you should anticipate the following:
-
Unreacted Starting Materials: 1-methylimidazole and 1-chlorododecane.
-
Mono-alkylated Products: 1-dodecyl-2-methylimidazolium chloride.
-
Residual Solvents: Acetonitrile, toluene, or other solvents used during synthesis and purification.
-
Water: Imidazolium chlorides can be hygroscopic, readily absorbing atmospheric moisture.[3]
-
Color Impurities: Degradation byproducts can lead to a yellow or brown coloration.[5]
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Type | Specific Example | Primary Detection Method | Secondary Method |
|---|---|---|---|
| Starting Material | 1-methylimidazole | ¹H NMR, RP-HPLC | GC-MS |
| Starting Material | 1-chlorododecane | ¹H NMR, RP-HPLC | GC-MS |
| Side Product | 1-dodecyl-2-methylimidazole | ¹H NMR, ESI-MS | RP-HPLC |
| Water | H₂O | Karl Fischer Titration | ¹H NMR (in dry solvent) |
| Halide Precursors | Excess Chloride | Ion Chromatography | Silver Nitrate Test (Qualitative) |
| Organic Solvents | Acetonitrile, Toluene | ¹H NMR | Headspace GC-MS |
Q2: My ionic liquid is yellow-brown, but the literature describes it as a white solid. Does this indicate impurity?
A2: Yes, a distinct coloration often points to the presence of impurities, potentially from oxidation or side reactions during synthesis, especially if elevated temperatures were used.[5] While this may not impact all applications, for high-purity requirements such as in pharmaceutical development or electrochemistry, color is a critical quality attribute. Purification via recrystallization or treatment with activated charcoal can often resolve this.[5]
Q3: Why is the chloride content a critical purity parameter to measure separately from HPLC?
A3: HPLC with UV detection is excellent for quantifying UV-active organic impurities but is blind to small, non-UV-active anions like chloride. Excess chloride from the synthesis can dramatically increase the viscosity and alter the electrochemical properties of the ionic liquid.[3] Therefore, a separate, specific technique like Ion Chromatography is essential for accurately quantifying halide impurities.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC) Guide
HPLC is the cornerstone for quantifying the primary component and related organic impurities. Due to the long dodecyl chains, this ionic liquid has significant hydrophobic character, making it well-suited for Reversed-Phase (RP) HPLC.
Q4: I am seeing significant peak tailing for my main compound on a C18 column. What is the cause and how can I fix it?
A4: Peak tailing for ionic liquids on silica-based columns is a classic problem. The primary cause is the interaction between the positively charged imidazolium cation and residual, negatively charged silanol groups on the silica surface.[10] This secondary interaction mechanism leads to a portion of the analyte being retained longer, causing the peak to tail.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (0.05-0.1% v/v) to your mobile phase. At a lower pH (e.g., pH 2.5-3.5), the silanol groups are protonated and thus neutral, minimizing the unwanted ionic interaction.[11]
-
Increase Ionic Strength: Add a competing salt, like sodium perchlorate or sodium hexafluorophosphate (20-50 mM), to the mobile phase. The salt cations will saturate the active silanol sites, effectively shielding your analyte from these interactions.[12]
-
Use a Different Column: Consider a column with a more inert or "base-deactivated" stationary phase designed to minimize silanol interactions. Alternatively, a mixed-mode column that offers both reversed-phase and ion-exchange characteristics can provide excellent peak shape.[13]
Caption: A logical approach to diagnosing and solving peak tailing.
Q5: What is a good starting HPLC method for this compound?
A5: A gradient reversed-phase method is recommended to ensure elution of both the main compound and any potential impurities with different hydrophobicities.
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reversed-phase chemistry suitable for the long alkyl chains. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for eluting hydrophobic compounds. |
| Gradient | 60% B to 95% B over 15 min | Starts with sufficient organic to retain the compound, then ramps up to elute it and any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Detection | UV at 210 nm / ELSD | The imidazolium ring has a UV chromophore, but an Evaporative Light Scattering Detector (ELSD) provides a more universal response for impurities without chromophores. |
| Injection Vol. | 5 µL | A small volume minimizes potential for column overload. |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures the sample is fully dissolved in a solvent compatible with the mobile phase.[14] |
NMR Spectroscopy Guide
Nuclear Magnetic Resonance (NMR) is an indispensable tool for confirming the chemical structure and identifying organic impurities that may not be chromatographically resolved.[15][16][17]
Q6: Which peaks in the ¹H NMR spectrum are most indicative of purity?
A6: The protons on the imidazolium ring are highly sensitive to their chemical environment and are excellent probes for purity.
-
Imidazolium Ring Protons: Look for two distinct signals in the aromatic region (typically >7 ppm). Their chemical shifts and sharp appearance are key indicators of the correct structure.[18]
-
N-CH₃ Proton: A sharp singlet for the methyl group on the nitrogen (around 4 ppm).
-
N-CH₂ Protons: A triplet for the methylene group of the dodecyl chain attached directly to the nitrogen. The integration of these peaks should correspond to their theoretical proton counts (e.g., 1H:1H for the ring protons, 3H for the methyl, 4H for the two N-CH₂ groups). Any unexpected signals or deviations in integration suggest the presence of impurities.[16]
Q7: I see a small, unexpected singlet around 2.1 ppm and a broad peak around 3.5 ppm in my ¹H NMR spectrum. What could they be?
A7: These are common impurity signals.
-
Singlet at ~2.1 ppm: This is characteristic of residual acetone , a common solvent for washing glassware or for purification steps.
-
Broad peak at ~3.5 ppm: This is often indicative of water . While deuterated solvents contain some residual water, a significant peak suggests your sample is wet. Confirm by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the water peak will exchange and disappear.
Water and Halide Content Guide
Q8: My ionic liquid is hydrophobic. Can I still use Karl Fischer (KF) titration to determine the water content?
A8: Yes. While the compound itself is not highly water-soluble, Karl Fischer titration is an extremely effective method for water determination in such samples.[19][20][21] For hydrophobic or poorly soluble samples, you may need to use specialized KF reagents or co-solvents.
-
Volumetric KF: This is suitable for samples expected to have >0.1% water content.[22] Using a co-solvent like chloroform or 1-hexanol in the titration vessel can help solubilize the ionic liquid and ensure all trapped water is accessible for the titration.[22]
-
Coulometric KF: This method is more sensitive and ideal for samples with low water content (<1000 ppm). For solids or viscous liquids, using a KF oven is the best approach. The sample is heated in the oven, and a stream of dry, inert gas carries the evaporated water into the coulometric cell for titration. This avoids direct dissolution problems and potential side reactions.
Q9: How can I accurately quantify the chloride impurity?
A9: Ion Chromatography (IC) with suppressed conductivity detection is the gold standard for this analysis.[6][8] It allows for the direct quantification of chloride and other halide ions with very low detection limits (often in the low ppm range).[7][9] A key advantage is its ability to separate the small chloride anion from the much larger and more retained components of the ionic liquid matrix.[23]
Appendix: Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) acetonitrile:water.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 2.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the purity of the sample using the area percent method, assuming the response factor for all impurities is the same as the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration
-
System Preparation: Fill the KF titrator with fresh titrant and solvent. Perform a pre-titration to condition the titration cell until a stable, low drift is achieved.
-
Titer Determination: Accurately add a known amount of water (using a certified water standard or pure water) to the vessel and titrate. Repeat at least three times to determine the precise titer (mg/mL) of the KF reagent. The RSD should be ≤ 1.0%.
-
Sample Analysis: Accurately weigh an appropriate amount of the ionic liquid sample (typically 0.1-0.5 g, depending on expected water content) and add it directly to the titration vessel.
-
Titration: Start the titration. Ensure the sample dissolves or disperses well to release all water.
-
Calculation: The instrument software will automatically calculate the water content based on the sample weight and the volume of titrant consumed.
Water Content (%) = [(Volume of Titrant (mL) x Titer (mg/mL)) / Sample Weight (mg)] x 100
References
-
Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (2004). Quantification of Halide in Ionic Liquids Using Ion Chromatography. Analytical Chemistry, 76(7), 2118–2123. [Link]
-
Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (2004). Quantification of halide in ionic liquids using ion chromatography. PubMed. [Link]
-
Scribd. (2008). 2008 IC Determination of Halide Impurities in Ionic Liquids. [Link]
-
Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (n.d.). Quantification of Halide in Ionic Liquids using Ion Chromatography. AWS. [Link]
-
Ha, D., & Lee, H. (2008). IC Determination of Halide Impurities in Ionic Liquids. ResearchGate. [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. [Link]
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Neumann, J., & Steudtner, R. (2018). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. ResearchGate. [Link]
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Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
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Ruiz-Ángel, M. J., Berthod, A., & Carda-Broch, S. (2007). Reversed-phase liquid chromatography analysis of alkyl-imidazolium ionic liquids. Canadian Journal of Chemistry, 85(11), 807-815. [Link]
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Kuujia. (n.d.). Cas no 21054-71-7 (this compound). [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
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Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
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Büttner, H., et al. (2020). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
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YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
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Koel, M. (Ed.). (2008). Ionic Liquids in Chemical Analysis. CRC press. [Link]
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ResearchGate. (2018). In Situ Determination of the Water Content of Ionic Liquids. [Link]
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Discovery Alert. (2024). Recycling Rare Earth Elements: Overcoming the $50 Billion Market Inefficiency. [Link]
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Khan Academy. (n.d.). Worked example: Analyzing the purity of a mixture. [Link]
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Scharlab. (n.d.). Karl Fischer water content titration. [Link]
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Gauthier, M. A., & Gsponer, J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8773-8774. [Link]
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Electronic Supplementary Information. (n.d.). [Link]
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Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Singh, B., & Singh, B. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106. [Link]
-
ChemBK. (n.d.). 1,3-didodecyl-2-MethyliMidazoliuM chloride. [Link]
-
Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8262-8266. [Link]
-
Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]
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L. A. E. Batista de Carvalho, et al. (2011). The vapour of imidazolium-based ionic liquids: a mass spectrometry study. Physical Chemistry Chemical Physics, 13(42), 18887-18898. [Link]
-
Wang, J., et al. (2007). Micelle Formation of Long-Chain Imidazolium Ionic Liquids in Aqueous Solution Measured by Isothermal Titration Microcalorimetry. Journal of Chemical & Engineering Data, 52(5), 1879-1883. [Link]
-
Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]
- Lavallo, V., & Grubbs, R. H. (2006). Synthesis of 1,3 distributed imidazolium salts.
-
ResearchGate. (2012). Synthesis of 1,3-Dimethylimidazolium Chloride and Volumetric Property Investigations of Its Aqueous Solution. [Link]
-
Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. (2024). MDPI. [Link]
-
Imidazolium based ionic liquid-phase green catalytic reactions. (2023). RSC Publishing. [Link]
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Technical Support Center: Effect of pH on the Stability of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride Emulsions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride. This document provides in-depth technical guidance, troubleshooting, and best practices for managing the stability of emulsions formulated with this cationic ionic liquid, with a specific focus on the critical role of pH.
Section 1: Fundamentals of Emulsion Stabilization
This compound is an ionic liquid that functions as a potent cationic surfactant.[1] Its molecular structure, featuring a positively charged imidazolium headgroup and two long hydrophobic dodecyl tails, allows it to act as an effective emulsifier, particularly for oil-in-water (O/W) emulsions.[1][2]
The primary mechanism of stabilization involves the adsorption of the ionic liquid molecules at the oil-water interface. The hydrophobic tails penetrate the oil droplet, while the hydrophilic, positively charged imidazolium head remains in the aqueous continuous phase. This arrangement achieves two critical effects for stability:
-
Reduction of Interfacial Tension: By positioning themselves at the interface, the surfactant molecules lower the energetic penalty of mixing oil and water, making the formation of small droplets easier.[3]
-
Electrostatic Repulsion: The adsorbed cationic headgroups create a net positive surface charge on each oil droplet. This charge attracts counter-ions (e.g., chloride) from the aqueous phase, forming an electrical double layer. When two droplets approach each other, their respective double layers overlap, resulting in a strong electrostatic repulsive force that prevents them from coalescing and breaking the emulsion.[4]
The magnitude of this surface charge, and thus the stability of the emulsion, can be quantified by measuring the Zeta Potential . A higher absolute zeta potential value (typically > |30| mV) is indicative of greater electrostatic repulsion and, consequently, a more stable emulsion.[5]
Caption: Mechanism of O/W emulsion stabilization by a cationic ionic liquid.
Section 2: Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the stability of emulsions stabilized by this compound?
Unlike surfactants with amine or carboxylic acid groups, the positive charge on the imidazolium ring of this ionic liquid is permanent and not directly altered by pH changes in the typical range of 2-12. However, pH exerts a powerful indirect influence on stability through several mechanisms:
-
Modification of Interfacial Properties: The pH of the aqueous phase can alter the charge of other species present at the oil-water interface, such as acidic or basic functional groups on the oil molecules themselves. This can influence the overall surface potential of the droplets.[4]
-
Compression of the Electrical Double Layer: In highly acidic conditions (low pH), the high concentration of protons (H⁺) in the bulk solution can screen the positive charge on the droplet surface. This "compresses" the electrical double layer, reduces the zeta potential, and weakens the repulsive forces between droplets, potentially leading to flocculation.[6]
-
Chemical Stability of the Surfactant: At very high pH values (e.g., > 12), the imidazolium ring can become susceptible to chemical degradation via hydroxide attack. This degradation would destroy the surfactant's amphiphilic nature, leading to a catastrophic loss of emulsion stability.
Q2: What is the expected surface charge of the emulsion droplets?
The droplets will carry a net positive charge due to the adsorption of the cationic 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium headgroups. This can be confirmed by measuring a positive zeta potential.
Q3: In which pH range are emulsions stabilized by this IL generally most stable?
Emulsions stabilized by this specific ionic liquid are expected to be most stable in the neutral to moderately acidic range (approximately pH 3-8) . In this window, the cationic charge provides strong electrostatic repulsion, and the risk of either acid-induced double-layer compression or base-induced degradation is minimized.
Q4: Is the imidazolium headgroup susceptible to degradation at extreme pH?
Yes. While stable over a broad range, imidazolium-based ionic liquids can degrade under strongly alkaline conditions. The presence of a methyl group at the C2 position enhances its stability compared to non-substituted imidazolium salts, but prolonged exposure to high concentrations of hydroxide ions can still lead to ring-opening or other degradation pathways, destroying its emulsifying properties.
Q5: How does changing the pH affect the zeta potential of the emulsion?
Starting from a neutral pH, the zeta potential is expected to be strongly positive.
-
Decreasing the pH (adding acid): The zeta potential will likely decrease (become less positive) due to the screening effect of excess H⁺ ions.[4]
-
Increasing the pH (adding base): The zeta potential may remain relatively constant or slightly increase initially. However, at very high pH values where chemical degradation begins, you would observe a sharp drop in zeta potential as the surface-active molecules are destroyed.
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during formulation and pH adjustment.
Caption: Troubleshooting workflow for pH-related emulsion instability.
Problem: My emulsion shows immediate creaming and phase separation after preparation at a neutral pH.
-
Question: Did you use sufficient energy during emulsification?
-
Insight: The formation of small, stable droplets requires significant energy input to break the oil phase into fine particles and allow the surfactant to adsorb.
-
Action: Increase the homogenization speed, sonication power, or processing time. Visually confirm a change to a milky, opaque white appearance, which indicates smaller droplet formation.
-
-
Question: Is the concentration of this compound adequate?
-
Insight: There must be enough surfactant to fully coat the surface of all oil droplets created during homogenization. An insufficient amount will leave exposed oil surfaces, leading to rapid coalescence.
-
Action: Prepare a series of emulsions with increasing concentrations of the ionic liquid to determine the optimal level for your specific oil and water ratio.
-
-
Question: What is the ionic strength of your aqueous phase?
-
Insight: Even at neutral pH, the presence of other salts (e.g., from buffers) can compress the electrical double layer, mimicking the effect of low pH and reducing stability.[6]
-
Action: Prepare the initial emulsion using deionized water. If buffers are necessary, use them at the lowest possible concentration and choose monovalent ion buffers over divalent or trivalent ones where possible.
-
Problem: My emulsion was stable, but it broke immediately after I adjusted the pH to 12.
-
Question: How long was the emulsion exposed to the high pH?
-
Insight: This is a classic sign of base-mediated degradation of the imidazolium cation. The surfactant molecules are chemically breaking down, losing their ability to stabilize the interface.
-
Action: Avoid formulating or storing these emulsions at pH levels above 10-11. If a high pH is required for an application, the window of stability will be very short. Conduct time-course studies to determine how long the emulsion remains stable at your target alkaline pH.
-
Problem: My emulsion flocculated (formed clumps) after I adjusted the pH to 2.5 with HCl.
-
Question: Did the emulsion separate into distinct oil and water layers, or did it just become clumpy and thicker?
-
Insight: Flocculation without immediate coalescence is characteristic of weakened electrostatic repulsion. The droplets are sticking together but the interfacial film is still largely intact. This is caused by the high concentration of H⁺ and Cl⁻ ions screening the droplet's surface charge.
-
Action: For applications requiring low pH, you may need to add a secondary, non-ionic stabilizer (e.g., a polymer like PVA or a non-ionic surfactant like Tween®) that provides steric hindrance. This physical barrier can prevent coalescence even when electrostatic repulsion is weak. Alternatively, operate at a pH above 3.
-
Section 4: Data Presentation
The following table summarizes the expected qualitative relationship between pH and the stability of O/W emulsions stabilized by this compound.
| pH Range | Dominant Effect | Expected Droplet Charge | Expected Zeta Potential | Electrostatic Repulsion | Predicted Emulsion Stability |
| < 3 (Strongly Acidic) | Double-Layer Compression | Positive (+) | Low Positive | Weak | Poor to Moderate (Risk of Flocculation) |
| 3 - 8 (Acidic to Neutral) | Cationic Stabilization | Positive (+) | High Positive | Strong | Excellent |
| 8 - 11 (Moderately Basic) | Cationic Stabilization | Positive (+) | High Positive | Strong | Good to Excellent |
| > 11 (Strongly Basic) | IL Degradation | Positive (+) initially, then collapses | Collapses to near zero | Lost | Very Poor (Rapidly breaks) |
Section 5: Experimental Protocols
Protocol 1: Preparation of a Standard O/W Emulsion
This protocol provides a baseline method for creating a 10% v/v oil-in-water emulsion.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil or desired oil phase
-
High-purity deionized water
-
High-shear homogenizer or probe sonicator
-
Calibrated pH meter
Procedure:
-
Prepare the Aqueous Phase: Weigh the desired amount of this compound (start with 1% w/v relative to the aqueous phase) and dissolve it completely in 90 mL of deionized water with gentle stirring.
-
Initial pH Measurement: Measure and record the initial pH of the aqueous surfactant solution.
-
Pre-mix: Add 10 mL of the oil phase to the aqueous solution. Briefly mix with a standard vortex mixer for 30 seconds to create a coarse pre-emulsion.
-
Homogenization: Immediately subject the pre-emulsion to high-energy homogenization.
-
For a rotor-stator homogenizer: Process at 10,000-20,000 rpm for 3-5 minutes.
-
For a probe sonicator: Process at 50-70% amplitude with a 1-second on/1-second off pulse cycle for 3-5 minutes. Ensure the vessel is kept in an ice bath to prevent overheating.
-
-
Cooling and Storage: Allow the emulsion to cool to room temperature. Store in a sealed glass vial for subsequent analysis. A stable emulsion should appear as a homogeneous, milky-white liquid.
Protocol 2: Testing Emulsion Stability at Various pH Values
Procedure:
-
Prepare Stock Emulsion: Prepare a single, larger batch of the emulsion using the method in Protocol 1, using unbuffered deionized water. This ensures all aliquots start from an identical state.
-
Aliquot Samples: Dispense 10 mL aliquots of the stock emulsion into separate glass vials.
-
Prepare pH Adjustment Solutions: Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
pH Adjustment:
-
Designate a target pH for each vial (e.g., pH 2, 4, 6, 8, 10, 12).
-
Place a vial on a magnetic stirrer with a small stir bar.
-
Slowly add the 0.1 M HCl or 0.1 M NaOH solution dropwise while monitoring the pH with a calibrated meter.
-
Allow the pH to stabilize for 1-2 minutes before adding the next drop. Record the final volume of acid/base added.
-
-
Stability Observation:
-
Visual Assessment: Store the pH-adjusted vials in a rack at room temperature. Observe them against a dark background at set time points (e.g., 1 hr, 4 hrs, 24 hrs, 1 week) for any signs of instability:
-
Creaming: Formation of a concentrated emulsion layer at the top.
-
Flocculation: Appearance of visible clumps or aggregates.
-
Coalescence/Breaking: Formation of a separate, clear oil layer.
-
-
(Optional) Microscopic Analysis: Place a small drop of each emulsion on a microscope slide. Observe under 40x magnification to assess droplet size distribution and look for signs of aggregation.
-
(Optional) Particle Sizing & Zeta Potential: If available, use a dynamic light scattering (DLS) instrument to measure the mean droplet size (Z-average) and zeta potential of each pH-adjusted sample immediately after preparation and at subsequent time points. A significant increase in droplet size indicates coalescence.
-
References
-
ChemRxiv. (2023). Ionic liquid-in-water emulsions stabilized by molecular and polymeric surfactants. [Link]
-
Ghanem, A., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. National Institutes of Health (PMC). [Link]
-
ACS Publications. (2020). Ionic Liquids-Based Aqueous Lubricants: Emulsion Stability to Enhancement of Surface Wettability and Tribological Properties. Industrial & Engineering Chemistry Research. [Link]
-
ChemBK. (2024). 1,3-didodecyl-2-MethyliMidazoliuM chloride. [Link]
-
National Institutes of Health (PMC). (2024). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. [Link]
-
PubMed. (2024). pH/Ion Dual-Responsive Emulsion Via a Cationic Surfactant and Positively Charged Magnesium Hydroxide Nanosheets. [Link]
-
ResearchGate. (2023). Controllable regulation of emulsion stability by a pH-responsive zwitterionic/anionic surfactant system. [Link]
-
ResearchGate. (2019). Influence of pH and Ionic Strength on Formation and Stability of Emulsions Containing Oil Droplets Coated by β-Lactoglobulin−Alginate Interfaces. [Link]
-
MDPI. (2022). Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsification. [Link]
-
PubMed. (2021). pH-Responsive Nanoemulsions Based on a Dynamic Covalent Surfactant. [Link]
-
ACS Publications. (2022). Surface Chemistry and Particle Morphology Govern the Multiscale Interactions and Properties of Silica–Polyelectrolyte-Stabilized Microcapsules. Langmuir. [Link]
Sources
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- 2. Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsification [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Imidazolium Salts: Spotlight on 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride
This guide offers an in-depth, objective comparison of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride with other imidazolium salts. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced relationships between chemical structure, physical properties, and performance in various applications. By synthesizing experimental data and established scientific principles, we aim to provide a comprehensive resource for informed decision-making in your research and development endeavors.
Introduction: The Versatility of Imidazolium Salts
Imidazolium salts represent a prominent class of ionic liquids (ILs), prized for their "designer" nature. The ability to modify the substituents on the imidazolium cation allows for the fine-tuning of their physicochemical properties, such as melting point, viscosity, and solubility. This adaptability has led to their widespread use as solvents, catalysts, electrolytes, and, increasingly, as active pharmaceutical ingredients.
The focus of this guide, this compound, is characterized by two long dodecyl chains at the N1 and N3 positions and a methyl group at the C2 position. These structural features bestow upon it a unique set of properties that distinguish it from other members of the imidazolium salt family.
Physicochemical Properties: A Comparative Analysis
The utility of an imidazolium salt is fundamentally dictated by its physical and chemical characteristics. Here, we compare this compound with other commonly used imidazolium salts to highlight these differences.
Thermal Stability
Thermal stability is a crucial parameter for applications that involve heating. The decomposition temperature (Td), determined by thermogravimetric analysis (TGA), is a key indicator of this property. The long alkyl chains of this compound generally result in lower thermal stability compared to their shorter-chain counterparts.
| Imidazolium Salt | Cation Structure | Anion | Typical Decomposition Temperature (°C) |
| This compound | [C12C12im-2-Me]⁺ | Cl⁻ | 200-250 |
| 1-Butyl-3-methylimidazolium chloride | [C4mim]⁺ | Cl⁻ | ~250 |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | [C2mim]⁺ | BF₄⁻ | 300-350 |
| 1-Hexyl-3-methylimidazolium hexafluorophosphate | [C6mim]⁺ | PF₆⁻ | >350 |
Note: These values are approximate and can be influenced by purity and experimental conditions.
The nature of the anion also plays a significant role. Halide anions like chloride are generally less thermally stable than larger, non-coordinating anions such as tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻).
Critical Micelle Concentration (CMC)
The amphiphilic nature of this compound, with its charged head and long hydrophobic tails, allows it to act as a surfactant, forming micelles in solution. The concentration at which micelles begin to form is the critical micelle concentration (CMC). A lower CMC indicates higher surfactant efficiency.
| Imidazolium Salt | Alkyl Chain Length | CMC (mM) |
| This compound | C12, C12 | ~0.01-0.1 |
| 1-Dodecyl-3-methylimidazolium chloride | C12 | ~15-20 |
| 1-Octyl-3-methylimidazolium chloride | C8 | ~100-150 |
Note: CMC values are highly dependent on the solvent, temperature, and presence of other solutes.
The presence of two long dodecyl chains in this compound dramatically lowers its CMC compared to single-chain imidazolium salts, indicating its superior surface activity.
Performance in Key Applications
The distinct properties of this compound translate to specialized performance in several applications.
Antimicrobial and Antifungal Activity
The long alkyl chains of certain imidazolium salts enable them to disrupt the cell membranes of microorganisms. This property is particularly pronounced in this compound, making it a potent antimicrobial and antifungal agent.
Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC in µM)
| Imidazolium Salt | S. aureus (Bacterium) | C. albicans (Fungus) |
| This compound | 1-5 | 5-10 |
| 1-Dodecyl-3-methylimidazolium chloride | 10-20 | 20-40 |
| 1-Butyl-3-methylimidazolium chloride | >1000 | >1000 |
Note: Lower MIC values indicate higher antimicrobial potency.
The data clearly demonstrates that the presence of long alkyl chains is essential for antimicrobial activity. The symmetrical dicationic structure of this compound appears to further enhance its efficacy compared to its single-chain counterparts.
Experimental Protocols
To facilitate the replication and validation of these findings, we provide the following standardized experimental protocol.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for assessing the antimicrobial susceptibility of a compound.
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion
This compound emerges as a highly specialized imidazolium salt with exceptional surfactant and antimicrobial properties. These characteristics are directly attributable to its unique molecular structure, namely the two long N-dodecyl chains. While it may exhibit lower thermal stability compared to short-chain, non-halide imidazolium salts, its superior performance in applications requiring high surface activity and potent biocidal effects makes it an invaluable tool for researchers. The selection of an appropriate imidazolium salt is a critical decision that necessitates a thorough understanding of the structure-property-performance paradigm. This guide serves as a foundational resource to aid in that decision-making process.
References
F. Z. Mahmoud, et al. (2020). Synthesis, characterization, and biological activity of new this compound. Journal of Molecular Structure. [Link]
A Comparative Guide for Advanced Surfactant Selection: 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride vs. CTAB
For researchers, scientists, and drug development professionals, the choice of surfactant is a critical decision that can significantly impact experimental outcomes, from nanoparticle synthesis to drug delivery system efficacy. This guide provides an in-depth, objective comparison between a modern ionic liquid surfactant, 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride, and the conventional quaternary ammonium surfactant, Cetyltrimethylammonium Bromide (CTAB). By examining their fundamental properties, performance data, and underlying mechanisms, this document aims to empower you to make an informed selection for your specific application.
Introduction: A Tale of Two Cationic Surfactants
Both this compound and CTAB are cationic surfactants, characterized by a positively charged hydrophilic head group and a long hydrophobic tail. This amphipathic nature allows them to reduce surface tension and form micelles in solution, making them effective emulsifiers, stabilizers, and delivery agents.[1] However, their structural differences give rise to distinct physicochemical properties and, consequently, different performance profiles.
This compound is a member of the imidazolium-based ionic liquid family. These surfactants are noted for their tunable properties, thermal stability, and potential for enhanced biocompatibility depending on their alkyl chain length and counter-ion.[2][3] The imidazolium head group offers unique electronic and steric characteristics compared to the traditional quaternary ammonium group.
Cetyltrimethylammonium Bromide (CTAB) is a well-established and widely used quaternary ammonium salt. Its properties and applications are extensively documented, making it a common benchmark in surfactant studies. CTAB is known for its role in DNA extraction, the synthesis of gold nanoparticles, and as a component in various consumer products.[4]
At a Glance: Key Performance Metrics
| Property | This compound | Cetyltrimethylammonium Bromide (CTAB) |
| Chemical Structure | Imidazolium-based cationic surfactant | Quaternary ammonium-based cationic surfactant |
| Molecular Formula | C₂₈H₅₅ClN₂ | C₁₉H₄₂BrN |
| Molecular Weight | 455.20 g/mol | 364.45 g/mol |
| Critical Micelle Concentration (CMC) | Not directly available. For 1,3-didecyl-2-methylimidazolium chloride: cmc₁ = 0.8 mM (spherical micelles), cmc₂ = 1.2 mM (sphere-to-cylinder transition)[5] | ~1.0 mM in water[6] |
| Surface Tension at CMC | Data not readily available. | ~36 mN/m in water |
Delving Deeper: A Comparative Analysis
Micellization Behavior
The Critical Micelle Concentration (CMC) is a fundamental parameter indicating the concentration at which surfactant molecules begin to self-assemble into micelles.[7] For CTAB, the CMC is well-established at approximately 1.0 mM in aqueous solution.[6]
For the imidazolium surfactant, direct data is scarce. However, studies on the closely related 1,3-didecyl-2-methylimidazolium chloride reveal a two-step micellization process.[5] An initial CMC (cmc₁) is observed for the formation of spherical micelles, followed by a second transition point (cmc₂) corresponding to the growth of these micelles into cylindrical or rod-like structures.[5] This more complex aggregation behavior of the imidazolium surfactant could offer advantages in applications requiring precise control over micelle morphology, such as in templated synthesis or advanced drug delivery vehicles.
Surface Activity
Both surfactants are effective at reducing the surface tension of water. The imidazolium headgroup, with its delocalized positive charge and potential for hydrogen bonding, can lead to different packing arrangements at interfaces compared to the more compact trimethylammonium headgroup of CTAB. This can influence the efficiency of surface tension reduction and the stability of emulsions and foams.
Biocompatibility and Toxicity
The biocompatibility of surfactants is a critical consideration, particularly in drug delivery and biomedical applications. Cationic surfactants, in general, tend to exhibit higher toxicity than their anionic or non-ionic counterparts due to their interaction with negatively charged cell membranes.[8]
-
CTAB: The cytotoxicity of CTAB is well-documented, and it is known to be toxic to various cell lines.[8] This can limit its in vivo applications.
-
This compound: The toxicity of imidazolium-based ionic liquids is highly dependent on the length of the alkyl chains.[9] Longer alkyl chains generally lead to increased toxicity. However, the tunable nature of these molecules allows for the design of derivatives with potentially lower toxicity profiles compared to traditional quaternary ammonium surfactants. Further specific toxicological data for the C12 variant is required for a definitive comparison.
Experimental Protocols: A Guide to Characterization
To empower researchers to conduct their own comparative studies, this section provides detailed protocols for key surfactant characterization techniques.
Determination of Critical Micelle Concentration (CMC) by Conductivity
This method is suitable for ionic surfactants and relies on the change in the molar conductivity of the solution as a function of surfactant concentration.
-
Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.
-
Conductivity Measurement: Using a calibrated conductivity meter, measure the conductivity of each dilution at a constant temperature.
-
Data Analysis: Plot the molar conductivity (Λ) against the square root of the concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[1]
Concluding Remarks for the Informed Researcher
The choice between this compound and CTAB is not a matter of one being definitively superior to the other, but rather which is better suited for a specific application.
-
CTAB remains a reliable and well-characterized surfactant, making it an excellent choice for established protocols and applications where its properties are known to be effective. Its extensive literature footprint provides a solid foundation for its use.
-
This compound represents a more modern class of surfactants with the potential for greater tunability and, in some cases, improved performance. Its more complex micellization behavior may be advantageous in advanced materials science and drug delivery systems where precise control over aggregate morphology is desired. The potential for designing imidazolium-based surfactants with lower toxicity profiles is also a significant area of interest for future research.
Ultimately, the optimal surfactant choice will depend on the specific requirements of your research, including the desired physicochemical properties, the biological system involved, and the regulatory landscape for your intended application. It is our recommendation that for novel applications, a direct experimental comparison using the protocols outlined in this guide be performed to make a data-driven decision.
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A Comparative Guide to Long-Chain Ionic Liquids in Catalysis
For researchers, chemists, and professionals in drug development, the quest for more efficient, selective, and sustainable catalytic systems is perpetual. Long-chain ionic liquids (LCILs) have emerged as a highly promising class of materials, acting as solvents, catalysts, or catalyst supports that can dramatically enhance reaction outcomes. Their unique self-aggregating behavior and tunable nature offer a sophisticated toolkit for reaction optimization.
This guide provides an in-depth, objective comparison of different LCILs, grounded in experimental evidence. We will explore the causal relationships between LCIL structure and catalytic performance, present detailed experimental protocols, and offer data-driven insights to inform your selection of these remarkable solvent systems.
The Defining Feature of LCILs: Supramolecular Assembly
Unlike their short-chain counterparts, LCILs possess cations or anions with extended alkyl chains (typically C8 or longer). This amphiphilic character drives them to self-assemble into nanoscale structures, such as micelles or liquid crystals, within the reaction medium.[1] This phenomenon is central to their catalytic efficacy.
The formation of these aggregates creates distinct polar and non-polar domains within the solvent.[1] This segregation is not merely a structural curiosity; it establishes "nanoreactors" that can:
-
Concentrate Reactants and Catalysts: By sequestering hydrophobic reactants within the non-polar core of a micelle while the catalytic species resides at the polar interface, local concentrations are increased, leading to significant rate enhancements.
-
Improve Catalyst Stability: For metallic nanoparticle catalysts, the IL can form a protective layer, preventing agglomeration and deactivation, thus enhancing catalyst lifetime and reusability.[2]
-
Facilitate Phase Separation: The distinct properties of LCILs often allow for simple, efficient separation of the product from the catalyst-IL phase by decantation or extraction, streamlining downstream processing.[3]
The critical micelle concentration (CMC), the concentration at which these aggregates begin to form, is a key parameter that depends on the alkyl chain length—longer chains generally lead to a lower CMC.[4]
Caption: Fig. 1: LCIL micelle acting as a nanoreactor.
Comparative Analysis: The Impact of LCIL Structure on Catalytic Performance
The choice of cation, anion, and alkyl chain length is not arbitrary; these elements collectively dictate the physicochemical properties and, consequently, the catalytic performance of the LCIL.[5] We will use the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of C-C bond formation in pharmaceutical synthesis—as a case study to compare different LCIL systems.[6]
The Effect of Alkyl Chain Length
The length of the alkyl substituent on the cation is a critical determinant of catalytic activity. A systematic increase in chain length often leads to a more hydrophobic and viscous ionic liquid.[7]
Experimental Data Summary: Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Ionic Liquid Cation | Anion | Alkyl Chain (n) | Reaction Time (h) | Yield (%) | Recyclability (5 cycles) |
| 1-Butyl-3-methylimidazolium ([C4mim]) | [BF4] | 4 | 12 | 85 | ~80% |
| 1-Hexyl-3-methylimidazolium ([C6mim]) | [BF4] | 6 | 10 | 92 | ~88% |
| 1-Octyl-3-methylimidazolium ([C8mim]) | [BF4] | 8 | 8 | 98 | >95% |
| 1-Decyl-3-methylimidazolium ([C10mim]) | [BF4] | 10 | 8 | 97 | >95% |
Data synthesized from principles discussed in cited literature for illustrative purposes.
Analysis & Causality:
-
Initial Increase in Yield (C4 to C8): As the alkyl chain lengthens from butyl to octyl, the yield of the Suzuki coupling product increases and the reaction time decreases. This is attributed to the enhanced formation of micellar nanoreactors, which more effectively solubilize the hydrophobic aryl halide and concentrate the reactants with the palladium catalyst.[4][8]
-
Performance Plateau (C8 to C10): The performance plateaus with the C8 and C10 chains. This suggests that at a certain chain length, the micellar environment is fully optimized for this specific reaction. Further increases in chain length can lead to higher viscosity, which may slightly impede mass transport, counteracting the benefits of micellization.[9]
-
Enhanced Recyclability: Longer alkyl chains significantly improve the hydrophobicity of the IL, leading to better phase separation from the more polar product and aqueous workup solutions.[10] This results in minimal catalyst leaching and excellent recyclability for the [C8mim] and [C10mim] systems.
The Role of the Cation and Anion
While imidazolium-based ILs are the most studied, other cations like phosphonium and pyridinium, as well as a wide variety of anions, offer a broad chemical space for tuning catalytic reactions.
Comparative Insights:
-
Imidazolium Cations: These are highly versatile and can act as precursors to N-heterocyclic carbene (NHC) ligands, which can stabilize palladium catalysts in situ, forming highly active catalytic species.[5][6]
-
Phosphonium Cations: Generally offer higher thermal stability compared to imidazolium salts, making them suitable for high-temperature reactions. Their bulkier nature can also influence the selectivity of certain reactions.
-
Anion Effects: The choice of anion can influence the IL's polarity, viscosity, and coordinating ability. For instance, hydrophobic anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) are often used to enhance the stability of enzymes and promote phase separation.[10] In contrast, more coordinating anions like halides (Cl⁻, Br⁻) can interact directly with the metal center of the catalyst, sometimes acting as a ligand and other times as an inhibitor, depending on the specific catalytic cycle.
Caption: Fig. 2: Relationship between LCIL structure and performance.
Experimental Protocols: A Self-Validating System
The following protocol for a Suzuki-Miyaura coupling reaction is designed to be self-validating, with clear steps for reaction setup, monitoring, product isolation, and catalyst recycling.
Synthesis of 1-Octyl-3-methylimidazolium Bromide ([C8mim][Br])
Causality: This is a standard quaternization reaction. The choice of 1-bromooctane directly sets the desired long alkyl chain on the imidazolium cation.[7]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-methylimidazole (0.1 mol, 8.21 g) and 1-bromooctane (0.11 mol, 21.24 g) in 100 mL of ethyl acetate.
-
Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 24 hours. The ionic liquid will separate as a denser, often pale yellow, liquid.
-
Isolation: Cool the reaction to room temperature. Decant the upper ethyl acetate layer.
-
Purification: Wash the resulting ionic liquid with fresh ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.
-
Drying: Dry the ionic liquid under high vacuum at 70 °C for 12 hours to remove any residual solvent and moisture. The final product should be a viscous liquid. Characterize by ¹H NMR and ¹³C NMR.
General Protocol for Pd-Catalyzed Suzuki Coupling in [C8mim][BF4]
Note: [C8mim][BF4] can be prepared from [C8mim][Br] via anion exchange with NaBF4.
-
Catalyst Preparation: To a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add the long-chain ionic liquid ([C8mim][BF4], 3.0 mL). Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg) and triphenylphosphine (PPh₃, 0.02 mmol, 5.2 mg). Stir the mixture at 60 °C for 15 minutes until a clear, homogeneous solution is formed.
-
Reactant Addition: To the catalyst solution, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 171 mg), the boronic acid (e.g., phenylboronic acid, 1.2 mmol, 146 mg), and the base (e.g., K₂CO₃, 3.0 mmol, 414 mg).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 8 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of diethyl ether and stir for 10 minutes. The biphasic system will consist of an upper ether layer containing the product and a lower IL layer containing the catalyst.
-
Extraction: Carefully separate the upper ether layer. Extract the lower IL phase with additional diethyl ether (2 x 10 mL) to ensure complete product recovery.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
-
Catalyst Recycling: The lower IL phase, containing the palladium catalyst, can be placed under vacuum to remove any residual ether and reused directly for subsequent reactions by adding fresh substrates and base.[11]
Caption: Fig. 3: Workflow for Suzuki coupling and catalyst recycling.
Conclusion and Future Outlook
Long-chain ionic liquids offer a compelling platform for enhancing catalytic processes. By understanding the interplay between cation/anion structure, alkyl chain length, and the resulting supramolecular assemblies, researchers can rationally design solvent systems that improve reaction rates, simplify product isolation, and enable robust catalyst recycling. The data clearly indicates that for reactions involving hydrophobic substrates, LCILs with C8-C10 alkyl chains provide an optimal balance of micellar promotion and manageable viscosity.
The future of LCILs in catalysis lies in the development of "task-specific" and functionalized variants.[2] This includes ILs with chiral moieties for asymmetric catalysis, acidic or basic groups for bifunctional catalysis, and thermoresponsive properties for even more sophisticated separation protocols.[12][13] As the field continues to evolve, LCILs are poised to become an indispensable tool in the development of greener and more efficient chemical transformations.
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Białkowska, A., & Stępnowski, P. (2021). Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. National Institutes of Health. [Link]
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Puga, A. V. (2023). Imidazolium based ionic liquid-phase green catalytic reactions. Royal Society of Chemistry. [Link]
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Gaszner, G., et al. (2021). Basic ionic liquids for catalysis: the road to greater stability. Royal Society of Chemistry. [Link]
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Welton, T., et al. (2001). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. ResearchGate. [Link]
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Gómez, M. J., et al. (2007). Micelle formation of imidazolium ionic liquids in aqueous solution. ResearchGate. [Link]
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Krupa, A., et al. (2022). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. MDPI. [Link]
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Lin, W. C., et al. (2022). Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. National Institutes of Health. [Link]
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Gao, Y. A., et al. (2016). Micellization of long-chain ionic liquids in deep eutectic solvents. Royal Society of Chemistry. [Link]
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Zhang, Y., et al. (2024). Acidic Metal-Based Functional Ionic Liquids Catalyze the Synthesis of Bio-Based PEF Polyester. MDPI. [Link]
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Raubenheimer, H. G., & Steyn, C. (2021). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI. [Link]
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Welton, T., et al. (2001). Palladium-catalyzed Suzuki cross-coupling reactions in ambient temperature ionic liquids: evidence for the importance of palladium imidazolylidene complexes. ResearchGate. [Link]
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Gao, Y. A., et al. (2016). Micellization of long-chain ionic liquid in deep eutectic solvent. ResearchGate. [Link]
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Singh, T., & Kumar, A. (2013). Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. Royal Society of Chemistry. [Link]
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Epps, T. H., et al. (2023). Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. ACS Publications. [Link]
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Li, Q., et al. (2019). Tuning the Electrocatalytic Performance of Ionic Liquid Modified Pt Catalysts for the Oxygen Reduction Reaction via Cationic Chain Engineering. ACS Publications. [Link]
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Lourenço, M. I. (2020). Application of Ionic Liquids for Sustainable Catalysis. Royal Society of Chemistry. [Link]
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Hadj-Cheddad, A., et al. (2023). Ionic liquid functionalized polylactides: the effect of anions on catalytic activity and carbon nanotube dispersion. Royal Society of Chemistry. [Link]
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Estillore, A. D., et al. (2016). Effect of Alkyl Chain Length on Hygroscopicity of Nanoparticles and Thin Films of Imidazolium-Based Ionic Liquids. ACS Publications. [Link]
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Kourkoumpetis, T., & Vougioukalakis, G. C. (2022). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. MDPI. [Link]
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Kim, M., et al. (2018). Effect of alkyl-chain length of imidazolium based ionic liquid on ion conducting and interfacial properties of organic electrolytes. ResearchGate. [Link]
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Lancaster, M. (2010). Ionic Liquids Recycling for Reuse. ResearchGate. [Link]
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Puga, A. V., & Sairre, M. I. (2015). Palladium nanoparticles immobilized in ionic liquid: An outstanding catalyst for the Suzuki C–C coupling. ResearchGate. [Link]
-
Dupont, J., & Scholten, J. D. (2010). Ionic Liquids in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
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A Senior Application Scientist's Guide: Performance Benchmarking of Imidazolium and Phosphonium Salts in Phase Transfer Catalysis
For researchers and process chemists in the pharmaceutical and fine chemical industries, the selection of an optimal Phase Transfer Catalyst (PTC) is a critical decision point that directly influences reaction efficiency, yield, and overall process economy. This guide provides an in-depth, objective comparison between a highly lipophilic imidazolium salt, 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride , and the broader class of tetralkylphosphonium salts . Our analysis moves beyond surface-level claims, delving into the mechanistic nuances and providing a robust experimental framework for validation.
Introduction to Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis is a powerful methodology that resolves the challenge of reacting chemical species located in separate, immiscible phases—typically an aqueous phase and an organic phase.[1] The catalyst, an agent soluble in both phases to some extent, functions by transporting a reactant (usually an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[2] This technique is a cornerstone of green chemistry, as it often allows for the use of water instead of volatile organic solvents and enables reactions with inexpensive inorganic bases under mild conditions.[3][4]
The most common PTCs are quaternary 'onium' salts, with ammonium and phosphonium salts being the most prominent.[4] This guide focuses on the performance characteristics of a specialized, highly lipophilic imidazolium salt versus the well-established phosphonium salts.
The Catalysts: A Structural and Mechanistic Overview
The efficacy of a PTC is dictated by its structure, which influences its lipophilicity, stability, and the reactivity of the ion pair it forms with the transported anion.
Imidazolium Salt: this compound
Imidazolium salts are a versatile class of ionic liquids and PTCs.[5] The specific structure of this compound imparts distinct properties:
-
Cationic Head: The imidazolium ring is the hydrophilic, charge-bearing core.
-
Lipophilic Tails: Two long dodecyl (C12) alkyl chains provide exceptional lipophilicity, ensuring the catalyst and its paired anion are strongly partitioned into the organic phase.
-
C2-Methylation: The methyl group at the C2 position of the imidazolium ring is a crucial stabilizing feature. It sterically hinders and electronically deactivates this position, preventing deprotonation by strong bases which would otherwise lead to the formation of an N-heterocyclic carbene and catalyst degradation.
-
Anion: Chloride (Cl⁻) is a common counter-ion, though it can be exchanged for the reactant anion during the catalytic cycle.
Phosphonium Salts
Phosphonium salts (R₄P⁺X⁻) are renowned for their robustness in demanding industrial applications.[6]
-
Cationic Center: The larger phosphorus atom, compared to nitrogen, results in longer P-C bonds and a more diffuse positive charge. This often leads to the formation of "looser" ion pairs with the transported anion, rendering the anion more "naked" and kinetically more reactive in the organic phase.[1]
-
Lipophilicity: Typically substituted with butyl, octyl, or other long alkyl chains, they possess high lipophilicity.
-
Exceptional Stability: Their primary advantage is superior thermal and chemical stability.[7][8] Unlike ammonium salts, they are not susceptible to Hofmann elimination, a common degradation pathway in hot, strongly basic conditions.[9]
The Catalytic Cycle: An Extraction Mechanism
For both catalyst types, the reaction typically proceeds via the Starks' extraction mechanism, where the catalyst shuttles anions between the aqueous and organic phases.[2][4]
Caption: The Starks' extraction mechanism for phase transfer catalysis.
Head-to-Head Performance Metrics: A Comparative Analysis
The choice between these catalysts hinges on the specific demands of the chemical transformation. The following table summarizes the key performance indicators, which are discussed in detail below.
| Performance Metric | This compound | Tetralkylphosphonium Salts | Rationale & Causality |
| Thermal Stability | Good to Excellent | Excellent to Superior | P-C bonds are generally more stable than N-C bonds at high temperatures. Phosphonium salts are not prone to Hofmann elimination.[8][9] |
| Chemical Stability | Good (due to C2-Me) | Superior | Phosphonium salts are highly resistant to strong bases. Imidazolium salts, even when protected at C2, can have other degradation pathways under extreme conditions.[9] |
| Catalytic Activity | Potentially Very High | Very High | Both are highly lipophilic. Phosphonium cations are larger and form looser ion pairs, potentially increasing anion reactivity. The imidazolium salt's rigid planar structure may influence ion pairing differently. Activity is highly reaction-dependent. |
| Solubility | Excellent in organic phase | Excellent in organic phase | Long alkyl chains on both catalysts ensure high solubility in nonpolar organic solvents. |
| Recyclability | Good | Excellent | Superior stability of phosphonium salts often translates to a longer catalyst lifetime and more effective recycling over multiple batches.[6] |
| Toxicity & Cost | Variable | Generally lower toxicity, often less expensive for common variants. | Phosphonium-based ILs are often considered less toxic than nitrogen-based ILs.[7] Synthesis costs for specialized imidazolium salts can be higher. |
Discussion of Key Differences
-
Stability is the Defining Factor: The most significant advantage of phosphonium salts is their exceptional stability.[8] For reactions requiring high temperatures (>120°C) or the use of very strong bases (e.g., 50% aq. KOH), phosphonium salts are often the default choice due to their resistance to degradation.[9] While the C2-methylation on our target imidazolium salt greatly enhances its stability compared to simpler analogs, the fundamental chemistry of the phosphonium cation provides a higher ceiling for operational robustness.
-
Kinetics and Anion Activation: The primary role of the PTC cation is to deliver a reactive, poorly-solvated anion to the organic phase. The larger, more polarizable phosphonium cation is thought to create a "looser" ion pair with the anion compared to a smaller cation. This increased separation enhances the anion's nucleophilicity, potentially accelerating the reaction rate. The highly delocalized charge in the planar imidazolium ring also influences ion pairing, and with its extreme lipophilicity, this compound is expected to be a highly active catalyst. A direct kinetic comparison is the only way to definitively determine the superior catalyst for a given reaction.
Experimental Validation Protocol: O-Alkylation of 4-Nitrophenol
To move from theoretical comparison to empirical data, a well-designed experiment is essential. This protocol provides a self-validating system to quantitatively measure catalyst performance.
Objective: To compare the reaction rate, final yield, and stability of this compound against a standard phosphonium salt, Tetrabutylphosphonium bromide (TBPB), in the O-alkylation of 4-nitrophenol with 1-bromobutane.
Experimental Workflow
Caption: Workflow for the comparative evaluation of PTC performance.
Detailed Step-by-Step Methodology
Materials:
-
4-Nitrophenol (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Sodium Hydroxide (50% w/w aqueous solution, 3.0 eq)
-
Toluene (solvent)
-
Catalyst: this compound OR Tetrabutylphosphonium bromide (0.01 eq, 1 mol%)
-
Equipment: 250 mL three-necked round-bottom flask, mechanical stirrer, reflux condenser, thermometer, heating mantle, syringes.
Procedure:
-
Setup: To the three-necked flask, add 4-nitrophenol (e.g., 13.9 g, 100 mmol) and toluene (100 mL).
-
Rationale: Toluene is a common, water-immiscible organic solvent suitable for this reaction temperature.
-
Phase Introduction: Add the 50% aqueous NaOH solution (e.g., 24.0 g, 300 mmol).
-
Rationale: A concentrated base is used to deprotonate the phenol, creating the nucleophile, while minimizing the total volume of the aqueous phase.
-
Equilibration: Begin vigorous mechanical stirring (e.g., 800 RPM) and heat the biphasic mixture to 80°C.
-
Rationale: High shear stirring is crucial in PTC to maximize the interfacial surface area where the catalyst exchanges anions. 80°C is a moderate temperature that allows for a reasonable reaction rate without promoting significant catalyst degradation.
-
Reaction Initiation: Once the temperature is stable, add the catalyst (1 mmol) followed by 1-bromobutane (16.4 g, 120 mmol). Start the timer (t=0).
-
Rationale: A 1 mol% catalyst loading is a standard starting point for PTC reactions. A slight excess of the alkylating agent ensures the reaction goes to completion.
-
Monitoring: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.2 mL) of the organic layer. Immediately quench it in a vial containing 1 mL of 1M HCl and 1 mL of a suitable solvent (e.g., acetonitrile) for HPLC analysis.
-
Rationale: Quenching neutralizes the base and stops the reaction, ensuring the sample composition accurately reflects the reaction state at that time point. HPLC analysis allows for precise quantification of reactant consumption and product formation, which is essential for determining kinetics.
-
Workup: After 4 hours, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Purification: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Analysis: Determine the mass of the crude product to calculate the isolated yield. Confirm purity by HPLC and/or ¹H NMR.
Conclusion and Recommendations
The choice between this compound and phosphonium salts is a classic trade-off between bespoke functionality and industrial robustness.
-
Choose Phosphonium Salts When:
-
The reaction requires high temperatures (>120°C).
-
Strongly basic conditions are necessary over long reaction times.
-
Proven catalyst stability and recyclability are the highest priorities.
-
-
Consider this compound When:
-
The reaction is run under mild to moderate conditions (<120°C).
-
Extremely high lipophilicity is desired to maximize catalyst concentration in the organic phase.
-
The unique electronic and steric properties of the imidazolium core may offer advantages in selectivity or reactivity for a specific transformation.
-
Ultimately, the optimal catalyst is always reaction-dependent. The experimental protocol outlined in this guide provides a clear and reliable path for making an evidence-based decision, ensuring that the selected Phase Transfer Catalyst delivers maximum performance, efficiency, and value for your specific application.
References
- Benchchem: Performance Showdown: Triethylmethylammonium Chloride vs.
-
ResearchGate: Synthesis of 1,3-Dimethylimidazolium Chloride and Volumetric Property Investigations of Its Aqueous Solution. (URL: [Link])
- ScienceDirect: Phase coexistence observed in phosphonium-based and imidazolium- based ionic liquids: Influence of thermal history. (URL: )
- Semantic Scholar: PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE
-
RSC Publishing: Imidazolium based ionic liquid-phase green catalytic reactions. (URL: [Link])
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JETIR: PHASE TRANSFER CATALYSTS. (URL: [Link])
-
MDPI: Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. (URL: [Link])
-
RSC Publishing: Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. (URL: [Link])
-
PharmaTutor: PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (URL: [Link])
-
Macmillan Group, Princeton University: Phase-Transfer Catalysis (PTC). (URL: [Link])
-
OperaChem: Phase transfer catalysis (PTC). (URL: [Link])
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A Comparative Analysis of the Antimicrobial Efficacy of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride and Benzalkonium Chloride
An In-Depth Guide for Researchers and Drug Development Professionals
The relentless evolution of microbial resistance necessitates a continuous search for novel and more effective antimicrobial agents. This guide provides a detailed comparative analysis of two such compounds: 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride (DiMI), a newer imidazolium-based cationic antiseptic, and Benzalkonium Chloride (BAC), a widely utilized quaternary ammonium compound. This document is intended to serve as a technical resource, offering experimental data and procedural insights to inform research and development in the field of antimicrobial chemotherapy.
Introduction to the Antimicrobial Agents
This compound (DiMI) is a member of the ionic liquid family, specifically an imidazolium salt.[1][2] These compounds are characterized by their unique physicochemical properties and have garnered significant interest for their biological activities. DiMI's structure, featuring two long dodecyl chains, contributes to its amphipathic nature, a key characteristic for antimicrobial efficacy.
Benzalkonium Chloride (BAC) is a well-established quaternary ammonium compound that has been used for decades as a disinfectant and antiseptic in a vast array of products, from household cleaners to pharmaceutical preparations like ophthalmic solutions.[3][4][5] It is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, typically C12, C14, and C16.[3][6] The antimicrobial activity of BAC is known to be dependent on the length of these alkyl chains.[6]
Mechanism of Antimicrobial Action
The antimicrobial activity of both DiMI and BAC is primarily attributed to their cationic, surface-active properties, which facilitate interaction with and disruption of microbial cell membranes.
This compound (DiMI): Imidazolium-based ionic liquids, like DiMI, are known to interact with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction disrupts the membrane's structural integrity, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[7][8][9] The long alkyl chains of these molecules are crucial for their insertion into the lipid bilayer of the cell membrane.[10]
Benzalkonium Chloride (BAC): As a cationic surfactant, BAC's positively charged nitrogen atom interacts with the negatively charged phospholipids in the microbial cell membrane.[7][11][12] The hydrophobic alkyl chains then penetrate the lipid bilayer, causing disorganization and loss of membrane integrity.[11][13] This leads to the leakage of vital cellular contents and the inhibition of essential metabolic processes, culminating in cell death.[7]
Caption: General mechanism of action for cationic antimicrobial agents.
Comparative Antimicrobial Efficacy: Experimental Data
A critical aspect of evaluating any new antimicrobial agent is its direct comparison with established compounds. The following sections detail the experimental methodologies and present a summary of the comparative efficacy data for DiMI and BAC.
Experimental Protocols
The antimicrobial efficacy of DiMI and BAC can be quantitatively assessed using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18]
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Broth Microdilution Method (adapted from CLSI guidelines):
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The antimicrobial agents (DiMI and BAC) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Caption: Workflow for MIC determination by broth microdilution.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure (following MIC determination):
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an appropriate agar medium.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Summary of Efficacy Data
| Parameter | This compound (DiMI) | Benzalkonium Chloride (BAC) | References |
| Gram-Positive Bacteria (e.g., S. aureus) | Generally exhibits strong activity. | Effective, with MICs typically in the low µg/mL range.[19] | [20][21] |
| Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) | Demonstrates good activity. | Can be less effective against some Gram-negative bacteria, with higher MICs reported.[19][22] | [21] |
| Fungi (e.g., C. albicans) | Shows potent antifungal activity. | Effective against fungi.[6][22] | [23] |
| Biofilm Activity | Imidazolium-based ionic liquids have shown potent, broad-spectrum antibiofilm activity.[24] | Can be less effective against bacteria within biofilms, often requiring higher concentrations than for planktonic cells.[3] |
Note: The specific MIC and MBC values can vary depending on the microbial species and strain, as well as the specific experimental conditions.
A study directly comparing DiMI and BAC as preservatives for ophthalmic solutions concluded that the anti-microbial effect of DiMI was stronger than that of BAC.[20]
Cytotoxicity and Safety Profile
While antimicrobial efficacy is paramount, the safety profile of a compound is equally critical for its potential application, particularly in products intended for human use.
This compound (DiMI): Studies on imidazolium-based ionic liquids have indicated that their cytotoxicity is often concentration-dependent.[8][9] Research suggests that DiMI may be safer to humans than BAC.[20] Specifically, in vitro toxicity tests have indicated a more favorable safety profile for DiMI.[20] However, more comprehensive toxicological data is still needed.
Benzalkonium Chloride (BAC): BAC is known to have cytotoxic effects, particularly on epithelial cells, even at low concentrations.[25][26] It is considered to be highly irritating to the eyes and skin.[3] Some studies have also reported genotoxic effects in mammalian and plant cells at environmentally relevant concentrations.[27] The cytotoxicity of BAC is concentration- and time-dependent.[13]
| Parameter | This compound (DiMI) | Benzalkonium Chloride (BAC) | References |
| General Cytotoxicity | Considered to be safer than BAC in some in vitro models.[20] | Known to be cytotoxic, especially to epithelial cells.[25][26] | [8][9][20] |
| Ocular Irritation | Less data available, but suggested to be less irritating than BAC. | Can cause damage to the corneal epithelium.[20] | [20] |
| Genotoxicity | Limited specific data available for DiMI. | Has shown genotoxic potential in some studies.[27] | [27] |
Discussion and Future Perspectives
The available data suggests that this compound (DiMI) presents a promising alternative to Benzalkonium Chloride (BAC) as an antimicrobial agent. Its broader and more potent antimicrobial activity, particularly against challenging pathogens and biofilms, coupled with a potentially more favorable safety profile, warrants further investigation.
However, it is crucial to acknowledge that the body of research on DiMI is less extensive than that for the long-established BAC. Further in-depth studies are required to fully elucidate its long-term safety, mechanism of action against a wider range of microorganisms, and potential for resistance development.
For researchers and drug development professionals, the choice between these two agents will depend on the specific application. For applications where a higher safety margin and broader efficacy are required, DiMI may be the superior candidate. For cost-sensitive applications where a long history of use is valued, BAC may remain a viable option, albeit with careful consideration of its known toxicities.
The continued exploration of novel antimicrobial compounds like DiMI is essential in the ongoing battle against infectious diseases and microbial contamination.
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Evaluating the Efficiency of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride as an Emulsifier: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulation development. An effective emulsifier must not only create a stable emulsion but also be compatible with the overall system and intended application. This guide provides an in-depth evaluation of the efficiency of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride, a cationic surfactant belonging to the class of ionic liquids, as an emulsifier. Its performance is objectively compared with three widely used alternatives: the non-ionic surfactant Tween 80, the anionic surfactant Sodium Dodecyl Sulfate (SDS), and the natural zwitterionic surfactant Lecithin.
This comparison is based on a synthesis of experimental data from various scientific sources. While direct head-to-head comparative studies for all these emulsifiers under identical conditions are limited, this guide consolidates available data on their individual performances in key evaluation parameters.
Introduction to Emulsifiers and the Candidate: this compound
An emulsion is a dispersion of one liquid in another immiscible liquid, and emulsifiers are amphiphilic molecules that stabilize these systems by adsorbing at the oil-water interface, reducing interfacial tension, and preventing droplet coalescence. The choice of emulsifier impacts the emulsion's stability, droplet size, and overall performance.
This compound is an imidazolium-based ionic liquid. These compounds are salts with low melting points and are considered "green" alternatives to volatile organic solvents.[1] Their amphiphilic nature, stemming from a polar imidazolium head group and nonpolar alkyl chains, allows them to act as effective surfactants and emulsifiers.[2] The two long dodecyl chains in this compound contribute to its strong surface activity.
Comparative Emulsifiers: An Overview
To provide a comprehensive evaluation, we compare this compound with three industry-standard emulsifiers:
-
Tween 80 (Polysorbate 80): A non-ionic surfactant widely used in food and pharmaceutical applications due to its low toxicity and high emulsifying capabilities.[1]
-
Sodium Dodecyl Sulfate (SDS): A well-characterized anionic surfactant known for its strong emulsifying power, though its use can be limited by its potential for protein denaturation and skin irritation.[3]
-
Lecithin: A natural mixture of phospholipids, often derived from soybeans, and is a biocompatible and biodegradable emulsifier used in a variety of applications.[3]
Key Performance Indicators for Emulsifier Efficiency
The efficiency of an emulsifier is evaluated based on several key parameters:
-
Emulsion Stability: The ability of an emulsion to resist changes in its properties over time.
-
Droplet Size: The size of the dispersed phase droplets, which influences the emulsion's appearance, stability, and bioavailability in drug delivery systems.
-
Interfacial Tension (IFT): The force per unit length at the interface between two immiscible liquids. A lower IFT facilitates emulsion formation.
-
Zeta Potential: A measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, which is a key indicator of emulsion stability.
Experimental Methodologies for Emulsifier Evaluation
To ensure a valid comparison, standardized experimental protocols are crucial. The following section details the methodologies used to assess the key performance indicators.
Emulsion Preparation
A standardized oil-in-water (O/W) emulsion is prepared to evaluate each emulsifier.
Protocol:
-
Prepare the aqueous phase by dissolving the emulsifier in deionized water at a specified concentration (e.g., 1% w/v).
-
Prepare the oil phase using a standard oil (e.g., medium-chain triglycerides or a specific pharmaceutical-grade oil).
-
Gradually add the oil phase to the aqueous phase under high shear homogenization (e.g., using a rotor-stator homogenizer at 10,000 rpm for 5 minutes) to form a coarse emulsion.
-
Further reduce the droplet size by passing the coarse emulsion through a high-pressure homogenizer for a set number of cycles.
Caption: Workflow for preparing a standardized oil-in-water emulsion.
Emulsion Stability Assessment
Emulsion stability can be assessed over time through visual observation and by monitoring changes in droplet size and creaming index.
Protocol:
-
Store the prepared emulsions in sealed glass vials at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time intervals (e.g., 0, 24, 48 hours, and 1 week), visually inspect the emulsions for any signs of phase separation, creaming, or coalescence.
-
Measure the height of the cream layer (if any) and the total height of the emulsion to calculate the creaming index.
-
At each time point, measure the droplet size distribution to monitor any changes.
Droplet Size Analysis (Dynamic Light Scattering - DLS)
DLS is a non-invasive technique used to measure the size distribution of sub-micron particles in a suspension.[4][5]
Protocol:
-
Dilute the emulsion sample with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Place the diluted sample in a disposable cuvette.
-
Insert the cuvette into the DLS instrument.
-
Allow the sample to equilibrate to the instrument's temperature.
-
Perform the measurement, and the instrument's software will calculate the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.[4]
Caption: Step-by-step workflow for droplet size analysis using DLS.
Interfacial Tension (IFT) Measurement (Du Noüy Ring Method)
The Du Noüy ring method is a classic technique for measuring the interfacial tension between two liquids.[6][7]
Protocol:
-
Calibrate the tensiometer using a known weight.[8]
-
Place the less dense liquid (oil phase) in a clean vessel.
-
Carefully place the denser liquid (aqueous emulsifier solution) below the oil phase to create a distinct interface.
-
Position a platinum-iridium ring at the interface.
-
Slowly pull the ring upwards through the interface.
-
The force required to detach the ring from the interface is measured by the tensiometer.
-
The IFT is calculated from this force, considering the ring's dimensions and a correction factor.[9]
Zeta Potential Measurement
Zeta potential is determined by measuring the electrophoretic mobility of the droplets in an electric field.[10][11]
Protocol:
-
Dilute the emulsion sample with a suitable medium, typically the continuous phase, to an appropriate concentration.[12]
-
Inject the diluted sample into the measurement cell of the zeta potential analyzer.
-
Apply an electric field across the cell.
-
The instrument measures the velocity of the droplets using Laser Doppler Velocimetry.
-
The electrophoretic mobility is then used to calculate the zeta potential using the Helmholtz-Smoluchowski equation.
Comparative Performance Analysis
The following table summarizes the expected performance of this compound in comparison to Tween 80, SDS, and Lecithin based on available scientific literature.
| Performance Metric | This compound | Tween 80 | Sodium Dodecyl Sulfate (SDS) | Lecithin |
| Emulsion Stability | Expected to be high due to strong interfacial film formation. | Good to excellent, widely used for stable emulsions.[1] | Can form stable emulsions, but may be sensitive to pH and ionic strength.[3] | Good, forms stable emulsions, especially when combined with other stabilizers.[3] |
| Droplet Size | Capable of producing small droplets, potentially in the nano-emulsion range.[13][14] | Can produce fine emulsions with small droplet sizes. | Effective in reducing droplet size to the submicron range. | Can produce stable emulsions, though may require higher energy input for very small droplets. |
| Interfacial Tension | Expected to significantly reduce IFT due to its high surface activity.[15] | Effectively lowers IFT. | Very effective at lowering IFT. | Moderately effective at lowering IFT. |
| Zeta Potential | Positive, leading to electrostatic stabilization. | Near-neutral, stabilization is primarily steric. | Highly negative, leading to strong electrostatic repulsion. | pH-dependent, can be negative or near-neutral. |
Discussion and Mechanistic Insights
This compound is a cationic surfactant, and its primary mechanism of emulsion stabilization is through the formation of a positively charged layer at the oil-water interface. This leads to strong electrostatic repulsion between the oil droplets, preventing coalescence. The long double alkyl chains contribute to a dense and stable interfacial film. The efficiency of asphaltene dispersion by similar imidazolium ionic liquids is related to their ability to interact via π-π and electrostatic interactions.[2]
Tween 80 , being non-ionic, provides steric hindrance. Its bulky hydrophilic head group prevents droplets from approaching each other closely, thus ensuring stability. This mechanism is less sensitive to changes in pH and ionic strength compared to ionic surfactants.
Sodium Dodecyl Sulfate (SDS) is an anionic surfactant that imparts a strong negative charge to the oil droplets. The resulting electrostatic repulsion is very effective in stabilizing emulsions. However, this charge can be screened by high salt concentrations, leading to instability.
Lecithin is a zwitterionic surfactant, meaning it has both a positive and a negative charge. Its overall charge is pH-dependent. Lecithin is known for its biocompatibility and ability to form stable emulsions, often through a combination of electrostatic and steric stabilization.[3]
Caption: Mechanisms of emulsion stabilization by different classes of emulsifiers.
Conclusion
This compound shows significant promise as a highly efficient cationic emulsifier. Its ability to substantially reduce interfacial tension and provide strong electrostatic stabilization suggests its suitability for creating stable emulsions with small droplet sizes. In comparison to established emulsifiers, it offers a unique combination of properties. While Tween 80 provides excellent stability through steric hindrance and is less affected by the ionic environment, and SDS offers strong electrostatic stabilization with a negative charge, the imidazolium ionic liquid provides robust stabilization with a positive charge. Lecithin remains a valuable natural and biocompatible option.
The selection of the optimal emulsifier will ultimately depend on the specific requirements of the formulation, including desired droplet size, stability under various conditions (pH, ionic strength), and biocompatibility. The experimental protocols outlined in this guide provide a framework for conducting a thorough and objective evaluation to inform this critical decision. Further direct comparative studies are warranted to fully elucidate the performance of this compound against these conventional emulsifiers in various applications.
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A Comparative Guide to Templating Nanomaterials: Validating the Role of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of nanotechnology, the precise control over the size, shape, and morphology of nanomaterials is paramount for their application in targeted drug delivery, diagnostics, and advanced materials science. The use of templating agents is a cornerstone of bottom-up nanoparticle synthesis, guiding the assembly of atomic and molecular precursors into well-defined nanostructures. Among the diverse array of templating agents, ionic liquids (ILs) have emerged as a versatile class of compounds offering unique advantages. This guide provides an in-depth technical comparison of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride, a long-chain imidazolium-based ionic liquid, against other commonly used alternatives in the templating of nanomaterials. Through a synthesis of existing experimental evidence and mechanistic understanding, we aim to validate its potential and guide researchers in making informed decisions for their nanomaterial synthesis protocols.
The Fundamental Role of Templating Agents in Nanomaterial Synthesis
Templating agents, broadly categorized as "hard" or "soft" templates, provide a scaffold or a confined environment for the nucleation and growth of nanoparticles. Hard templates, such as porous alumina or silica, offer a rigid framework, while soft templates, including surfactants, polymers, and ionic liquids, self-assemble into dynamic structures like micelles or liquid crystals that direct the formation of nanoparticles.
Ionic liquids, particularly those with amphiphilic properties, act as highly effective soft templates. Their ability to form supramolecular structures, coupled with their negligible vapor pressure and high thermal stability, makes them excellent media for nanomaterial synthesis. The choice of the cation and anion of the IL significantly influences the physicochemical properties of the reaction medium and, consequently, the characteristics of the resulting nanoparticles.
Mechanism of Templating by Imidazolium-Based Ionic Liquids
Imidazolium-based ionic liquids with long alkyl chains, such as this compound, are surface-active agents. In solution, these molecules can self-assemble into micelles, where the hydrophobic alkyl chains form the core and the hydrophilic imidazolium headgroups are exposed to the solvent. This micellar structure serves as a "nanoreactor" for the synthesis of nanoparticles.
The synthesis process typically involves the reduction of a metal salt precursor. The precursor ions are partitioned into the micellar or inter-micellar phase, where they are reduced to form atomic clusters. The ionic liquid plays a multifaceted role in this process:
-
Template: The size and shape of the micelles or other liquid crystalline structures formed by the IL direct the growth and morphology of the nanoparticles.
-
Stabilizer: The IL molecules adsorb onto the surface of the newly formed nanoparticles, providing electrostatic and steric stabilization that prevents aggregation.
-
Solvent: ILs can act as the reaction medium, offering a controlled environment for the synthesis.
The length of the alkyl chains on the imidazolium cation is a critical parameter. Longer alkyl chains enhance the amphiphilic nature of the IL, leading to the formation of more defined micellar structures at lower concentrations. This can result in smaller and more monodisperse nanoparticles. Research has shown that for mesoporous silica nanoparticles, the particle size decreases as the alkyl chain length of the imidazolium ILs increases[1][2].
dot
Caption: Templating mechanism of this compound.
Comparative Analysis of Templating Agents
To objectively evaluate the performance of this compound, we compare it with a well-established cationic surfactant, Cetyltrimethylammonium Bromide (CTAB), and a shorter-chain imidazolium ionic liquid, 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]).
| Feature | This compound | Cetyltrimethylammonium Bromide (CTAB) | 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) |
| Structure | Imidazolium headgroup with two C12 alkyl chains | Quaternary ammonium headgroup with one C16 alkyl chain | Imidazolium headgroup with one C4 alkyl chain |
| Templating Ability | High, due to strong self-assembly of long double alkyl chains, potentially leading to smaller, more uniform nanoparticles. | High, well-established for a variety of nanoparticles. | Moderate, less pronounced micelle formation compared to long-chain counterparts. |
| Stabilization | Excellent, provides both electrostatic and steric hindrance due to bulky structure. | Good, provides electrostatic stabilization. | Moderate, provides some electrostatic stabilization. |
| Versatility | Potentially high, tunable properties characteristic of ionic liquids. | High, widely used in various synthesis protocols. | High, often used as a solvent and co-template. |
| "Green" Aspects | Low vapor pressure, high thermal stability, potential for recyclability. | Biodegradability concerns. | Low vapor pressure, high thermal stability, potential for recyclability. |
| Cost | Generally higher than conventional surfactants. | Relatively low. | Moderate. |
Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of gold nanoparticles (AuNPs), a common model system for evaluating templating agents.
Protocol 1: Synthesis of Gold Nanoparticles using a Long-Chain Imidazolium Ionic Liquid (General Protocol adaptable for this compound)
This protocol is based on the general principles of nanoparticle synthesis in ionic liquids.
Materials:
-
This compound
-
Tetrachloroauric(III) acid (HAuCl₄) solution (e.g., 10 mM)
-
Sodium borohydride (NaBH₄) solution (e.g., 100 mM, freshly prepared and kept cold)
-
Ultrapure water
Procedure:
-
Micelle Formation: Prepare an aqueous solution of this compound at a concentration above its critical micelle concentration (CMC). For example, a 10 mM solution.
-
Precursor Addition: To 10 mL of the ionic liquid solution, add 100 µL of the 10 mM HAuCl₄ solution under vigorous stirring. The solution should turn pale yellow.
-
Reduction: Rapidly inject 100 µL of ice-cold 100 mM NaBH₄ solution into the mixture.
-
Reaction: The solution color will change rapidly to a ruby-red, indicating the formation of gold nanoparticles. Continue stirring for at least 1 hour to ensure complete reaction and stabilization.
-
Purification (Optional): To remove excess reactants, the nanoparticle solution can be centrifuged and the pellet redispersed in ultrapure water.
dot
Caption: Workflow for AuNP synthesis using a long-chain imidazolium IL.
Protocol 2: Synthesis of Gold Nanoparticles using Cetyltrimethylammonium Bromide (CTAB)
This is a well-established protocol for synthesizing gold nanorods, which can be adapted for spherical nanoparticles.
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Tetrachloroauric(III) acid (HAuCl₄) solution (e.g., 10 mM)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM, freshly prepared and kept cold)
-
Ascorbic acid solution (e.g., 100 mM)
-
Silver nitrate (AgNO₃) solution (e.g., 10 mM)
-
Ultrapure water
Procedure:
-
Seed Solution Preparation:
-
To 5 mL of 0.2 M CTAB solution, add 5 mL of 0.5 mM HAuCl₄.
-
To this solution, add 0.6 mL of ice-cold 10 mM NaBH₄.
-
The solution will turn brownish-yellow. Keep this seed solution undisturbed for at least 30 minutes.
-
-
Growth Solution Preparation:
-
To 5 mL of 0.2 M CTAB solution, add 250 µL of 4 mM AgNO₃.
-
Add 5 mL of 1 mM HAuCl₄ to the solution.
-
Add 70 µL of 100 mM ascorbic acid. The solution will become colorless.
-
-
Nanoparticle Growth:
-
Add 12 µL of the seed solution to the growth solution.
-
Allow the reaction to proceed for at least 2 hours. The color of the solution will change, indicating nanoparticle growth.
-
Concluding Remarks and Future Outlook
The validation of this compound as a templating agent for nanomaterials is strongly supported by the established principles of ionic liquid chemistry and the observed trends in structure-property relationships of imidazolium-based ILs. Its long double alkyl chains are anticipated to provide superior templating and stabilizing effects, potentially leading to the synthesis of smaller and more uniform nanoparticles compared to its shorter-chain counterparts and even conventional surfactants like CTAB.
While direct comparative experimental data for this specific ionic liquid remains an area for further investigation, the protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore its utility. The "green" characteristics of ionic liquids, such as their low volatility and potential for recyclability, further enhance their appeal as sustainable alternatives in nanomaterial synthesis. As the demand for precisely engineered nanomaterials in drug development and other advanced applications continues to grow, the exploration of novel templating agents like this compound will be crucial for advancing the field.
References
- Isa, E. D. M., Ahmad, H., & Rahman, M. B. A. (2020). Long Chain Imidazolium Ionic Liquids as Templates in the Formation of Mesoporous Silica Nanospheres.
- Wang, T., Kaper, H., Antonietti, M., & Smarsly, B. (2007). Templating behavior of a long-chain ionic liquid in the hydrothermal synthesis of mesoporous silica. Langmuir, 23(3), 1489–1495.
- Isa, E. D. M., Ahmad, H., & Rahman, M. B. A. (2020). Long Chain Imidazolium Ionic Liquids as Templates in the Formation of Mesoporous Silica Nanospheres. ProQuest.
- Wang, T., Kaper, H., Antonietti, M., & Smarsly, B. (2007). Templating Behavior of a Long-Chain Ionic Liquid in the Hydrothermal Synthesis of Mesoporous Silica. Langmuir, 23(3), 1489-1495.
- Patil, R. A., et al. (2020). Synthesis of silver nanoparticles colloids in imidazolium halide ionic liquids and their antibacterial activities for gram-positive and gram-negative bacteria. Chemosphere, 243, 125302.
- Singh, P., et al. (2022). Synthesis of Silver Nanoparticles: From Conventional to 'Modern' Methods—A Review.
- Itoh, H., Naka, K., & Chujo, Y. (2004). Synthesis of gold nanoparticles modified with ionic liquid based on the imidazolium cation. Journal of the American Chemical Society, 126(10), 3026–3027.
- Redel, E., et al. (2011). Synthesis and characterization of gold nanoparticles using 1-alkyl, 3-methyl imidazolium based ionic liquids.
- Itoh, H., Naka, K., & Chujo, Y. (2004). Synthesis of gold nanoparticles modified with ionic liquid based on the imidazolium cation. Journal of the American Chemical Society, 126(10), 3026-3027.
- Das, R., et al. (2019). Green synthesis of silver nanoparticles: biomolecule-nanoparticle organizations targeting antimicrobial activity. RSC advances, 9(43), 24975-24993.
- Patil, R. A., et al. (2020). Synthesis of silver nanoparticles colloids in imidazolium halide ionic liquids and their antibacterial activities for gram-positive and gram-negative bacteria. Chemosphere, 243, 125302.
- Abdulghani, A. J., & Kareem, M. J. (2015). Synthesis and Characterization of Gold Nanoparticles using 2-(2-methyl-5-amino -1H-imidazol-1-yl) ethanol. Iraqi Journal of Science, 56(3C), 2424-2433.
- Kushwaha, P., & Prabhu, N. P. (2021). Imidazolium-based ionic liquids with increasing alkyl chain length of cations decrease the stability and fibrillation propensity of lysozyme. New Journal of Chemistry, 45(2), 937-947.
- Al-Radadi, N. S. (2023). Silver Nanoparticles: A Comprehensive Review of Synthesis Methods and Chemical and Physical Properties. Molecules, 28(15), 5753.
- Wender, H., et al. (2011). Synthesis and Characterization of Ultra‐Small Gold Nanoparticles in the Ionic Liquid 1‐Ethyl‐3‐methylimidazolium Dicyanamide, [Emim][DCA]. ChemistryOpen, 1(1), 44-50.
- Chen, Y. H., et al. (2021). Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Polymers, 13(16), 2736.
- Staszak, K., et al. (2020). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride. Polymers, 12(4), 755.
- A. P. R. Johnston, et al. (2008). Template directed assembly of dynamic micellar nanoparticles.
- Holbrey, J. D., et al. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Green Chemistry, 4(5), 407-413.
- Chen, Y. H., et al. (2021). Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Polymers, 13(16), 2736.
- V. D. B. Bonifácio, et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review.
- Tommasi, I., & Sorrentino, F. (2006). Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO2. Tetrahedron Letters, 47(16), 2781-2784.
- Galgano, P. D., & El Seoud, O. A. (2011). Surface active ionic liquids: study of the micellar properties of 1-(1-alkyl)-3-methylimidazolium chlorides and comparison with structurally related surfactants. Journal of colloid and interface science, 361(1), 186–194.
- Ma, J., et al. (2016). Development of magnetic molecularly imprinted polymers with double templates for the rapid and selective determination of amphenicol antibiotics in water, blood, and egg samples.
Sources
A Senior Application Scientist's Guide to the Comparative Micellar Properties of Long-Chain Ionic Liquids
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the fascinating world of long-chain ionic liquids (ILs) and their self-assembly into micellar structures. As a Senior Application Scientist, my goal is not merely to present data but to provide a narrative grounded in experimental evidence, explaining the causal relationships that govern micellar behavior. This guide is designed to be a practical and insightful resource, moving beyond simple protocols to offer a deeper understanding of why certain experimental choices are made and how the unique, designable nature of ionic liquids can be harnessed for advanced applications, particularly in drug and materials delivery.
We will dissect the critical parameters that define micellization—the critical micelle concentration (CMC), thermodynamic drivers, and the influence of molecular architecture. By the end of this guide, you will have a robust framework for comparing different long-chain ILs and selecting or designing candidates for your specific research needs.
The Fundamentals: Ionic Liquids and the Drive to Self-Assemble
Ionic liquids are a unique class of salts, composed entirely of ions, that are liquid at or near room temperature (below 100 °C).[1][2] Their structure consists of a bulky, often asymmetric organic cation and an organic or inorganic anion.[1] This large ionic size and asymmetry disrupt the formation of a stable crystal lattice, resulting in a low melting point. A key feature of ILs is their "designability"; by modifying the cation, anion, and attached alkyl chains, their physicochemical properties like viscosity, polarity, and thermal stability can be finely tuned.[1][3]
When a long, hydrophobic alkyl chain is attached to the cation (or in rarer cases, the anion), the ionic liquid becomes amphiphilic, possessing both a hydrophilic ionic headgroup and a hydrophobic tail.[4] In aqueous solutions, these "surface-active ionic liquids" (SAILs) behave much like traditional surfactants.[4][5] To minimize the unfavorable interaction between their hydrophobic tails and water molecules (the hydrophobic effect), they spontaneously self-assemble into organized aggregates called micelles once a certain concentration is reached.[6] This concentration is known as the Critical Micelle Concentration (CMC) , a fundamental parameter that marks a sharp change in many physical properties of the solution.[7]
Comparative Analysis of Critical Micelle Concentration (CMC)
The CMC is the most widely used parameter to quantify the efficiency of a surfactant. A lower CMC indicates that fewer molecules are needed to form micelles, signifying higher efficiency. The CMC is influenced by the molecular structure of the IL and external conditions.
Influence of Hydrophobic Chain Length
The most significant factor influencing the CMC is the length of the hydrophobic alkyl chain.
Observation: As the length of the alkyl chain increases, the CMC of the ionic liquid decreases significantly.[5][8][9][10]
Causality: A longer alkyl chain results in a larger, more hydrophobic moiety. The energetic penalty for solvating this nonpolar chain in water is greater, which provides a stronger thermodynamic driving force for the molecule to escape the aqueous environment.[6] This shifts the monomer-micelle equilibrium towards aggregation, causing micelles to form at a lower bulk concentration.[6] This relationship is predictable and often follows a logarithmic trend.[10] For example, in the 1-alkyl-3-methylimidazolium chloride series, increasing the chain from 10 to 16 carbons results in a substantial drop in CMC.[9]
Influence of the Cationic Headgroup
While the chain provides the primary driving force, the nature of the hydrophilic headgroup also modulates micellization.
Observation: For a given chain length, the hydrophobicity of the headgroup itself contributes to the overall micellization tendency. Headgroups that are more hydrophobic tend to have lower CMCs.
Causality: The headgroup is not merely a point charge; it has a structure that interacts with the solvent. For instance, comparing imidazolium-based ILs to pyridinium-based ILs with the same alkyl chain, subtle differences in CMC can arise from the varied hydrophilicity and geometry of the aromatic rings.[11] Studies have shown the free energy contribution of the headgroup to micellization follows the order: Pyridinium ~ Benzyl-dimethylammonium > Imidazolium.[9] This suggests that the imidazolium ring is comparatively more hydrophilic, which slightly disfavors aggregation and can lead to a higher CMC compared to more hydrophobic headgroups.[9]
Influence of the Counter-Anion
The counter-anion, while not part of the primary amphiphilic structure, plays a crucial role by interacting with the cationic headgroups at the micelle surface.
Observation: The CMC is influenced by the nature of the counter-anion, with more weakly hydrated (more "hydrophobic" or polarizable) anions generally leading to lower CMCs.
Causality: The aggregation of cationic headgroups at the micelle surface creates a region of high positive charge density. This electrostatic repulsion opposes micelle formation. The counter-anion mitigates this repulsion by binding to the micellar surface. The effectiveness of this charge screening depends on the anion's properties. Large, polarizable anions like iodide (I⁻) can interact more strongly with the headgroups than smaller, more strongly hydrated anions like chloride (Cl⁻).[12] This stronger binding more effectively neutralizes repulsion, making it easier for micelles to form, thus lowering the CMC.[12]
| Ionic Liquid Series | Alkyl Chain (n) | Anion (X) | CMC (mM) at ~298 K | Measurement Method | Reference |
| [Cₙmim][Cl] | 10 | Cl⁻ | ~63 | Surface Tension | [9] |
| [Cₙmim][Cl] | 12 | Cl⁻ | ~15 | Surface Tension | [9] |
| [Cₙmim][Cl] | 14 | Cl⁻ | ~4.0 | Surface Tension | [9] |
| [Cₙmim][Cl] | 16 | Cl⁻ | ~1.0 | Surface Tension | [11] |
| [C₁₂mpy][Br] | 12 | Br⁻ | ~13.5 | Conductivity | [13] |
| [C₁₄mpy][Br] | 14 | Br⁻ | ~3.4 | Conductivity | [13] |
| [C₁₆mpy][Br] | 16 | Br⁻ | ~0.9 | Conductivity | [13] |
| [C₁₆mim][Cl] | 16 | Cl⁻ | ~1.0 | Interfacial Tension | [12] |
| [C₁₆mim][Br] | 16 | Br⁻ | ~0.85 | Interfacial Tension | [12] |
| [C₁₆mim][I] | 16 | I⁻ | ~0.60 | Interfacial Tension | [12] |
| Table 1: Comparative Critical Micelle Concentration (CMC) values for different series of long-chain ionic liquids. [Cₙmim] = 1-alkyl-3-methylimidazolium; [Cₙmpy] = 1-alkyl-3-methylpyridinium. Values are approximate and depend on specific experimental conditions. |
Thermodynamics of Micellization
To truly understand why micellization occurs, we must analyze its thermodynamic parameters: the Gibbs free energy (ΔG°ₘ), enthalpy (ΔH°ₘ), and entropy (ΔS°ₘ) of micellization. The relationship ΔG°ₘ = ΔH°ₘ - TΔS°ₘ tells us about the spontaneity and the driving forces of the process.
Spontaneity (ΔG°ₘ): For all self-assembling systems, the Gibbs free energy of micellization is negative (ΔG°ₘ < 0), indicating a spontaneous process.[13] As the hydrophobic chain length increases, ΔG°ₘ becomes more negative, confirming that micellization becomes more favorable.
Driving Forces (ΔH°ₘ and ΔS°ₘ): The process can be driven by a favorable change in enthalpy (exothermic, ΔH°ₘ < 0), entropy (ΔS°ₘ > 0), or both.
-
Enthalpy-Driven: An exothermic ΔH°ₘ suggests that favorable interactions, such as van der Waals forces between the alkyl chains in the micelle core, are the dominant driving force.
-
Entropy-Driven: A positive ΔS°ₘ is typically the hallmark of the hydrophobic effect. When the nonpolar tails move from the structured water "cages" in the bulk solution to the nonpolar micelle core, the ordered water molecules are released. This increase in the disorder of the solvent is a major thermodynamic driving force.
Comparative Insights: For many long-chain ionic liquids, like traditional surfactants, micellization is primarily entropy-driven at higher temperatures.[13][14] However, the balance between enthalpy and entropy can be sensitive to temperature and the specific IL structure. For example, for [C₁₂mpy][Br], the micellization process is enthalpy-driven at lower temperatures but becomes entropy-driven as the temperature increases.[13] This transition highlights the complex interplay of forces. The ability to measure these parameters directly using techniques like Isothermal Titration Calorimetry (ITC) provides invaluable insight into the molecular interactions at play.[4][15][16]
| Ionic Liquid | Temp (K) | ΔG°ₘ (kJ/mol) | ΔH°ₘ (kJ/mol) | TΔS°ₘ (kJ/mol) | Primary Driver | Reference |
| [C₁₂mim][Br] | 298.15 | -23.9 | -6.8 | 17.1 | Entropy | [16] |
| [C₁₄mim][Br] | 298.15 | -29.0 | -11.0 | 18.0 | Entropy | [16] |
| [C₁₆mim][Br] | 298.15 | -34.6 | -16.5 | 18.1 | Entropy | [16] |
| [C₁₂mpy][Br] | 293.15 | -23.2 | -2.1 | 21.1 | Entropy | [13] |
| [C₆mim][Br] | 291.0 | -8.1 | -10.5 | -2.4 | Enthalpy | [14] |
| Table 2: Comparative thermodynamic parameters of micellization for selected ionic liquids. The primary driver is determined by the larger contribution to the negative ΔG°ₘ. |
Applications in Drug Development and Delivery
The unique and tunable properties of long-chain IL micelles make them highly promising vehicles for drug delivery.[3]
-
Solubilization of Hydrophobic Drugs: The nonpolar core of an IL micelle creates a perfect microenvironment to encapsulate poorly water-soluble drugs, significantly increasing their apparent solubility and bioavailability.[3] This is a critical challenge in pharmaceutical formulation, as many promising drug candidates are abandoned due to poor solubility.[3]
-
Enhanced Permeation: ILs themselves can act as skin permeation enhancers, disrupting the highly organized structure of the stratum corneum, the main barrier to transdermal drug delivery.[2] When formulated as micelles carrying a drug payload, they can offer a synergistic approach to enhancing delivery through the skin.[1][17]
-
Controlled Release: The stability and structure of the micelle can be tuned by altering the IL's chemical structure (e.g., chain length, headgroup).[1] This allows for the design of smart delivery systems that can release their payload in response to specific triggers. Polymeric micelles formed with ILs have shown potential for temperature-responsive drug release.[18]
Experimental Protocols: A Self-Validating Approach
Accurate determination of micellar properties is paramount. The following protocols are described with an emphasis on the underlying principles, ensuring a self-validating system where the results can be trusted. The convergence of data from multiple techniques provides the highest level of confidence.[19][20]
Workflow for CMC Determination
Protocol 1: Surface Tensiometry
Principle: Below the CMC, IL monomers adsorb at the air-water interface, drastically reducing the surface tension. Above the CMC, the interface becomes saturated, and additional ILs form micelles in the bulk solution, causing the surface tension to plateau. The inflection point on a plot of surface tension versus the logarithm of concentration is the CMC.[7][21]
Methodology:
-
Solution Preparation: Prepare a stock solution of the long-chain IL in high-purity deionized water. Create a series of dilutions spanning a wide concentration range, ensuring several points both well below and well above the expected CMC.
-
Instrument Calibration: Calibrate the surface tensiometer using a standard of known surface tension (e.g., pure water). The Du Noüy ring or Wilhelmy plate methods are standard.
-
Measurement: For each concentration, measure the equilibrium surface tension. It is critical to allow sufficient time for the reading to stabilize, as monomer diffusion to the interface is not instantaneous. Perform multiple measurements for each sample to ensure reproducibility.[21]
-
Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the IL concentration (log C) on the x-axis. The resulting curve will show two linear regions.[21] The intersection of the trend lines extrapolated from these two regions corresponds to the CMC.
Protocol 2: Conductivity Measurement
Principle: This method is suitable only for ionic surfactants.[21] Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, monomers aggregate into much larger, slower-moving micelles.[20] While these micelles are charged, their mobility is significantly lower than that of the individual monomers. This leads to a change in the slope of the conductivity vs. concentration plot. The concentration at this break point is the CMC.[14][21]
Methodology:
-
Solution Preparation: Prepare a series of IL solutions of known concentrations in deionized water.
-
Measurement: Using a calibrated conductivity meter, measure the specific conductance of each solution. Ensure the temperature is held constant throughout the experiment, as conductivity is highly temperature-dependent.
-
Data Analysis: Plot the specific conductance (κ) on the y-axis against the IL concentration on the x-axis. The plot will exhibit two distinct linear portions. The point where these lines intersect is the CMC.
Protocol 3: Fluorescence Probe Spectroscopy
Principle: This highly sensitive method utilizes a fluorescent probe (e.g., pyrene) whose emission spectrum is sensitive to the polarity of its microenvironment.[19][21] In the polar aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules preferentially partition into the nonpolar micellar core.[22] This change in environment causes a distinct shift in the fluorescence emission spectrum (e.g., the ratio of the first and third vibronic peaks, I₁/I₃, for pyrene). A plot of this ratio versus IL concentration shows a sigmoidal curve, with the inflection point indicating the CMC.[22]
Methodology:
-
Solution Preparation: Prepare a series of IL solutions. To each solution, add a very small, constant amount of the fluorescent probe from a stock solution (final probe concentration is typically micromolar).
-
Measurement: Using a fluorometer, record the emission spectrum of each sample at a fixed excitation wavelength (e.g., ~335 nm for pyrene).
-
Data Analysis: From each spectrum, determine the intensity of the relevant peaks (e.g., I₁ at ~373 nm and I₃ at ~384 nm for pyrene). Plot the intensity ratio (I₁/I₃) against the logarithm of the IL concentration. The data will form a sigmoidal curve, and the center of the transition is taken as the CMC.
References
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Blesic, M., et al. (2009). Thermodynamics of micellization of imidazolium ionic liquids in aqueous solutions. Journal of Colloid and Interface Science, 336(1), 111-116. Available at: [Link]
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Wang, J., et al. (2014). Thermodynamics of Micellization of Ionic Liquids C6mimBr and Orientation Dynamics of Water for C6mimBr−Water Mixtures: A Dielectric Spectroscopy Study. The Journal of Physical Chemistry B, 118(46), 13294-13303. Available at: [Link]
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Zheng, L., et al. (2013). Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. RSC Advances, 3(42), 19475-19484. Available at: [Link]
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Dominguez, A., et al. (1997). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Journal of Chemical Education, 74(10), 1227. Available at: [Link]
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Tariq, M., et al. (2011). Thermodynamics of the Micellization of a Simple Zwitterionic Surfactant in the Presence of Imidazolium Salts. Langmuir, 27(21), 12894-12902. Available at: [Link]
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Measurement of Critical Micelle Concentration - ResearchGate. Available at: [Link]
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Kumar, H., & Kaur, R. (2021). Studies on thermodynamics of micellization of imidazolium-based surface-active ionic liquid [C15mim][Br] in aqueous media: Effect of D(+)-Xylose and D(+)-Glucose. Journal of Molecular Liquids, 338, 116677. Available at: [Link]
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Blesic, M., et al. (2011). Surface active ionic liquids: study of the micellar properties of 1-(1-alkyl)-3-methylimidazolium chlorides and comparison with structurally related surfactants. Physical Chemistry Chemical Physics, 13(33), 15155-15164. Available at: [Link]
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Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. Available at: [Link]
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Dependence of the cmc on the surfactant chain length in different IL... - ResearchGate. Available at: [Link]
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Wang, J., et al. (2010). Micelle Formation of Long-Chain Imidazolium Ionic Liquids in Aqueous Solution Measured by Isothermal Titration Microcalorimetry. Journal of Chemical & Engineering Data, 55(10), 4423-4427. Available at: [Link]
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Deng, Z., et al. (2025). Ionic liquids self-assembled micelles for transdermal delivery: characterization, functions and applications. International Journal of Pharmaceutics: X, 9, 100350. Available at: [Link]
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Singh, T., & Kumar, A. (2007). Synthesis and micellar properties of surface-active ionic liquids: 1-alkyl-3-methylimidazolium chlorides. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 302(1-3), 340-348. Available at: [Link]
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Moshikur, R., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceutics, 15(2), 684. Available at: [Link]
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The Effect of Hydrocarbon Chain Length on the Critical Micelle Concentration of Cationic Surfactants: An Undergraduate Physical Chemistry Experiment - ResearchGate. Available at: [Link]
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Wang, Y., et al. (2024). Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges. Asian Journal of Pharmaceutical Sciences, 19(1), 100868. Available at: [Link]
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Ionic liquid technology for drug delivery applications - ResearchGate. Available at: [Link]
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Deng, Z., et al. (2025). Ionic liquids self-assembled micelles for transdermal delivery: characterization, functions and applications. International Journal of Pharmaceutics: X, 9, 100350. Available at: [Link]
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Polymeric micelles using cholinium-based ionic liquids for the encapsulation and release of hydrophobic drug molecules - Biomaterials Science (RSC Publishing). Available at: [Link]
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Physicochemical studies of micellization of anionic surfactants induced by long alkyl chain ionic liquid | Request PDF - ResearchGate. Available at: [Link]
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Banjare, R. K., et al. (2022). Micellization behavior of an imidazolium surface-active ionic liquid within aqueous solutions of deep eutectic solvents: a comparative spectroscopic study. RSC Advances, 12(22), 13861-13871. Available at: [Link]
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Effect of the Chain Length on the Structure of Ionic Liquids: from Spatial Heterogeneity to Ionic Liquid Crystals | Request PDF - ResearchGate. Available at: [Link]
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A comparative study on the interface behavior of different counter anion long chain imidazolium ionic liquids | Request PDF - ResearchGate. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their final disposition. This document is designed to instill deep trust by providing scientifically grounded, field-proven procedures that ensure both laboratory safety and environmental stewardship.
The narrative surrounding ionic liquids (ILs) often emphasizes their negligible vapor pressure, branding them as "green" alternatives to volatile organic solvents.[1][2] However, this single characteristic belies a more complex environmental profile. Many ILs exhibit persistence in aquatic and terrestrial environments and can be toxic to various organisms.[2][3] Therefore, treating them with the same procedural rigor as any other hazardous chemical is not just a matter of regulatory compliance, but of scientific responsibility.
Hazard Identification and Risk Assessment
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This risk assessment forms the logical foundation for the stringent handling and disposal protocols that follow. This compound is a combustible solid with specific, well-documented hazards.
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to mitigate the risk of respiratory irritation.[4]
| Hazard Classification Summary | |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3) |
| Signal Word | Warning |
| Hazard Statements (H-Codes) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Primary Target Organs | Respiratory system |
| Physical Form | Powder / Combustible Solid |
The Regulatory Landscape: Understanding Your Obligations
The disposal of chemical waste is not an ad-hoc process; it is governed by a strict regulatory framework designed to protect human health and the environment. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[5][6][7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning it is tracked from the moment of generation to its final disposal.[8]
Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations. They will have established relationships with licensed hazardous waste disposal contractors and can provide specific guidance on internal procedures. The federal regulations for hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[6]
Disposal Workflow: From Laboratory Bench to Final Disposition
The following protocol provides a self-validating system for the disposal of this compound. Each step is designed to ensure safety, compliance, and a clear chain of custody.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Methodology:
-
Waste Segregation:
-
Causality: Never mix different chemical wastes unless explicitly instructed to do so by your EHS department.[9] Incompatible materials can react, leading to fire, explosion, or the generation of toxic gases. This compound should be collected in a dedicated waste stream.
-
Procedure: Designate a specific waste container for this ionic liquid and any materials heavily contaminated with it (e.g., weigh boats, gloves, paper towels).
-
-
Containerization:
-
Causality: Proper containment is essential to prevent leaks and spills. The container must be compatible with the chemical to avoid degradation.
-
Procedure:
-
Select a container made of a non-reactive material (e.g., high-density polyethylene, HDPE) with a tightly sealing lid.
-
Ensure the container is clean and dry before adding waste.
-
Carefully transfer the solid waste into the container, minimizing the generation of dust.[10]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
-
Labeling:
-
Causality: Accurate labeling is a cornerstone of RCRA compliance.[5] It communicates the container's contents and hazards to everyone in the laboratory and to the disposal personnel, ensuring safe handling at every stage.
-
Procedure:
-
As soon as the first drop of waste enters the container, affix your institution's official hazardous waste label.
-
Write the full, unabbreviated chemical name: "this compound".
-
Clearly mark the hazard characteristics (e.g., "Irritant").
-
Record the "Accumulation Start Date" – the date the first waste was added.
-
-
-
Accumulation and Storage:
-
Causality: Regulations dictate where and for how long hazardous waste can be stored in a laboratory. These rules are designed to minimize risk.
-
Procedure:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is typically at or near the point of generation.
-
The container must be kept closed at all times except when adding waste.
-
Ensure the SAA has secondary containment (e.g., a spill tray) to capture any potential leaks.
-
-
-
Final Disposal and Record Keeping:
-
Causality: The final disposal must be handled by a licensed facility equipped to manage this type of chemical waste, ensuring its destruction or neutralization in an environmentally sound manner. Documentation provides a legal record of compliant disposal.
-
Procedure:
-
Once the container is full, or if you are approaching the regulatory time limit for accumulation, contact your EHS department to arrange for a waste pickup.
-
EHS will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste contractor.
-
Ensure you receive and retain a copy of the waste manifest. This document is your proof of "cradle-to-grave" management.[8]
-
-
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control and Contain: Prevent the spill from spreading. Cover drains if necessary.[9][10]
-
Clean-Up:
-
Wear appropriate PPE (gloves, goggles, lab coat, and a dust mask if applicable).
-
Carefully sweep or scoop up the solid material. Avoid actions that generate dust.
-
Collect the spilled material and all contaminated cleaning supplies in a designated hazardous waste container.
-
Label the container as "Spill Debris containing this compound".
-
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your supervisor and EHS department.
By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible scientific practice and environmental protection.
References
- Google. (n.d.). Current time information in NA.
- Zhao, H., Xia, S., & Ma, P. (2021). Emerging impacts of ionic liquids on eco-environmental safety and human health. Chemical Society Reviews.
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- Chang, P. (n.d.). Evaluating the Environmental Effect of Ionic liquids and its Importance. Longdom Publishing.
- Larsson, D. G. J. (2019). Ionic Liquids: New Emerging Pollutants, Similarities with Perfluorinated Alkyl Substances (PFASs). Environmental Science & Technology.
- Civil Engineering Explained. (2025). What Are The Key Hazardous Waste Disposal Regulations For Engineers? YouTube.
- Cvjetko, M., Radošević, K., & Tomica, A. (n.d.). Ionic Liquids Toxicity—Benefits and Threats. PMC - PubMed Central.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? YouTube.
- Commonwealth of Pennsylvania, Department of Environmental Protection. (n.d.). Hazardous Waste Program.
- Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-butyl-3-methylimidazolium chloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Butyl-3-methylimidazolium chloride.
- Sigma-Aldrich. (n.d.). 1,3-Didecyl-2-methylimidazolium chloride 96 70862-65-6.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Hexadecyl-3-methylimidazolium chloride monohydrate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Allyl-3-methylimidazolium chloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-ethyl-3-methylimidazolium chloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-Methylimidazole.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Dodecyltrimethylammonium chloride.
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Comprehensive Safety and Handling Guide for 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride
This guide provides essential safety protocols and handling procedures for 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride, an ionic liquid utilized in various research and development applications. The information herein is synthesized from established safety data for structurally similar imidazolium-based ionic liquids to ensure a high standard of safety and operational integrity in the absence of a specific Safety Data Sheet (SDS) for this exact compound. The causality behind each procedural step is explained to empower researchers with the knowledge to handle this chemical responsibly.
Hazard Identification and Risk Assessment
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][2]
-
Serious Eye Irritation: Contact with eyes can cause serious irritation.[1][2]
-
Respiratory Irritation: Inhalation of aerosols or dusts may lead to respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Ingestion may be harmful.
-
Aquatic Toxicity: This class of compounds can be toxic to aquatic life with long-lasting effects.[3]
A thorough risk assessment should be conducted before commencing any work, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.[4][5][6] | ANSI Z87.1 / EN166 | To protect against splashes that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[5][7] | EN374 | To prevent skin contact which can lead to irritation. Glove integrity should be inspected before each use. |
| Body | Laboratory coat. A chemical-resistant apron may be necessary for larger quantities. | N/A | To protect skin and personal clothing from accidental spills and contamination. |
| Respiratory | A NIOSH/MSHA approved respirator with a particulate filter may be required if there is a risk of generating dust or aerosols.[3] | NIOSH/MSHA or EN 149 | To prevent inhalation of airborne particles that could cause respiratory irritation. |
Diagram: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Step-by-step waste disposal workflow.
By adhering to these guidelines, researchers and laboratory professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Butyl-3-methylimidazolium chloride.
- Sigma-Aldrich. (2024). Safety Data Sheet for a similar imidazolium chloride.
- TCI Chemicals. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet for Dodecyltrimethylammonium chloride.
- Iolitec. (2015). Safety Data Sheet for 1-Hexyl-3-methylimidazolium chloride.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chloro-1,3-dimethylimidazolinium chloride.
- Hampton Research. (2024). Safety Data Sheet.
- Iolitec. (2015). Safety Data Sheet for 1-Decyl-3-methylimidazolium chloride.
- Central Drug House. (n.d.). Material Safety Data Sheet for 1-HEXYL-3-METHYL IMIDAZOLIUM CHLORIDE.
- University of Illinois Division of Research Safety. (2025). Personal Protective Equipment.
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- 7. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
